Methyl 2-bromo-5-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMQMRAFVRTHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219574 | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |
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Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-39-8 | |
| Record name | Methyl 2-bromo-5-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6942-39-8 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |
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| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |
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Foundational & Exploratory
Methyl 2-bromo-5-fluorobenzoate: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Halogenated Building Block
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8) has emerged as a pivotal intermediate, valued for its trifunctional nature. The strategic placement of a reactive bromine atom, a modulating fluorine atom, and a versatile methyl ester group on a benzene scaffold provides a robust platform for synthetic diversification. This guide offers an in-depth perspective on its chemical properties, a field-tested synthesis protocol, its reactivity profile, and critical handling information for researchers, chemists, and drug development professionals. Its utility is particularly pronounced in the synthesis of pharmaceuticals, such as anti-cancer and anti-inflammatory agents, as well as in the development of specialized agrochemicals and advanced polymers.[1]
Core Physicochemical & Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a colorless to light yellow clear liquid at room temperature, a physical state that facilitates its use in solution-phase chemistry.[2]
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Purity | ≥ 98% (by GC) | |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 247.5 ± 25.0 °C | [2] |
| Refractive Index | 1.5350 to 1.5390 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| Synonyms | 2-Bromo-5-fluorobenzoic acid methyl ester |
Synthesis and Purification Protocol: Fischer-Speier Esterification
The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.
Causality of Experimental Design
The chosen protocol utilizes thionyl chloride (SOCl₂) in methanol. This is often preferred over traditional mineral acids (like H₂SO₄) for several reasons:
-
Irreversible Reaction: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The subsequent reaction with the carboxylic acid is effectively irreversible as the byproducts (SO₂ and HCl) are gaseous and can be removed, driving the equilibrium towards the product.
-
Mild Conditions: The reaction proceeds under relatively mild heating, which prevents potential side reactions or degradation of the aromatic system.
-
Simplified Workup: The workup is straightforward, involving a simple quench, extraction, and solvent removal, making it highly scalable and reproducible.
Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies for the esterification of similar substituted benzoic acids.[3]
Materials:
-
2-Bromo-5-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-15 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-5-fluorobenzoic acid in anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe or dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Ensure the setup is in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Stir vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Solvent Removal: Cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc). Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a clear liquid.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.
-
The Bromine Handle: The carbon-bromine bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.[4] These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-containing functional groups.
-
Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to build complex carbon skeletons.
-
-
The Fluorine Modulator: The fluorine atom at the 5-position is not just a placeholder. In drug development, fluorine substitution is a well-established strategy to enhance a molecule's pharmacokinetic profile. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.
-
The Ester Group: The methyl ester provides another point for modification, such as hydrolysis to the parent carboxylic acid or amidation to form a diverse range of amides, further expanding the synthetic possibilities.
This multi-faceted reactivity makes the compound a valuable starting point for creating libraries of complex molecules for screening in various therapeutic areas, including oncology, immunology, and neuroscience.[4]
Role as a Versatile Synthetic Scaffold
Caption: Synthetic Diversification Pathways.
Predicted Spectroscopic Analysis
As experimental spectra for this compound are not widely available in public databases, this section provides an expert prediction of the key spectroscopic features based on its structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Predicted Key Features |
| ¹H NMR | δ ~3.9 ppm (s, 3H, -OCH₃): Sharp singlet for the methyl ester protons.δ ~7.2-7.8 ppm (m, 3H, Ar-H): A complex region for the three aromatic protons. Expect a doublet of doublets of doublets (ddd) for the proton at C6 (split by H4, F5, and H2), a doublet of doublets (dd) for the proton at C4 (split by H6 and F5), and a doublet of doublets (dd) for the proton at C3 (split by H4 and F5). |
| ¹³C NMR | δ ~165 ppm (C=O): Carbonyl carbon of the ester.δ ~159 ppm (d, ¹JCF ≈ 250 Hz, C-F): Carbon directly attached to fluorine, showing a large one-bond coupling constant.δ ~115-135 ppm (Ar-C): Remaining aromatic carbons, with those ortho and meta to fluorine exhibiting smaller C-F coupling constants.δ ~118 ppm (C-Br): Carbon attached to bromine.δ ~53 ppm (-OCH₃): Methyl carbon. |
| FT-IR (neat) | ~1735 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ester.~1250 cm⁻¹ (strong): C-O stretch of the ester.~1200 cm⁻¹ (strong): C-F stretch.~3000-3100 cm⁻¹ (medium): Aromatic C-H stretches. |
| Mass Spec (EI) | m/z 232/234 (M⁺): Molecular ion peak showing a characteristic ~1:1 intensity ratio due to the ⁷⁹Br and ⁸¹Br isotopes.m/z 201/203: Fragment corresponding to the loss of the methoxy group (-OCH₃).m/z 173/175: Fragment corresponding to the loss of the carbomethoxy group (-COOCH₃). |
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for this compound (CAS 6942-39-8) is not universally available. The following information is based on data for the structurally similar isomer, Methyl 5-bromo-2-fluorobenzoate (CAS 57381-59-6) , and general principles of handling halogenated aromatic compounds.[5][6] Users must consult the supplier-specific SDS before handling.
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[5][6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined points of reactivity allow for controlled, stepwise construction of complex molecules, making it an invaluable asset in the pursuit of novel pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate innovation in their respective fields.
References
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PubChem. Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
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Green Chemistry. Supporting Information. 2018, 20, 3038. Available at: [Link]
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The Royal Society of Chemistry. General Information. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubChemLite. This compound (C8H6BrFO2). Available at: [Link]
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NIST. Methyl-2-bromobenzoate. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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PubChem. Methyl 2-bromobenzoate Spectral Information. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. Methyl 2-bromo-5-nitrobenzoate [FTIR] Spectrum. Available at: [Link]
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to Methyl 2-bromo-5-fluorobenzoate (CAS 6942-39-8)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by CAS number 6942-39-8, is a halogenated aromatic ester that has emerged as a pivotal intermediate in the landscape of modern chemical synthesis.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups: a methyl ester amenable to hydrolysis and amidation, a bromine atom perfectly positioned for cross-coupling reactions, and a fluorine atom, which can confer desirable pharmacokinetic properties in drug candidates.[3][4]
This guide, intended for the practicing scientist, moves beyond a simple recitation of facts. It delves into the causality behind its synthesis and application, offering field-proven insights into its use as a versatile scaffold in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[3][5] The presence of both bromine and fluorine substituents makes it an invaluable building block for creating novel compounds with potential applications in areas such as oncology and anti-inflammatory drug discovery.[3][5]
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. This compound is typically a colorless to light yellow clear liquid at room temperature.[3] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [6][7][8] |
| Molecular Formula | C₈H₆BrFO₂ | [3][6][7] |
| Molecular Weight | 233.03 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Density | 1.62 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.54 | [3] |
| SMILES | COC(=O)c1cc(F)ccc1Br | [6] |
| InChI Key | FCMQMRAFVRTHCR-UHFFFAOYSA-N | [6] |
Strategic Synthesis: From Precursor to Final Product
The most common and economically viable synthesis of this compound is a two-step process. This pathway begins with the regioselective bromination of a readily available starting material, o-fluorobenzoic acid, followed by a standard esterification.
Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid
This protocol is adapted from established methods for the bromination of activated aromatic rings.[9] The directing effects of the ortho-fluorine (activating) and ortho-carboxylic acid (deactivating) groups favor bromination at the 5-position (para to the fluorine).
Causality: The use of N-Bromosuccinimide (NBS) as the bromine source and sulfuric acid as a catalyst in a solvent like Dichloromethane (DCM) is a standard and effective method for the electrophilic bromination of moderately activated benzoic acids.[9] Sulfuric acid protonates the NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich aromatic ring.
Methodology:
-
Setup: In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve o-fluorobenzoic acid (1.0 equiv.) in a mixture of sulfuric acid (3 parts by weight) and Dichloromethane (DCM) (8 parts by weight).[9]
-
Bromination: Cool the solution to 25-30°C. Add N-Bromosuccinimide (NBS) (approx. 1.1 equiv.) portion-wise to the reaction mixture while maintaining the temperature.[9]
-
Reaction: Stir the mixture at this temperature for 1-2 hours. Reaction progress can be monitored by TLC or HPLC until the starting material is consumed. A white solid may precipitate during the reaction.[9]
-
Workup: Once the reaction is complete, carefully pour the mixture into ice water to quench the reaction.
-
Isolation: The product can be isolated by filtration. If significant product remains in the organic layer, perform a liquid-liquid extraction.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-bromo-5-fluorobenzoic acid.[9]
Protocol 2: Esterification to this compound
This procedure utilizes a classic Fischer esterification catalyzed by thionyl chloride, which generates HCl in situ as the true catalyst.
Causality: Thionyl chloride reacts with the methanol solvent to produce sulfur dioxide, hydrogen chloride, and methyl chloride. The generated HCl protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a highly efficient method for converting carboxylic acids to methyl esters.[10][11]
Methodology:
-
Setup: In a round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv.) in methanol (approx. 5 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (approx. 2.0-3.0 equiv.) dropwise.[11]
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C) for 1-3 hours, monitoring by TLC.[10][11]
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Isolation: Pour the residue into ice water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) if necessary.[10][11]
Core Reactivity: A Gateway to Molecular Complexity
The true utility of this compound for drug development professionals is its capacity to serve as a linchpin in palladium-catalyzed cross-coupling reactions. The C-Br bond is the primary site of reactivity, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[12][13]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[12] Key steps include the oxidative addition of the Pd(0) catalyst into the C-Br bond of the benzoate, followed by transmetalation with a base-activated boronic acid, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]
Protocol 3: Suzuki-Miyaura Coupling of this compound
This generalized protocol provides a robust starting point for coupling with various arylboronic acids.[14]
Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, which can be challenging for sterically hindered or electron-deficient aryl bromides.[15] A common side reaction is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen; therefore, thorough degassing is essential for high yields.[14][15]
| Component | Role | Recommended Loading (mol%) |
| This compound | Electrophile | 1.0 equiv. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 equiv. |
| Palladium Precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Catalyst | 2 - 5 mol% |
| Ligand (e.g., SPhos, XPhos, if needed) | Accelerant | 4 - 10 mol% |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activator | 2.0 - 3.0 equiv. |
| Solvent System | Medium | e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O |
Methodology:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.[14]
-
Degassing: Sparge the reaction mixture with the inert gas for an additional 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or recrystallization.[14]
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, another critical functional group in pharmaceuticals.[16] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[16][17]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. After oxidative addition of Pd(0) to the aryl bromide, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form an amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[16]
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure adapted from established methods.[18]
Expertise: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle. The choice of palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with XPhos) is crucial for reaction efficiency and substrate scope.[18] The reaction is highly sensitive to air and moisture, necessitating strict anhydrous and inert conditions.
Methodology:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions are essential. Based on available safety data sheets, this compound and its precursor, 2-bromo-5-fluorobenzoic acid, should be handled with care.
-
Hazards: The precursor acid is known to cause skin and serious eye irritation.[19] The ester should be handled with similar caution. Avoid inhalation, ingestion, and contact with skin and eyes.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[19] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular architects. Its well-defined reactivity allows for the precise and predictable introduction of a substituted fluorophenyl ring into complex scaffolds. The ability to readily engage in robust C-C and C-N bond-forming reactions makes it an indispensable asset for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics and advanced materials. Mastering its application through an understanding of the underlying principles of its synthesis and reactivity is key to unlocking its full potential.
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Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8). Cheméo. [Link]
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Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435. PubChem. [Link]
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6942-39-8 | this compound. Alachem Co., Ltd. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry. Self-published source. [Link]
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The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. PubChem, National Institutes of Health (NIH). [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to Methyl 2-bromo-5-fluorobenzoate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract: Methyl 2-bromo-5-fluorobenzoate has emerged as a pivotal structural motif and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring vicinal bromine and ester functionalities complemented by a para-fluorine atom, offers a rich platform for complex molecular engineering. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis with mechanistic insights, and a comprehensive overview of its applications, particularly in the realm of pharmaceutical development. By elucidating the causality behind synthetic choices and reaction pathways, this document serves as a technical resource for researchers aiming to leverage this compound's reactivity in drug discovery and materials science.
Introduction and Strategic Importance
This compound (CAS No. 6942-39-8) is an aromatic ester that has garnered significant attention as a key intermediate in the synthesis of high-value organic molecules.[1] The strategic placement of three distinct functional groups—a bromine atom, a methyl ester, and a fluorine atom—on the benzene ring makes it an exceptionally valuable precursor.
The bromine at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the facile construction of carbon-carbon bonds, which is fundamental to building the complex biaryl structures often found in pharmaceuticals. The fluorine atom at the 5-position is a prized feature in modern drug design. Its incorporation can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating the acidity of nearby protons, which can influence binding affinity to biological targets.[2][3] Finally, the methyl ester at the 1-position provides a site for further functionalization, such as conversion to amides or other ester derivatives, allowing for fine-tuning of a drug candidate's properties like solubility and bioavailability.[4]
This unique combination of reactive sites makes this compound a sought-after intermediate in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.[1][5]
Caption: Structural formula of this compound.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [1][6] |
| Molecular Formula | C₈H₆BrFO₂ | [1][6] |
| Molecular Weight | 233.03 g/mol | [6][7] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | ~1.62 g/cm³ | [1] |
| Boiling Point | 247.5 ± 25.0 °C (Predicted) | [7] |
| Refractive Index | n20/D ~1.54 | [1] |
| Storage | Store at room temperature, sealed in a dry place. | [1] |
Safety and Handling
This compound is a chemical that must be handled with appropriate care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[8][9]
-
Hazard Statements: While a specific GHS classification is not universally harmonized, related compounds suggest it may cause skin and eye irritation. Ingestion and inhalation should be avoided.
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion/Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.
-
Always consult the most current Safety Data Sheet from your supplier before use.
Synthesis and Mechanistic Insights
The most common and industrially scalable method for preparing this compound is the esterification of its parent carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is typically achieved via Fischer-Speier esterification.
Fischer-Speier Esterification: Mechanism
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the product side.
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.
Caption: Key steps in the Fischer-Speier esterification mechanism.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-bromo-5-fluorobenzoic acid using sulfuric acid as a catalyst.
Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq.).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Causality: Using the alcohol in large excess serves two purposes: it acts as the solvent and, according to Le Châtelier's principle, it drives the equilibrium towards the formation of the ester product, thereby increasing the yield.
-
-
With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Causality: Concentrated H₂SO₄ is not only the catalyst but also a powerful dehydrating agent. By sequestering the water produced during the reaction, it further shifts the equilibrium to the right, maximizing product formation.
-
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the oily residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Self-Validation: Effervescence (CO₂ evolution) during the NaHCO₃ wash confirms the presence of acid, which is being successfully neutralized and removed. The washing is complete when effervescence ceases.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Key Reactions and Applications in Drug Discovery
The synthetic utility of this compound is most prominently displayed in its use as a substrate for palladium-catalyzed cross-coupling reactions, which are workhorse reactions in pharmaceutical synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide (in this case, the aryl bromide) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction allows for the direct installation of new aryl or vinyl groups at the 2-position of the benzoate ring.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 eq.)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen from the reaction mixture is critical to prevent catalyst oxidation and deactivation, which would lead to low or no product conversion.
-
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application in Pharmaceutical Synthesis
The 2-bromo-5-fluorobenzoic acid scaffold is a key component in the synthesis of various pharmaceutical agents. For example, it is a building block for novel anti-inflammatory and anticancer therapeutics.[4][10] The ability to perform selective cross-coupling at the bromine position allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of lead candidates.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm) and one singlet in the aliphatic region for the methyl ester protons.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm. For comparison, the methyl singlet in the related methyl 2-bromobenzoate appears at δ 3.91 ppm.[11]
-
Aromatic Protons: The three aromatic protons will appear as multiplets, influenced by both H-H and H-F coupling. Based on standard substituent effects, the proton ortho to the bromine (H-6) would be the most downfield, followed by the proton between the fluorine and ester (H-4), and finally the proton ortho to the fluorine (H-6). A representative ¹H NMR for a similar isomer, methyl 4-bromo-2-cyano-5-fluorobenzoate, shows aromatic signals at δ 8.56 (d, J=6.4Hz, 1H) and 8.03 (d, J=8.9Hz, 1H), demonstrating the downfield shifts and coupling patterns expected.[12]
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals.
-
Methyl Carbon (-OCH₃): Expected around δ 52-53 ppm.
-
Ester Carbonyl (C=O): Expected in the range of δ 164-166 ppm.
-
Aromatic Carbons: Six signals are expected. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbon bearing the bromine (C-Br) will be shifted downfield to around δ 115-120 ppm. The other four aromatic carbons will appear between δ 115-135 ppm, with their exact shifts and C-F coupling constants determined by their position relative to the substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected peaks include:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ .
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .
-
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A weaker band in the fingerprint region, typically 500-650 cm⁻¹ .
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak.
-
Molecular Ion (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 232 and m/z 234 . This "M, M+2" pattern is a definitive indicator of a monobrominated compound.
-
Key Fragments: A prominent fragment would be the loss of the methoxy group (-OCH₃), resulting in a fragment ion [M-31]⁺ at m/z 201 and 203. Another common fragmentation is the loss of the entire ester group [M-59]⁺.
Conclusion
This compound is a high-utility building block whose value is derived from the orthogonal reactivity of its functional groups. The bromine and fluorine atoms provide strategic points for modification central to modern medicinal chemistry, while the ester allows for further derivatization. This guide has provided a comprehensive overview of its properties, robust and mechanistically-grounded synthetic protocols, and key applications in palladium-catalyzed cross-coupling. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively incorporate this versatile intermediate into their programs for the discovery and development of novel chemical entities.
References
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AOBChem. (n.d.). Safety Data Sheet: this compound. Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved January 5, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C8H6BrFO2). Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]
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Alachem Co., Ltd. (n.d.). 6942-39-8 | this compound. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN110105194A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Methyl 2-bromo-5-fluorobenzoate molecular weight
An In-Depth Technical Guide to Methyl 2-bromo-5-fluorobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just procedural steps but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Core Compound Profile: this compound
This compound is a halogenated aromatic ester that has emerged as a critical building block in modern organic synthesis. Its strategic combination of a bromine atom, a fluorine atom, and a methyl ester group on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a highly effective handle for cross-coupling reactions, while the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, a crucial aspect in drug design.[1][2] This unique constitution makes it an invaluable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, as well as agrochemicals and advanced materials.[3]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Weight | 233.03 g/mol | [4][5][6] |
| Molecular Formula | C₈H₆BrFO₂ | [3][5] |
| CAS Number | 6942-39-8 | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [3][7] |
| Density | ~1.62 g/mL | [3] |
| Refractive Index (n20D) | ~1.54 | [3] |
| Purity | Typically ≥ 98% (GC) | [3][4] |
Synthesis Protocol and Mechanistic Insight
The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its parent carboxylic acid, 2-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.
Mechanism of Fischer Esterification
The reaction proceeds via a nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this activated carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the typical laboratory workflow for the synthesis and purification of the title compound.
Caption: Synthesis and purification workflow for this compound.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system, with clear checkpoints for ensuring reaction completion and product purity.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-fluorobenzoic acid (1.0 eq), methanol (10-15 vol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 vol).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8][9]
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a clear liquid.[9]
Strategic Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The ortho-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[1]
Core Reactivity: Palladium-Catalyzed Cross-Coupling
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilize the C-Br bond as a reactive site. This allows for the precise and efficient introduction of aryl, heteroaryl, amine, or alkyne moieties, enabling the systematic exploration of chemical space around the core scaffold.[2]
Caption: Key cross-coupling reactions utilizing this compound.
This strategic functionalization is central to building molecules for various therapeutic targets, including anti-inflammatory and anti-cancer agents.[2][3] The fluorine atom at the 5-position often enhances the pharmacokinetic properties of the final compound, improving metabolic stability and membrane permeability.[1]
Spectroscopic Characterization Profile
Confirmation of the structure and purity of synthesized this compound is typically achieved through a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display complex multiplets corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 164-168 ppm and a signal for the methyl carbon around 52 ppm. The aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts influenced by the bromo and fluoro substituents.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The monoisotopic mass is 231.95352 Da.[6][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester group, and C-O stretching bands.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The compound is classified as harmful and an irritant.
Hazard Summary
-
Respiratory: May cause respiratory irritation.[6]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is at room temperature.[3]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If swallowed or if irritation persists, seek immediate medical attention.
Conclusion
This compound is a cornerstone intermediate for advanced chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the fluorine substituent, makes it a high-value compound for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.
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Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2. PubChem. [Link]
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This compound (C8H6BrFO2). PubChemLite. [Link]
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This compound. Wychem. [Link]
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The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 13. combi-blocks.com [combi-blocks.com]
A Technical Guide to Methyl 2-bromo-5-fluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth analysis of Methyl 2-bromo-5-fluorobenzoate, a key chemical intermediate. It is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds in the synthesis of novel molecules. We will explore its chemical identity, physicochemical properties, synthetic routes, and its strategic role as a versatile building block in modern medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted benzene derivative containing bromo, fluoro, and methyl ester functional groups. The specific arrangement of these groups imparts unique reactivity and makes it a valuable precursor in multi-step organic synthesis.
Synonyms and Identifiers
Precise identification is critical in chemical synthesis. The following table summarizes the primary synonyms and identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 6942-39-8[1][2] |
| IUPAC Name | This compound |
| Common Synonyms | 2-Bromo-5-fluorobenzoic acid methyl ester[1][3] |
| Methyl 5-fluoro-2-bromobenzoate[1] | |
| 1-Bromo-4-fluoro-2-(methoxycarbonyl)benzene[3] | |
| Benzoic acid, 2-bromo-5-fluoro-, methyl ester[4] | |
| Molecular Formula | C₈H₆BrFO₂[1][2] |
| MDL Number | MFCD00086167[1][2] |
| PubChem ID | 138875[1] |
Physicochemical Data
The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions.
| Property | Value |
| Molecular Weight | 233.04 g/mol [1] |
| Appearance | Colorless to light yellow/orange clear liquid[1][2] |
| Density | 1.577 - 1.62 g/cm³[1][2][4] |
| Boiling Point | 247.5 °C (Predicted)[2][4] |
| Refractive Index | n20/D 1.54[1] |
| Storage | Store at room temperature, sealed in a dry environment[2] |
Strategic Importance in Synthesis and Drug Discovery
This compound is more than just a chemical; it is a strategic tool for molecular design. Its utility stems from the distinct reactivity of its functional groups.
-
The Bromo Group : The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the controlled introduction of complex molecular fragments.
-
The Fluoro Group : The fluorine atom significantly modulates the electronic properties of the benzene ring. Its strong electron-withdrawing nature can influence the reactivity of the other positions. In drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modify bioavailability.[5]
-
The Methyl Ester : This group can be easily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amidation to form new drug candidates.[5] Alternatively, it can be reduced to an alcohol or engaged in other ester-specific reactions.
This combination of functional groups makes the compound a valuable intermediate in several fields:
-
Pharmaceutical Development : It is a building block for synthesizing a variety of pharmaceuticals, including anti-cancer agents and antibiotics, where precise molecular architecture is key to efficacy.[1][5]
-
Agrochemicals : It is used to create advanced herbicides and pesticides, contributing to improved crop protection.[1]
-
Materials Science : The compound is employed in developing specialized polymers and coatings that require specific chemical properties for enhanced durability and performance.[1]
Synthesis, Characterization, and Safe Handling
As a laboratory chemical, understanding its synthesis and proper handling is paramount for its effective and safe use.
Synthetic Protocol: Fischer Esterification
This compound is typically synthesized from its corresponding carboxylic acid via Fischer esterification. The following protocol provides a reliable method.
Objective: To synthesize this compound from 2-bromo-5-fluorobenzoic acid.
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup : In a dry round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 mL per gram of acid). Place the flask in an ice bath.
-
Catalyst Addition : While stirring, slowly add thionyl chloride (1.2 - 1.5 eq) or concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a highly efficient method for esterification.
-
Reflux : Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the excess acid. Trustworthiness: This step is critical to quench the catalyst and remove unreacted carboxylic acid, which will partition into the aqueous layer as its sodium salt.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : If necessary, purify the crude oil via silica gel column chromatography to obtain the final, high-purity product.
Caption: Workflow for the synthesis of this compound.
Characterization
To ensure the integrity of the synthesized product, characterization is essential. Standard methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of the methyl ester protons (a singlet around 3.9 ppm) and the aromatic protons. ¹³C NMR and ¹⁹F NMR will further validate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique confirms the molecular weight (m/z = 232/234, corresponding to the bromine isotopes) and provides an estimate of purity.
Safety and Handling
Based on data for structurally related compounds, this compound should be handled with care.[6]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation : Handle in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Exposure : The compound is expected to be an irritant to the skin and eyes and may be harmful if swallowed.[6] In case of contact, wash the affected area with plenty of water.[7]
-
Storage : Store in a tightly sealed container in a dry place to prevent hydrolysis.[2]
Application Workflow: Utility in Suzuki Cross-Coupling
A primary application for this reagent in drug discovery is its use in palladium-catalyzed Suzuki cross-coupling reactions. The C-Br bond is selectively activated to form a new C-C bond with a boronic acid or ester.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)
Step-by-Step Methodology:
-
Inert Atmosphere : To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Degassing : Seal the vessel and degas the mixture by purging with an inert gas (Nitrogen or Argon) for 15-20 minutes. Causality: This is a crucial step to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.
-
Reaction : Heat the mixture with stirring to 80-100°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification : Purify the resulting biaryl product via column chromatography.
Caption: Suzuki coupling using this compound.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its distinct functional groups offer orthogonal reactivity, enabling the construction of complex molecular architectures. For professionals in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reaction potential is essential for leveraging its full capabilities in developing next-generation products.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester. Retrieved from [Link]
-
Axios Research. (n.d.). 3-Bromo-4-fluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Bromo-5-fluorobenzoic acid methyl ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluorobenzoate is a halogenated aromatic ester that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the ester and a fluorine atom meta to it, provides multiple reactive sites and modulates the electronic properties of the benzene ring. This strategic arrangement makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.[2] This guide offers a comprehensive overview of the core properties, synthesis, spectroscopic profile, and key applications of this compound, providing essential knowledge for its effective utilization in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrFO₂ | [1][3] |
| Molecular Weight | 233.03 g/mol | [1][3] |
| CAS Number | 6942-39-8 | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point (Predicted) | 247.5 ± 25.0 °C | [1] |
| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [1] |
| Refractive Index | 1.5350 to 1.5390 | [1] |
| InChI | 1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | [4] |
| InChIKey | FCMQMRAFVRTHCR-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)F)Br |
Spectroscopic Profile
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
While a publicly available experimental spectrum is not readily accessible, the expected proton NMR spectrum can be reliably predicted based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.75 | dd | JHF ≈ 8.8, JHH ≈ 5.2 | H-6 |
| ~7.20 | ddd | JHH ≈ 8.8, JHF ≈ 7.6, JHH ≈ 3.2 | H-4 |
| ~7.05 | dd | JHH ≈ 8.8, JHF ≈ 3.2 | H-3 |
| 3.94 | s | -OCH₃ |
Rationale for Prediction: The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups. The proton ortho to the bromine (H-3) would be shifted downfield. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons (H-4 and H-6). The methyl group of the ester will appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 (d) | C=O |
| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-5 |
| ~135.0 (d, ³JCF ≈ 8 Hz) | C-1 |
| ~125.0 (d, ³JCF ≈ 8 Hz) | C-3 |
| ~118.0 (d, ²JCF ≈ 24 Hz) | C-4 |
| ~115.0 (d, ²JCF ≈ 22 Hz) | C-6 |
| ~114.0 (d, ⁴JCF ≈ 3 Hz) | C-2 |
| ~52.5 | -OCH₃ |
Rationale for Prediction: The carbon attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to fluorine. The carbonyl carbon and the methyl carbon of the ester will appear at their characteristic chemical shifts.
Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in the molecule. The condensed phase IR spectrum of this compound is available from the NIST WebBook.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Adduct | Predicted Ion |
| 231.95352 | [M]⁺ | C₈H₆⁷⁹BrFO₂⁺ |
| 233.95147 | [M+2]⁺ | C₈H₆⁸¹BrFO₂⁺ |
| 200.9229 | [M-OCH₃]⁺ | C₇H₃⁷⁹BrFO⁺ |
| 202.92085 | [M-OCH₃+2]⁺ | C₇H₃⁸¹BrFO⁺ |
| 172.9279 | [M-Br]⁺ | C₈H₆FO₂⁺ |
Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.
Synthesis and Purification
This compound is most commonly synthesized via the esterification of 2-bromo-5-fluorobenzoic acid.
Typical Esterification Protocol (Fischer Esterification)
This method involves the reaction of the parent carboxylic acid with methanol in the presence of a strong acid catalyst.
Reactants:
-
2-Bromo-5-fluorobenzoic acid
-
Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
To a solution of 2-bromo-5-fluorobenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Workup: The sodium bicarbonate wash is crucial to remove any remaining acidic catalyst and unreacted carboxylic acid, simplifying the subsequent purification.
Reactions and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its aryl bromide functionality, which readily participates in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce alkyl, alkenyl, or aryl substituents at the 2-position. This reaction is fundamental for constructing complex molecular scaffolds found in many pharmaceuticals.[2]
General Reaction Scheme: Aryl-Br + R-B(OR)₂ --(Pd catalyst, Base)--> Aryl-R
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to synthesize N-aryl products. This is a key transformation in the synthesis of many drug candidates containing aniline or related moieties.
General Reaction Scheme: Aryl-Br + R¹R²NH --(Pd catalyst, Base)--> Aryl-NR¹R²
The ability to introduce diverse functionalities through these reactions makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[2] Its derivatives are explored for their potential as anti-inflammatory, antiviral, and anticancer agents.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Storage: Store in a cool, dry place in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry . Medicinal Chemistry. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
RSC Publishing . Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
PubChem . Methyl 5-bromo-2-fluorobenzoate. [Link]
-
The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Cheméo . Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8). [Link]
-
NIST WebBook . 2-Bromo-5-fluorobenzoic acid, methyl ester. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
International Journal of Scientific & Technology Research . Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
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An In-Depth Technical Guide to Methyl 2-bromo-5-fluorobenzoate: Properties, Applications, and Analysis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8). We will delve into its core physical and chemical properties, spectroscopic profile, synthetic utility, and essential safety protocols, providing the field-proven insights necessary for its effective application in research and development.
Introduction: A Versatile Halogenated Building Block
This compound is a polysubstituted aromatic ester that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a methyl ester, a bromine atom, and a fluorine atom on a benzene ring, offers a unique combination of reactive sites. This strategic arrangement of functional groups makes it an invaluable building block, particularly in the fields of pharmaceutical and agrochemical development.[1]
The presence of orthogonal reactive centers—the ester for hydrolysis or amidation, the bromine for cross-coupling reactions, and the fluorine for modulating electronic properties—allows for sequential and selective chemical modifications. This versatility is frequently leveraged in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, as well as advanced polymers and coatings in materials science.[1]
Core Physicochemical Properties
The physical characteristics of a compound are fundamental to its handling, reaction setup, and purification. This compound is typically encountered as a colorless to light yellow or orange clear liquid.[1] Its stability under standard room temperature storage conditions simplifies laboratory logistics.[1]
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [1][4] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2][4] |
| Molecular Weight | 233.03 - 233.04 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 247.5°C at 760 mmHg | [5] |
| Density | ~1.6 g/cm³ (1.577 - 1.62 g/cm³) | [1][5] |
| Refractive Index (n20D) | 1.54 | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, methanol. | [6] |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical for any reagent used in synthesis. This compound can be reliably characterized using standard analytical techniques. While specific spectral data must be acquired for each batch, the expected profile is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the bromine and fluorine substituents. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed in the upfield region (typically around 3.9 ppm).
-
¹³C NMR: The carbon spectrum will show eight distinct signals, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, each with a unique chemical shift due to the varied electronic environments.
-
¹⁹F NMR: A single resonance is expected, providing a clear confirmation of the fluorine atom's presence.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high precision.
-
Gas Chromatography (GC) : As a liquid with a defined boiling point, GC is an excellent method for assessing the purity of this compound, often showing a purity level of ≥98%.[1]
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. While detailed safety data sheets (SDS) from the supplier must be consulted, general guidelines are as follows:
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Hazards : The compound may cause skin and eye irritation.[8][9] It may also be harmful if swallowed or inhaled.[9]
Application in Synthesis: A Workflow Perspective
The utility of this compound stems from its capacity to participate in a variety of chemical transformations, making it a valuable intermediate. The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity is central to building the complex molecular skeletons required for many modern pharmaceuticals.[10]
The workflow below illustrates a common synthetic sequence where this building block might be employed.
Caption: Synthetic workflow using this compound.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
To ensure the reliability of synthetic outcomes, verifying the purity of starting materials is a non-negotiable, self-validating step. The following protocol outlines a standard method for determining the purity of this compound.
Objective: To quantify the purity of a given batch of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Materials:
-
This compound (sample)
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)
-
Volumetric flasks (10 mL)
-
Microsyringe
-
GC vials with septa
-
Gas Chromatograph equipped with an FID and a suitable capillary column (e.g., DB-5 or equivalent)
Methodology:
-
Standard Preparation (Optional, for quantitative analysis):
-
Accurately weigh ~25 mg of a certified reference standard of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This creates a standard solution of ~2.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample batch into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the same solvent. This creates the sample solution.
-
-
GC Instrument Setup (Example Conditions):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5)
-
Inlet Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the sample solution.
-
(Optional) Inject the standard solution for peak identification and response factor calculation.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound in the sample chromatogram based on its retention time.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The result should be ≥ 98% to meet typical quality standards.[1]
-
This protocol provides a trustworthy and reproducible method for quality control, ensuring that the material used in subsequent synthetic steps is of sufficient quality to produce reliable and clean results.
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physical properties and predictable reactivity. Its utility in constructing complex molecules for the pharmaceutical and material science industries is well-established. A thorough understanding of its characteristics, safe handling procedures, and analytical verification methods, as detailed in this guide, is essential for any scientist aiming to leverage its full synthetic potential.
References
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Reliable Chemical Trading Partner, Professional this compound Supply - Autech Industry Co.,Limited. [Link]
-
Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 - PubChem. [Link]
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Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8) - Cheméo. [Link]
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Spectroscopic Analysis of Methyl 2-bromo-5-fluorobenzoate: A Technical Guide for Researchers
Foreword for the Advanced Researcher
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-bromo-5-fluorobenzoate, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. As a key intermediate, understanding its structural characteristics is paramount for its effective utilization in drug discovery and materials science. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic techniques and the interpretation of their results. It is designed for the practicing researcher, scientist, and drug development professional who requires a deep and practical understanding of this molecule's analytical profile.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing bromine and fluorine atoms, ortho and para to the methyl ester group respectively, significantly influences the electronic environment of the aromatic protons and carbons. This, in turn, dictates their chemical shifts in NMR spectroscopy. The carbonyl group of the ester and the carbon-halogen bonds will produce characteristic absorption bands in infrared spectroscopy.
Mass Spectrometry: Elucidating the Molecular Ion
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its elemental formula, C₈H₆BrFO₂.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A standard protocol for acquiring HRMS data would involve the following steps:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺.
-
Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be valuable for interpreting experimental data.
| Adduct | Predicted m/z |
| [M+H]⁺ | 232.9608 |
| [M+Na]⁺ | 254.9427 |
| [M+K]⁺ | 270.9167 |
| [M-H]⁻ | 230.9462 |
Data sourced from computational predictions.
The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotopic cluster for the molecular ion and bromine-containing fragments, providing a high degree of confidence in the identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, we expect to see signals for the three aromatic protons and the three methyl protons of the ester group.
Anticipated ¹H NMR Spectral Features:
-
Methyl Protons (-OCH₃): A singlet peak, integrating to 3H, is expected for the methyl ester protons. Its chemical shift will be in the typical range for such groups, likely around 3.9 ppm.
-
Aromatic Protons: The three aromatic protons will appear as a complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms will generally shift these protons downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Anticipated ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically appearing in the range of 160-170 ppm.
-
Aromatic Carbons: The six aromatic carbons will give rise to distinct signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the attached halogens and the ester group.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear as a single peak in the upfield region of the spectrum, typically around 50-60 ppm.
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Anticipated IR Absorption Bands:
-
C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group, typically in the region of 1720-1740 cm⁻¹.
-
C-O Stretch: An absorption band corresponding to the C-O stretching of the ester will be present, usually in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C-Br and C-F Stretches: The carbon-halogen stretching vibrations will be observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a common technique that requires minimal sample preparation:
-
Sample Application: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Integrated Spectroscopic Analysis Workflow
The definitive structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.
An In-depth Technical Guide to the Reactivity of Methyl 2-bromo-5-fluorobenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 2-bromo-5-fluorobenzoate is a key intermediate in the synthesis of a wide array of complex organic molecules, finding significant application in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a methyl ester. This unique arrangement provides a versatile platform for a variety of chemical transformations, allowing for the selective introduction of new functionalities and the construction of intricate molecular architectures.
This guide provides an in-depth exploration of the reactivity of this compound, offering insights into the principal reaction pathways it undergoes. We will delve into the mechanistic underpinnings of these transformations, providing not just procedural details but also the scientific rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
The Interplay of Substituents: Understanding the Reactivity Landscape
The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its substituents.
-
The Bromo Group (Br): Positioned at C2, the bromine atom is an excellent leaving group in a multitude of cross-coupling reactions. Its presence is the primary gateway to the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Fluoro Group (F): Located at C5, the fluorine atom is a strong electron-withdrawing group. This has a dual effect: it can activate the ring for nucleophilic aromatic substitution and influence the regioselectivity of certain reactions. In the context of drug design, the incorporation of fluorine can enhance metabolic stability and binding affinity.
-
The Methyl Ester Group (CO₂Me): This electron-withdrawing group, situated at C1, further influences the electronic nature of the aromatic ring. It also serves as a synthetic handle for transformations such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.
The interplay of these groups dictates the preferred sites of reaction and the conditions required to achieve specific chemical outcomes.
Key Reaction Classes and Methodologies
This compound is amenable to a wide range of chemical transformations. The following sections will explore the most synthetically useful of these, providing both mechanistic insights and practical experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] These reactions allow for the precise and efficient formation of new bonds, enabling the construction of complex molecular frameworks.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[3] The reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient reaction.[4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the sterically hindered and electron-deficient aryl bromide.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines, which are important pharmacophores.[5] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[4] Bulky, electron-rich ligands such as XPhos and RuPhos are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[4]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can be influenced by the solvent and the nature of the amine.[1]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
The versatility of the C-Br bond in this compound extends to other important palladium-catalyzed transformations:
-
Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.[6][7]
-
Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne.[8][9]
-
Palladium-Catalyzed Carbonylation: Introduces a carbonyl group by reacting the aryl bromide with carbon monoxide and a nucleophile (e.g., an alcohol or amine).[10][11][12]
Nucleophilic Aromatic Substitution (SₙAr)
While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack.[13] In this compound, the combined electron-withdrawing effects of the fluorine and methyl ester groups can activate the ring for Nucleophilic Aromatic Substitution (SₙAr).
Causality Behind Experimental Choices:
-
Position of Attack: Nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C5) or the bromine atom (C2). The fluorine atom is generally a better leaving group than bromine in SₙAr reactions, especially when activated by ortho and para electron-withdrawing groups.
-
Reaction Conditions: SₙAr reactions often require strong nucleophiles and may necessitate elevated temperatures to proceed at a reasonable rate.
Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)
The SₙAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[13] Recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism.[14][15][16]
Caption: A typical experimental workflow for a Directed ortho-Metalation reaction.
Transformations of the Methyl Ester Group
The methyl ester functionality provides a handle for further synthetic manipulations.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in a multi-step synthesis to enable subsequent reactions or to reveal a key pharmacophoric group.
Experimental Protocol: Basic Hydrolysis
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). [17][18]Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. [17][19] Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to afford the alcohol.
Summary of Key Transformations and Conditions
| Reaction Type | Key Reagents | Typical Conditions | Product Type |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Ligand, Base | 80-100 °C, Toluene/Water or Dioxane/Water | Biaryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Strong Base | 80-110 °C, Anhydrous Toluene or Dioxane | Aryl Amine |
| Heck Reaction | Alkene, Pd catalyst, Base | Varies depending on substrates | Substituted Alkene |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Room temperature to moderate heating | Aryl Alkyne |
| Nucleophilic Aromatic Substitution | Strong nucleophile | Elevated temperatures | Substituted Aryl |
| Directed Ortho-Metalation | Strong, hindered base (e.g., LDA), Electrophile | -78 °C, Anhydrous THF | ortho-Functionalized Aryl |
| Ester Hydrolysis | Acid or Base | Room temperature to moderate heating | Carboxylic Acid |
| Ester Reduction | LiAlH₄ | 0 °C to room temperature, Anhydrous THF | Primary Alcohol |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, directed ortho-metalation, and modifications of the ester group. A thorough understanding of the interplay between the bromo, fluoro, and methyl ester substituents is key to harnessing the full synthetic potential of this compound. The methodologies and mechanistic insights provided in this guide are intended to empower researchers to design and execute novel and efficient synthetic routes towards complex and valuable molecules.
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A Technical Guide to the Solubility of Methyl 2-bromo-5-fluorobenzoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8), a key intermediate in pharmaceutical and materials science research.[1] While specific quantitative solubility data is sparse in publicly available literature, this document outlines the theoretical principles and practical methodologies required for its determination. We present the known physicochemical properties of the compound, discuss the principles of solvent selection based on polarity, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media to facilitate process development, formulation, and chemical synthesis.
Introduction: The Critical Role of Solubility
This compound is a versatile chemical building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable precursor for introducing specific functional groups into complex molecules.[1] In any application, from reaction scale-up to formulation and purification, understanding the compound's solubility is of paramount importance.
Solubility data governs critical process parameters, including:
-
Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.
-
Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility.
-
Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable delivery vehicle is essential for bioavailability and efficacy.[2]
-
Process Safety and Efficiency: Proper solvent selection impacts handling, safety, and the overall cost-effectiveness of a synthetic process.[3]
This guide provides the foundational knowledge and practical tools for researchers to confidently assess and utilize the solubility properties of this compound.
Physicochemical Profile of this compound
Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. The principle of "like dissolves like" is the cornerstone of solubility theory, suggesting that solutes will more readily dissolve in solvents with similar polarity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6942-39-8 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.62 g/cm³ | [1] |
| Calculated logP | 2.5 | [4] |
| Refractive Index | n20/D 1.54 | [1] |
The calculated octanol-water partition coefficient (logP) of 2.5 indicates that this compound is a moderately lipophilic compound.[4] This suggests it will exhibit limited solubility in highly polar solvents like water and greater solubility in non-polar to moderately polar organic solvents. A structural analogue, Methyl 2-bromo-4-fluorobenzoate, is noted to be easily soluble in common organic solvents such as ethanol, methanol, and ether, which provides a strong qualitative indicator for the expected behavior of the target compound.[5]
Theoretical Framework for Solvent Selection
The polarity of a solvent is a composite measure of its dipole moment and dielectric constant. A solvent's ability to solvate a solute depends on its capacity to overcome the solute-solute intermolecular forces and form new solute-solvent interactions. For this compound, a moderately polar ester, a range of solvents should be considered.
Table 2: Polarity Index of Common Organic Solvents
| Solvent | Polarity Index (P') | Classification | Expected Solubility of this compound |
| n-Hexane | 0.1 | Non-polar | Moderate to Good |
| Toluene | 2.4 | Non-polar / Aromatic | Good |
| Diethyl Ether | 2.8 | Polar Aprotic | Good |
| Dichloromethane | 3.1 | Polar Aprotic | Very Good |
| Ethyl Acetate | 4.4 | Polar Aprotic | Very Good |
| Acetone | 5.1 | Polar Aprotic | Very Good |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate |
| Isopropanol | 3.9 | Polar Protic | Good |
| Ethanol | 4.3 | Polar Protic | Good |
| Methanol | 5.1 | Polar Protic | Moderate to Good |
| Water | 10.2 | Polar Protic | Poor |
Polarity Index values sourced from various compilations.[6][7][8]
Based on its structure and lipophilicity, this compound is predicted to be most soluble in moderately polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, where dipole-dipole interactions can effectively solvate the ester functionality. Good solubility is also expected in aromatic and ethereal solvents. Solubility in polar protic solvents like alcohols will be present, while solubility in highly non-polar (alkanes) or highly polar (water) solvents is expected to be lower.
Experimental Protocol for Solubility Determination
The following protocol describes a robust gravimetric method for the quantitative determination of solubility.[2][9] This method is reliable, requires standard laboratory equipment, and provides high-quality data.[3]
Materials and Equipment
-
This compound (≥98% purity)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg readability)
-
Thermostatic shaker or water bath
-
Calibrated digital thermometer
-
Glass vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Pipettes and syringes
-
Pre-weighed aluminum weighing pans or glass watch glasses
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved liquid globules at the bottom of the vial after equilibration. b. Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial. c. Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Vigorous shaking or stirring is necessary to maximize the solvent-solute contact area.
-
Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle. b. Carefully draw a known volume (e.g., 1.0 mL) of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved layer. c. Attach a 0.22 µm syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles. d. Dispense the filtered, saturated solution into a pre-weighed (to ±0.1 mg) aluminum pan or watch glass. Record the initial weight of the empty pan (W₁).
-
Gravimetric Analysis: a. Immediately weigh the pan containing the filtered solution and record the weight (W₂). This minimizes losses due to solvent evaporation. b. Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. Alternatively, use a desiccator. Constant weight is achieved when two consecutive weighings (e.g., 4 hours apart) are within ±0.2 mg.[2][9] c. Record the final weight of the pan containing the dry solute residue (W₃).
-
Calculation of Solubility: a. Mass of Solute: Mass_solute = W₃ - W₁ b. Mass of Solvent: Mass_solvent = W₂ - W₃ c. Solubility ( g/100 g solvent): Solubility = (Mass_solute / Mass_solvent) * 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Data Presentation and Interpretation
Data obtained from the experimental protocol should be tabulated for clear comparison. This allows for direct correlation between solvent properties and the solubility of this compound.
Table 3: Illustrative Solubility Data Table for this compound at 25°C
| Solvent | Polarity Index (P') | Solubility ( g/100 g solvent) | Observations |
| n-Hexane | 0.1 | Experimental Value | Clear, colorless solution |
| Toluene | 2.4 | Experimental Value | Clear, colorless solution |
| Dichloromethane | 3.1 | Experimental Value | Clear, colorless solution |
| Ethyl Acetate | 4.4 | Experimental Value | Clear, colorless solution |
| Acetone | 5.1 | Experimental Value | Clear, colorless solution |
| Ethanol | 4.3 | Experimental Value | Clear, colorless solution |
| Methanol | 5.1 | Experimental Value | Clear, colorless solution |
| Water | 10.2 | Experimental Value | Immiscible, two phases observed |
By populating this table, researchers can build a quantitative solubility profile. This profile is invaluable for selecting appropriate solvent systems for synthesis, selecting mobile phases for chromatography, or designing solvent mixtures for crystallization.
Conclusion
While pre-existing quantitative data on the solubility of this compound is not widely published, its solubility profile can be reliably predicted and determined through systematic experimentation. Based on its physicochemical properties, it is expected to be highly soluble in moderately polar aprotic solvents and poorly soluble in water. The gravimetric method detailed in this guide provides a robust and accurate means of quantifying its solubility in any organic solvent of interest. This foundational data is essential for the effective and efficient use of this important chemical intermediate in research and development.
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Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8). Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 12, 2026, from [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved January 12, 2026, from [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2022). Precipitation Gravimetry. Retrieved January 12, 2026, from [Link]
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exploring the role of Methyl 2-bromo-5-fluorobenzoate in materials science
An In-depth Technical Guide to the Role of Methyl 2-bromo-5-fluorobenzoate in Materials Science
Authored by: A Senior Application Scientist
Introduction: The Architectural Versatility of a Halogenated Building Block
In the landscape of modern materials science, the ability to precisely construct complex molecular architectures is paramount. The properties of advanced materials, whether for organic electronics, high-performance polymers, or pharmaceuticals, are intrinsically linked to their underlying molecular structure. This compound (CAS No. 6942-39-8) has emerged as a crucial and versatile building block for the synthetic chemist.[1][2] Its utility stems from a unique combination of functional groups on a stable aromatic scaffold: a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl ester group. This strategic arrangement allows for sequential and regioselective chemical modifications, making it an invaluable precursor in the synthesis of sophisticated organic materials.[1]
The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4][5] The fluorine substituent, a common feature in materials chemistry, imparts desirable properties such as enhanced thermal stability, metabolic resistance, and the ability to tune the electronic energy levels (HOMO/LUMO) of the final molecule.[3] This guide will explore the fundamental reactivity of this compound and detail its application in the synthesis of next-generation materials, providing field-proven insights and detailed experimental protocols for researchers and scientists.
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| CAS Number | 6942-39-8[1] |
| Density | 1.62 g/cm³[1] |
| Refractive Index | n20/D 1.54[1] |
| Purity | ≥ 98% (GC)[1] |
Core Reactivity: A Platform for Controlled Molecular Elaboration
The synthetic power of this compound lies in its capacity to undergo highly efficient and selective transformations. The carbon-bromine bond is the primary reactive site, perfectly poised for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry for building complex aromatic systems.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which form the backbone of many conjugated polymers and OLED materials.[3][6] The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[3][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[3][4]
-
Reductive Elimination: The two organic fragments couple and are released from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
The electron-withdrawing nature of the fluorine and ester groups can make the aryl bromide more reactive towards oxidative addition, while also presenting potential challenges such as steric hindrance that must be managed through careful selection of catalyst, ligand, and reaction conditions.[7]
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The formation of C-N bonds is critical for synthesizing charge-transporting materials, pharmaceuticals, and various functional polymers.[8] The Buchwald-Hartwig amination provides a general and mild method for coupling aryl halides with a wide range of amines.[5][9] This reaction has largely replaced harsher, traditional methods due to its superior functional group tolerance and broader substrate scope.[5]
The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the aryl amine product.[9][10] The success of this reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos or SPhos often being essential to facilitate the catalytic cycle and achieve high yields.[10][11]
Applications in Advanced Materials Synthesis
High-Performance Fluorinated Polymers
This compound is an excellent starting material for creating fluorinated aromatic polymers. The incorporation of fluorine into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and dielectric properties, while also lowering its surface energy and refractive index.
By functionalizing the molecule through Suzuki coupling, it can be converted into a bifunctional monomer (e.g., a di-boronic ester) and subsequently polymerized. This approach allows for the creation of well-defined, fully aromatic polymer structures. These materials are sought after for applications in advanced coatings, membranes, and as dielectric layers in microelectronics.[1]
Intermediates for Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics relies on the synthesis of complex, conjugated molecules that serve as emitters, hosts, or charge-transport materials in devices.[12][13] Halogenated aromatics like this compound are critical intermediates for building these molecular architectures.[12][14]
Using sequential cross-coupling reactions (e.g., a Suzuki reaction at the bromine site followed by a Buchwald-Hartwig amination after converting the ester), chemists can construct the complex donor-acceptor and biaryl structures that are fundamental to OLED material performance. The fluorine atom plays a crucial role in tuning the frontier molecular orbital energy levels (HOMO/LUMO), which directly impacts the emission color, efficiency, and operational stability of the final OLED device.[12] The high purity required for OLED materials means that starting with well-defined and high-quality intermediates is essential for achieving high-performance devices.[12]
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and success.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details a representative Suzuki coupling to synthesize a methyl 5-fluoro-[1,1'-biphenyl]-2-carboxylate derivative, a common scaffold in materials synthesis.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like boronic acid homocoupling.[7][15] A thoroughly degassed system is critical for high yields.
-
Catalyst/Ligand System: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[7]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[15]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water helps dissolve the inorganic base, creating a biphasic system where the reaction occurs.[3][15]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[15]
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). This can be done by bubbling argon through the solvent for 20-30 minutes. Add the solvent to the flask via syringe.[15]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[15]
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to 80-100 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[3]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).[3][15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.[3]
Typical Suzuki Coupling Conditions
| Component | Example Reagents | Molar Ratio (vs. Aryl Bromide) | Purpose |
| Aryl Bromide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic Acid | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 0.01 - 0.05 | Catalyst |
| Ligand (if needed) | SPhos, XPhos, PPh₃ | 0.02 - 0.10 | Stabilize & Activate Catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activate Boronic Acid |
| Solvent | Toluene, Dioxane, DMF (+ Water) | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Rate |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling an amine with this compound.
Causality Behind Choices:
-
Catalyst/Ligand System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized bulky phosphine ligand (e.g., XPhos) is often required. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the difficult reductive elimination step to form the C-N bond.[11]
-
Strong, Non-Nucleophilic Base: A strong base like potassium t-butoxide (KOtBu) is needed to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11]
-
Anhydrous/Aprotic Solvent: The reaction is sensitive to water and protic solvents, which can interfere with the strong base and the catalyst. Anhydrous toluene or dioxane is typically used.[11]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, one-neck round-bottom flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and a magnetic stir bar.[11]
-
Inerting the System: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous toluene via syringe.[11]
-
Base Addition: Add potassium t-butoxide (1.4 equiv., can be a 1M solution in THF or solid).[11]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[11]
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired aryl amine.
Conclusion
This compound is far more than a simple chemical intermediate; it is a powerful and enabling tool for the materials scientist. Its strategically placed functional groups provide a robust platform for executing high-fidelity synthetic transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This control allows for the rational design and synthesis of advanced materials, from thermally stable fluorinated polymers to precisely tuned organic semiconductors for OLED applications.[1] The continued use of this versatile building block in both academic and industrial research underscores its fundamental importance in pushing the boundaries of materials science and developing the next generation of functional organic materials.[1][16]
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Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem. [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. [Link]
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Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
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The Role of 4-Bromo-2-iodobenzoic Acid in OLED Material Synthesis. [Link]
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Buy methyl 5-bromo-2-chlorobenzoate - Boron Molecular. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-bromo-5-fluorobenzoate
This document provides a comprehensive technical overview of Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8), a critical intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in the pharmaceutical and materials science industries, this guide synthesizes key safety protocols, handling procedures, and application contexts. The recommendations herein are grounded in the precautionary principle, leveraging data from structurally analogous compounds to ensure the highest standards of laboratory safety.
Core Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic ester valued for its utility as a versatile building block.[1][2][3] The strategic placement of the bromine, fluorine, and methyl ester groups provides multiple reactive sites, enabling its use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][4] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.62 g/cm³ | [1] |
| Synonyms | 2-Bromo-5-fluorobenzoic acid methyl ester | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | Room Temperature (Recommended: Refrigerated for long-term stability) | [1][5] |
Hazard Identification and Toxicological Assessment
Comprehensive toxicological data for this compound is not extensively documented. Therefore, a risk assessment must be conducted based on the known hazards of structurally similar compounds, such as its isomers and the parent carboxylic acid. This approach, rooted in the precautionary principle, is essential for ensuring personnel safety.
The primary hazards associated with compounds of this class include:
-
Acute Toxicity: An isomer, Methyl 5-bromo-2-fluorobenzoate, is classified as toxic if swallowed.[4]
-
Skin and Eye Irritation: The parent acid, 2-Bromo-5-fluorobenzoic acid, is known to cause skin and serious eye irritation.[6] This is a common property of many halogenated benzoic acid derivatives.[7]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4]
Given these factors, it is prudent to handle this compound as a hazardous substance with the following potential GHS classifications:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
The broader class of brominated organic compounds can exhibit environmental persistence and a potential for adverse biological effects.[8][9][10] While specific data for this molecule is lacking, responsible handling includes preventing its release into the environment.
Hierarchy of Controls: Engineering, Administrative, and Personal Protection
To mitigate the risks identified, a multi-layered safety approach based on the hierarchy of controls is mandatory. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Caption: Hierarchy of controls for managing chemical risks.
A. Engineering Controls:
-
Primary Containment: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.
-
Safety Infrastructure: The work area must be equipped with readily accessible and tested safety showers and eyewash stations.[6][7]
B. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory. A face shield should be worn if there is a significant splash risk.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required for incidental contact; change them immediately if contamination occurs.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Standard Operating Protocol: Weighing and Dissolution
This protocol provides a self-validating workflow for a common laboratory procedure. Adherence to these steps is critical for safe and reproducible results.
Caption: Step-by-step workflow for safe handling.
Step-by-Step Methodology:
-
Pre-Use Inspection and Preparation: a. Don all required PPE as specified in Section 3. b. Verify that the chemical fume hood is operational (check airflow monitor). c. Assemble all necessary equipment (spatula, weigh boat/flask, solvent, waste container) inside the fume hood.
-
Weighing: a. Place an analytical balance inside the fume hood if possible, or use a tared, sealed container to transfer the compound to a balance outside the hood. b. Carefully transfer the required amount of this compound, avoiding the generation of aerosols. c. Securely cap the primary container immediately after dispensing.
-
Dissolution: a. In the fume hood, add the desired solvent to the vessel containing the weighed compound. b. If necessary, use gentle stirring or sonication to aid dissolution. Keep the container capped whenever possible.
-
Cleanup and Waste Disposal: a. Wipe down the spatula and work surfaces with a suitable solvent (e.g., isopropanol). b. Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container. c. Wash hands thoroughly after removing gloves.
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][7] While some suppliers indicate room temperature storage is acceptable, refrigeration is recommended for long-term storage to minimize potential degradation.[1][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can initiate exothermic or degradative reactions.[6]
Emergency Procedures: Spills, Fire, and First Aid
Rapid and correct response to an emergency can significantly reduce harm.
A. Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain & Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect & Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] Do not allow the material to enter drains.[11]
B. Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride. Firefighters must wear self-contained breathing apparatus (SCBA).
C. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
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An In-Depth Technical Guide to the Stability and Storage of Methyl 2-bromo-5-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Reagent Bottle to Reaction Vessel—Ensuring Chemical Fidelity
In the intricate world of pharmaceutical synthesis, the starting material is the cornerstone of success. Its purity and stability are not mere parameters on a certificate of analysis; they are the bedrock upon which reproducible, high-yielding, and safe chemical processes are built. Methyl 2-bromo-5-fluorobenzoate, a versatile building block in the construction of complex molecular architectures, is no exception. This guide moves beyond generic storage advice to provide a deep, mechanistic understanding of the factors governing its stability. As a Senior Application Scientist, my aim is to fuse theoretical principles with practical, field-tested insights to empower you to preserve the integrity of this critical reagent from the moment it arrives in your lab to the point of its use in synthesis.
The Molecular Profile of this compound: A Stability Perspective
To understand how to store a chemical, we must first understand its inherent nature. The structure of this compound presents several key features that dictate its stability and reactivity.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Melting Point | Not consistently reported; may be a low-melting solid | |
| Boiling Point | ~247.5 °C (Predicted) | |
| Key Functional Groups | Methyl Ester, Aryl Bromide, Aryl Fluoride |
The molecule's stability is primarily influenced by two key areas: the methyl ester group and the carbon-bromine bond. The electron-withdrawing nature of the fluorine atom and the ester group can influence the reactivity of the C-Br bond, a critical consideration for its use in cross-coupling reactions.[4][5]
Primary Degradation Pathways: A Mechanistic Overview
The long-term stability of this compound is threatened by three main environmental factors: moisture, light, and elevated temperature . Understanding these degradation pathways is crucial for designing effective storage protocols.
Hydrolytic Instability: The Ester's Achilles' Heel
The most probable and impactful degradation pathway is the hydrolysis of the methyl ester to 2-bromo-5-fluorobenzoic acid and methanol. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Caption: Fig 1. Primary hydrolytic degradation pathway.
The presence of the resulting carboxylic acid is particularly problematic. It can alter the pH of the bulk material, potentially catalyzing further hydrolysis. More critically, if the ester is intended for a reaction where the carboxylic acid would be detrimental (e.g., certain coupling reactions or amide formations), this impurity can lead to failed reactions or complex purification challenges. Studies on related methyl benzoates confirm that the rate of hydrolysis is significantly influenced by substituents on the aromatic ring and the presence of co-solvents.[6]
Photochemical Instability: The Carbon-Bromine Bond at Risk
Aryl halides, including bromobenzenes, are known to be susceptible to photodissociation.[7] Excitation by UV light can promote the cleavage of the carbon-bromine bond, generating radical species. This can initiate a cascade of undesirable side reactions.
Caption: Fig 2. Postulated photolytic degradation cascade.
While the exact quantum yield for this specific molecule is not published, studies on fluorinated bromobenzenes confirm this photodissociation mechanism.[7] The formation of these radical intermediates can lead to impurities such as biphenyls (from dimerization) or 5-fluorobenzoate (from hydrogen abstraction), which can be difficult to separate from the desired product in downstream applications.
Thermal Decomposition
At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as hydrogen bromide and hydrogen fluoride.[8] While stable at recommended storage temperatures, prolonged exposure to heat, even below the boiling point, can accelerate the previously mentioned degradation pathways.
The Impact of Impurities on Synthetic Utility: A Case Study in Suzuki-Miyaura Coupling
The primary use of this compound is as a substrate in cross-coupling reactions. The presence of degradation products can severely impact the efficiency of these transformations. For instance, in a Suzuki-Miyaura coupling:
-
2-bromo-5-fluorobenzoic acid (from hydrolysis): The carboxylate anion formed under the basic reaction conditions can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to low conversion.[5]
-
5-fluorobenzoate (from dehalogenation/photolysis): This impurity is inert in the coupling reaction and will need to be removed during purification, reducing the overall isolated yield of the desired product.
-
Homocoupled biaryl impurities: These can arise from side reactions of the boronic acid, often promoted by the presence of oxygen or issues with the palladium catalyst.[4]
These potential issues underscore the necessity of starting with high-purity material, free from degradation products.
Recommended Protocols for Storage and Handling: A Self-Validating System
The following protocols are designed to create a self-validating system that minimizes exposure to the key degradation triggers: moisture, light, and heat.
Long-Term Storage Protocol
-
Temperature: Store in a refrigerator at 2-8 °C . This is the most critical parameter to slow the kinetics of potential hydrolysis.
-
Container: Use the original supplier's container, ensuring the cap is tightly sealed. For aliquots, use amber glass vials with PTFE-lined caps.
-
Atmosphere: For long-term storage, particularly after first opening, flushing the headspace of the container with an inert gas like argon or nitrogen is a best practice to displace moist air.
-
Light: Store the container in the dark (e.g., within a secondary box or in a designated dark refrigerator).
Handling Protocol for Aliquoting and Use
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Inert Atmosphere: If possible, handle the material under an inert atmosphere (e.g., in a glovebox or under a flow of argon/nitrogen). This is especially important for sensitive reactions.
-
Minimize Exposure: Open the container only for the time necessary to dispense the required amount.
-
Resealing: Tightly reseal the container immediately after use. If the container was purged with inert gas before, re-purge before returning to storage.
-
Documentation: Date containers upon receipt and upon first opening. For peroxide-forming chemicals, this is mandatory; for ensuring the quality of reactive intermediates, it is a critical best practice.[3]
Experimental Workflow: Stability-Indicating Method Development and Forced Degradation
To experimentally validate the stability of a batch of this compound, a stability-indicating analytical method, typically HPLC, must be developed. Forced degradation studies are then performed to demonstrate that the method can separate the intact molecule from any potential degradation products.
Protocol for Forced Degradation Studies
These studies should be performed on a single batch to identify potential degradation products.[9]
-
Acid Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 6, 12 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60-80 °C for a specified period. This reaction is typically much faster than acid hydrolysis for esters.
-
Oxidative Degradation: Dissolve the compound in a solution containing a small percentage (e.g., 3%) of hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid material in an oven at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 24-48 hours).
-
Photostability: Expose a solution of the compound to a controlled light source as specified in ICH Q1B guidelines. A sample protected from light should be analyzed as a control.
After exposure, the samples are analyzed by a validated stability-indicating HPLC method to assess the percentage of degradation and to profile the impurities formed.[10][11]
Caption: Fig 3. Workflow for a forced degradation study.
Conclusion: A Proactive Approach to Quality
The stability of this compound is not a passive property but an actively managed state. By understanding the mechanistic basis of its potential degradation—hydrolysis of the ester, and photolytic cleavage of the C-Br bond—researchers can move beyond simple cold storage to a comprehensive system of preservation. Implementing these protocols for acclimatization, inert atmosphere handling, and light protection will ensure that the reagent's purity is maintained, leading to more reliable, reproducible, and successful synthetic outcomes. This proactive management of reagent quality is a hallmark of excellence in chemical research and development.
References
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Larsen, E., et al. (2009). Photodissociation of bromobenzene in solution. ResearchGate. Retrieved from [Link]
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- Analytical Methods for the Degradation of Phytoconstituents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Retrieved from [Link]
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Das, A. K., & Nanda, R. K. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]
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Allschoolabs. (n.d.). This compound - 98%, high purity, CAS No.6942-39-8. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
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The Strategic Utility of Methyl 2-bromo-5-fluorobenzoate in Modern Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8) is a halogenated aromatic ester that has emerged as a critical building block in the landscape of pharmaceutical and agrochemical research and development.[1][2] Its strategic placement of a bromine atom, a fluorine atom, and a methyl ester group on a benzene ring provides a unique combination of reactivity and functionality. This arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex, high-value molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a crucial aspect of modern drug design.[3] This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthetic pathways, key applications, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6942-39-8 | [1][2] |
| Molecular Formula | C8H6BrFO2 | [1][2] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.62 g/cm³ | [1] |
| Refractive Index | n20D 1.54 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Commercial Availability: Sourcing a Key Intermediate
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. The compound is typically offered in various quantities with a purity of 98% or higher.
| Supplier | Purity | Available Quantities |
| Chem-Impex | ≥ 98% (GC) | Inquire for pack sizes |
| CookeChem | 98% | Inquire for pack sizes |
| Allschoolabs | 98% | Inquire for pack sizes |
| Sigma-Aldrich | Not specified | Inquire for pack sizes |
It is important to note that while some suppliers provide detailed analytical data, others may offer the product for early discovery research with the buyer assuming responsibility for confirming identity and purity.
Synthetic Pathways: A Look into its Formation
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the esterification of the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid.
A representative synthetic workflow is outlined below:
Caption: A generalized synthetic pathway to this compound.
Experimental Protocol: Esterification of 2-bromo-5-fluorobenzoic acid
This protocol describes a common laboratory-scale synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add thionyl chloride dropwise to the solution while stirring in an ice bath. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable tool for medicinal chemists.
Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of a wide range of pharmacologically active molecules.[1] It is particularly useful in the development of:
-
Anticancer Agents: The bromo-fluoro-benzoate scaffold can be elaborated into complex molecules that target specific pathways involved in cancer progression.[1][4]
-
Antibiotics: It serves as a starting material for the synthesis of novel antibiotic candidates.[1]
-
Anti-inflammatory Agents: The strategic placement of the halogen atoms can influence the binding affinity of the resulting molecules to their biological targets, leading to the development of more potent and selective anti-inflammatory drugs.[1][4]
The bromine atom is particularly amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing the carbon skeletons of many modern pharmaceuticals.[5]
Agrochemical Development
In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[1] The incorporation of this building block can lead to the development of more effective and selective crop protection agents.[1]
Materials Science
Beyond life sciences, this compound also finds applications in materials science for the synthesis of advanced polymers and coatings with enhanced performance characteristics.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before use.[6][7][8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, wash the affected area immediately with plenty of water.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[6] Keep the container tightly closed.[6]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[7]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[7]
-
Ingestion: If swallowed, do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with its versatile reactivity, makes it an indispensable tool for the creation of novel and complex molecules. A thorough understanding of its properties, synthetic routes, and safe handling practices is paramount for leveraging its full potential in research and development.
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This compound - 98%, high purity , CAS No.6942-39-8 - Allschoolabs. Allschoolabs. [Link]
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-
The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
-
This compound (C8H6BrFO2) - PubChemLite. PubChemLite. [Link]
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Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH. PubChem. [Link]
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The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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-
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Methodological & Application
The Strategic Utility of Methyl 2-bromo-5-fluorobenzoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile.[1][2][3][4][5] Methyl 2-bromo-5-fluorobenzoate has emerged as a particularly valuable and versatile building block in this context.[6] Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a methyl ester, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures.[6] The bromine atom serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of intricate biaryl structures that are prevalent in many therapeutic agents.[6][7] The strategically positioned fluorine atom can significantly improve metabolic stability, enhance binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][5] The methyl ester group offers an additional site for synthetic elaboration, allowing for the generation of amides and other derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for the synthesis of pharmaceutical intermediates using this compound, with a particular focus on its application in the synthesis of a key precursor to the PARP inhibitor, Olaparib.
Core Application: Synthesis of a Key Intermediate for the PARP Inhibitor Olaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. Olaparib, a first-in-class PARP inhibitor, has been approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. The synthesis of Olaparib and its key intermediates often involves the use of fluorinated building blocks to achieve the desired biological activity and pharmacokinetic profile. While many reported syntheses of Olaparib intermediates start from the closely related ethyl 2-fluoro-5-methylbenzoate, the underlying chemistry and strategic use of the fluorinated and brominated scaffold are directly translatable and highlight the utility of this compound.
The following workflow illustrates a well-established synthetic strategy for a key intermediate of Olaparib, adapted to start from the readily available 2-bromo-5-fluorobenzoic acid.
Caption: Synthetic workflow from 2-Bromo-5-fluorobenzoic acid to a PARP inhibitor scaffold.
Experimental Protocols
Protocol 1: Esterification of 2-Bromo-5-fluorobenzoic Acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid. This initial step is crucial for protecting the carboxylic acid and modifying its reactivity for subsequent cross-coupling reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Bromo-5-fluorobenzoic Acid | 219.01 | 10.0 g | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.0 mL | 1.2 |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Add methanol (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (4.0 mL, 54.8 mmol) dropwise to the stirred suspension over 10-15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid or oil.
Expected Outcome:
The reaction typically yields the desired product in high purity (>95%) with a yield of 90-98%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for constructing the biaryl core of many pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient Suzuki coupling. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands such as those from the Buchwald or CataCXium families are often superior to traditional ligands like triphenylphosphine. These ligands promote the rate-determining oxidative addition step and facilitate the reductive elimination to provide the product.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The organic solvent ensures the solubility of the organic reactants and the catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 233.03 | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 mmol | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 mmol | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried Schlenk flask or a microwave vial, add this compound (233 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-fluoro-2-arylbenzoate.
Representative Yields for Suzuki Coupling with Various Arylboronic Acids:
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | Methyl 5-fluoro-[1,1'-biphenyl]-2-carboxylate | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylate | 80-92 |
| 4-Cyanophenylboronic acid | Methyl 2-(4-cyanophenyl)-5-fluorobenzoate | 75-88 |
| 3-Pyridinylboronic acid | Methyl 5-fluoro-2-(pyridin-3-yl)benzoate | 70-85 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a high-quality palladium source and ligand. Consider using a pre-formed palladium catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction is set up under a positive pressure of inert gas. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Presence of oxygen | Improve the degassing procedure. |
| Inappropriate base | Try a different base, such as K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation (loss of the boronic acid group) | Harsh basic conditions or prolonged reaction time | Use a milder base or shorten the reaction time. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its strategic combination of reactive sites allows for the efficient construction of key molecular scaffolds, particularly through robust and scalable reactions like the Suzuki-Miyaura cross-coupling. The protocols and guidelines presented in this application note provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery and development programs, paving the way for the creation of novel and improved therapeutic agents.
References
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Zahra, J. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4686. Retrieved from [Link]
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]
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Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Singh, A., & Kumar, S. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6146–6152. Retrieved from [Link]
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Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 228, 113898. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128637. Retrieved from [Link]
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Purushottam, M., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry, 13(24), 2145–2160. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Retrieved from [Link]
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- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluorobenzoate
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the enduring importance of synthetic methods that forge carbon-carbon bonds with precision and efficiency. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1]
This guide focuses on a particularly valuable, yet challenging, building block: Methyl 2-bromo-5-fluorobenzoate . This substrate is of significant interest as it allows for the synthesis of fluorinated biaryl esters. The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The ester functionality provides a versatile handle for further chemical elaboration, such as conversion to amides or other derivatives.[3]
However, the electronic and steric features of this compound—namely the electron-withdrawing nature of the fluoro and ester groups and the steric hindrance imparted by the ortho-bromo substituent—present specific challenges to the standard Suzuki-Miyaura protocol. This document provides a detailed exploration of these challenges, offering field-proven insights and robust experimental protocols to empower researchers in leveraging this key intermediate for their synthetic campaigns.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established palladium-catalyzed cycle. A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for sterically hindered or electron-deficient aryl halides. The ortho-ester group in our substrate can pose a steric challenge, necessitating the use of bulky, electron-rich phosphine ligands to promote this step.[6]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species. The choice of base is critical and can significantly influence the reaction rate and outcome.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Key Experimental Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of several key parameters. The steric hindrance from the ortho-ester and the electronic nature of the substituents require careful consideration.
Catalyst and Ligand Selection
For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient. The use of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, is highly recommended. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[6]
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand known to be effective for sterically hindered aryl bromides.[6] | Pd: 1-3, Ligand: 2-6 |
| Pd₂(dba)₃ / XPhos | XPhos is another highly effective Buchwald ligand, often successful where others fail. The Pd(0) source is readily available. | Pd: 1-2, Ligand: 2-4 |
| Pd(PPh₃)₄ | A classic, air-stable catalyst. May be effective for less demanding coupling partners but can be sluggish with this substrate.[8] | 3-5 |
| Pd(dppf)Cl₂ | A robust catalyst, particularly useful for heteroaryl boronic acids.[9] | 3-5 |
Base and Solvent Systems
The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step. Its strength, solubility, and nature can dramatically impact the reaction. For challenging couplings, stronger bases are often required.[7]
| Base | Solvent System | Rationale & Considerations |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong, effective base that often gives excellent results for hindered substrates. The presence of water can be beneficial.[7] |
| K₂CO₃ (Potassium Carbonate) | 1,4-Dioxane/H₂O, DME/H₂O | A milder base, but can be effective. A common choice for standard Suzuki couplings. |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, Toluene | A strong base that is often highly effective but more expensive. Useful in anhydrous conditions. |
| NaHCO₃ (Sodium Bicarbonate) | DME/H₂O | A mild base, which can be advantageous when dealing with base-sensitive functional groups. A reported condition for this substrate yielded 44% of the product.[8] |
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid coupling partners may be necessary.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and is designed to overcome the steric and electronic challenges of the substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In the same flask, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-aryl-2-fluorobenzoate.
Protocol 2: Reported Conditions for Coupling with (1H-pyrazol-5-yl)boronic acid
This protocol provides a specific literature example for the coupling of this compound.[8]
Materials:
-
This compound (1.0 equiv)
-
(1H-pyrazol-5-yl)boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium bicarbonate (NaHCO₃) (1.7 equiv)
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Procedure:
-
Reaction Setup: Combine this compound and (1H-pyrazol-5-yl)boronic acid in a sealable reaction vessel.
-
Solvent and Base Addition: Add degassed 1,2-dimethoxyethane (DME) and a solution of sodium bicarbonate in degassed water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the vessel and ensure an inert atmosphere.
-
Reaction Execution: Heat the mixture to reflux for 2 hours.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1. The reported yield for this specific reaction is 44%.[8]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Inactive or degraded boronic acid. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[6] 2. Increase catalyst/ligand loading. Ensure rigorous exclusion of oxygen. 3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[6] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid by a proton source, often exacerbated by excess water or strong bases. | 1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a milder base (e.g., K₂CO₃, NaHCO₃). 3. Use a boronic ester instead of the acid.[6] |
| Dehalogenation | Reduction of the aryl bromide to the corresponding arene (methyl 5-fluorobenzoate). | 1. Optimize the catalyst system; some ligands are more prone to this side reaction. 2. Ensure the reaction is thoroughly deoxygenated. 3. Lower the reaction temperature if possible.[7] |
| Ester Hydrolysis | The methyl ester may be hydrolyzed under strongly basic aqueous conditions, especially at elevated temperatures. | 1. Use a non-aqueous solvent system if feasible. 2. Employ a milder base such as NaHCO₃ or powdered KF. 3. Minimize reaction time and temperature. |
Conclusion
This compound is a highly valuable synthetic intermediate for accessing fluorinated biaryl compounds. While its structural features present challenges for the Suzuki-Miyaura coupling, these can be effectively overcome through the rational selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to achieving high yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
-
The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Online] Available at: [Link]
- Google Patents. US11479557B2 - Inhibitors of the menin-MLL interaction.
-
MIT Open Access Articles. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Online] Available at: [Link]
-
Organic Chemistry Portal. Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. [Online] Available at: [Link]
-
Scott E. Denmark Group, University of Illinois Urbana-Champaign. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online] Available at: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online] Available at: [Link]
-
ACS Publications. Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online] Available at: [Link]
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- 3. US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
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Application Notes and Protocols for Friedel-Crafts Acylation of Methyl 2-bromo-5-fluorobenzoate
<_ _>
Introduction: Navigating the Challenges of Acylating Deactivated Aromatic Systems
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The reaction typically involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride or anhydride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4][5][6]
While the acylation of electron-rich aromatic rings is a well-established and efficient process, the reaction presents significant challenges when applied to electron-deficient or deactivated substrates. Methyl 2-bromo-5-fluorobenzoate is a prime example of such a deactivated system. The presence of two electron-withdrawing groups, the bromo and the ester functionalities, significantly reduces the nucleophilicity of the aromatic ring, rendering it less susceptible to electrophilic attack.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Friedel-Crafts acylation of this compound. By understanding the underlying mechanistic principles and adhering to the detailed protocols, practitioners can achieve efficient and selective acylation of this challenging substrate.
Mechanism and Theory: Activating the Unreactive
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4][7] The Lewis acid catalyst, typically anhydrous aluminum chloride, plays a crucial role in this process by coordinating to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form the resonance-stabilized acylium ion.[4][7][8]
Figure 1: Generalized mechanism of Friedel-Crafts Acylation.
For a deactivated substrate like this compound, the choice of Lewis acid and reaction conditions is paramount. A strong Lewis acid such as aluminum chloride is necessary to generate a sufficiently electrophilic acylium ion to overcome the reduced nucleophilicity of the aromatic ring. Stoichiometric or even excess amounts of the catalyst are often required because the product, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive.[9]
The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In this compound, the ester group is a meta-director, while the bromo and fluoro groups are ortho, para-directors. However, due to the deactivating nature of all substituents, the reaction is generally sluggish. The position of acylation will be a result of the interplay between these directing effects and steric hindrance.
Experimental Protocol
This protocol details the Friedel-Crafts acylation of this compound with acetyl chloride using aluminum chloride as the catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available |
| Acetyl Chloride (CH₃COCl) | ≥98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Addition funnel | - | Standard laboratory glassware |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Acetyl chloride is corrosive, a lachrymator, and reacts with moisture.[11][12] All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and suspected carcinogen.[11] Handle with appropriate PPE in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic.[1] Ensure the reaction setup is equipped with a gas trap or is performed in a well-ventilated fume hood.
Step-by-Step Procedure:
Figure 2: Experimental workflow for the Friedel-Crafts acylation.
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid.[10] The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel over a period of 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[10]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[10][11] This step is highly exothermic and should be performed with caution in a fume hood. The purpose of the acid is to decompose the aluminum chloride complex with the ketone product.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).[10][11]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.
Results and Discussion
The successful acylation of this compound is expected to yield primarily the 4-acetyl derivative, Methyl 4-acetyl-2-bromo-5-fluorobenzoate. The directing effects of the substituents and steric hindrance favor acylation at the C4 position.
Table 1: Hypothetical Reaction Parameters and Outcomes
| Entry | Equivalents of AlCl₃ | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1.2 | 2 | 25 | 65 | >95 |
| 2 | 1.5 | 2 | 25 | 72 | >95 |
| 3 | 1.2 | 4 | 25 | 70 | >95 |
| 4 | 1.2 | 2 | 40 | 60 | Lower, with byproducts |
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider increasing the amount of aluminum chloride to 1.5-2.0 equivalents.[11] Ensure all reagents and solvents are strictly anhydrous, as moisture will deactivate the catalyst.[11] Increasing the reaction time or temperature can also improve conversion, but may lead to the formation of byproducts.
-
Side Reactions: The primary side reaction is the hydrolysis of the ester functionality under the reaction or workup conditions. Careful control of the reaction temperature and a rapid, cold workup can minimize this.
-
Purification Challenges: The product and starting material may have similar polarities. Careful optimization of the eluent system for column chromatography is essential for obtaining a pure product.
Conclusion
The Friedel-Crafts acylation of the deactivated aromatic substrate, this compound, presents a synthetic challenge that can be overcome with careful consideration of the reaction mechanism and meticulous experimental technique. The use of a strong Lewis acid catalyst in stoichiometric or greater amounts is critical for activating the substrate. The detailed protocol provided in these application notes offers a robust starting point for researchers to achieve the successful synthesis of acylated derivatives of this important building block, paving the way for the development of novel pharmaceuticals and other valuable chemical entities.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Quora. (2018, March 29). What is the role of AlCl3 in the Friedal Craft acylation reaction? Retrieved from [Link]
-
Wang, W., & Shi, J. (n.d.). Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 6). Friedel Crafts Acylation and Akylation [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Leah4sci. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 [Video]. YouTube. Retrieved from [Link]
-
Hajipour, A. R. (2014). Friedel-Crafts acylation of aromatic compounds. Iranian Journal of Science and Technology, Transaction A, Science, 38(4), 463-471. Retrieved from [Link]
-
Zhang, S., & Zhao, D. (2009). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Catalysis Reviews, 51(1), 1-48. Retrieved from [Link]
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- 13. youtube.com [youtube.com]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-bromo-5-fluorobenzoate
Introduction: The Utility of a Fluorinated Aromatic Building Block
Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8) is a versatile aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is strategically functionalized: the bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling, the electron-withdrawing fluorine atom modulates the electronic properties and metabolic stability of derivative compounds, and the methyl ester provides a site for further synthetic elaboration.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[3][4] This guide provides detailed, field-tested protocols for several key cross-coupling reactions utilizing this compound, moving beyond simple procedural steps to explain the underlying scientific rationale for experimental choices.
Substrate Reactivity Profile
Understanding the inherent reactivity of this compound is critical for reaction optimization.
-
Electronic Effects: The aryl bromide is rendered electron-deficient by the combined electron-withdrawing effects of the fluorine atom and the ortho-methyl ester group. This property generally facilitates the oxidative addition step, which is often the rate-determining step in palladium-catalyzed catalytic cycles.[3]
-
Steric Hindrance: The presence of the methyl ester at the ortho-position to the bromine atom introduces significant steric bulk. This steric hindrance can impede the approach of the palladium catalyst. Therefore, the selection of a catalyst system, particularly the ligand, is paramount to achieving high conversion. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[5][6][7]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for the formation of C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl structures.[8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, under basic conditions.[9]
General Reaction Scheme
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11]
Recommended Starting Protocol
This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
| Parameter | Recommended Condition | Rationale & Scientist's Notes |
| Aryl Bromide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | RuPhos or XPhos | 4 mol% |
| Base | K₃PO₄ (anhydrous) | 3.0 equiv |
| Solvent | Toluene or 1,4-Dioxane/H₂O (10:1) | ~0.1 M concentration |
| Temperature | 90 - 110 °C | Monitor by TLC/LC-MS |
Scientist's Notes on Component Selection:
-
Ligand Choice: The steric bulk of the ortho-ester necessitates a bulky, electron-rich biarylphosphine ligand like RuPhos or XPhos. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for oxidative addition into the C-Br bond.[5][7]
-
Base Selection: Anhydrous K₃PO₄ is a moderately strong base that is effective in promoting the formation of the reactive boronate species without causing significant hydrolysis of the methyl ester substrate.[12] K₂CO₃ can also be effective but may require higher temperatures or longer reaction times.[7]
-
Solvent System: Anhydrous toluene is often a good starting point. A small amount of water in a dioxane system can sometimes accelerate the transmetalation step by aiding in the dissolution of the base and formation of the boronate.[3]
Step-by-Step Experimental Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv). Add a small amount of the reaction solvent and swirl to create a slurry.
-
Reaction Assembly: Add the catalyst slurry to the Schlenk flask. Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the target temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically between an aryl halide and an amine.[14] This transformation is a cornerstone of modern pharmaceutical synthesis, as the aryl amine motif is a prevalent feature in a vast number of drug candidates.[4][15]
General Reaction Scheme
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to Pd(0). This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[14][16]
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-bromo-5-fluorobenzoate in the Synthesis of Advanced Agrochemicals
Introduction: The Role of Fluorinated Building Blocks in Modern Agrochemicals
In the continuous pursuit of enhanced crop protection and sustainable agricultural practices, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone of modern agrochemical research.[1] Fluorinated compounds often exhibit improved efficacy, selectivity, and metabolic stability, leading to the development of more potent and environmentally conscious herbicides, fungicides, and insecticides.[2] Methyl 2-bromo-5-fluorobenzoate is a versatile chemical building block that serves as a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a reactive bromine atom and a strategically placed fluorine atom, makes it an invaluable precursor for constructing complex molecular architectures.[1][2]
This guide provides a detailed exploration of the application of this compound in the synthesis of a representative 6-aryl-picolinate herbicide. We will delve into the synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the chosen chemical transformations.
The Strategic Advantage of this compound
The utility of this compound in agrochemical synthesis stems from several key structural features:
-
The Bromine Atom as a Synthetic Handle: The bromine atom at the 2-position is an excellent leaving group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the connection of the benzoate scaffold to other aromatic or heteroaromatic systems.
-
The Influence of the Fluorine Atom: The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring. Its electron-withdrawing nature can enhance the biological activity of the final agrochemical product and improve its metabolic stability within the target organism.[2]
-
The Methyl Ester Functionality: The methyl ester group provides a convenient protecting group for the carboxylic acid. It is generally stable under many reaction conditions, including cross-coupling reactions, and can be readily hydrolyzed in a later synthetic step to reveal the free carboxylic acid, which is often crucial for the biological activity of the final product.
Synthetic Application: Synthesis of a Novel 6-Aryl-Picolinamide Herbicide
To illustrate the utility of this compound, we will outline a synthetic route to a novel 6-aryl-picolinamide herbicide. This class of herbicides is known for its high efficacy at low application rates. The target molecule is 4-amino-3-chloro-N-(2-((2-carboxy-4-fluorophenyl)amino)-2-oxoethyl)-5-fluoro-6-(4-chlorophenyl)picolinamide . The synthesis involves a key Suzuki-Miyaura coupling reaction, followed by ester hydrolysis and amidation.
Overall Synthetic Workflow
The proposed synthetic pathway is a multi-step process designed to construct the target herbicide from commercially available starting materials.
Caption: Proposed synthetic workflow for the target herbicide.
Step 1: Suzuki-Miyaura Coupling
The first key step is the Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid derivative of the picolinamide core.
Experimental Protocol 1: Synthesis of Methyl 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoate
Objective: To couple this compound with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via a Suzuki-Miyaura reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 233.03 | 10.0 | 2.33 g |
| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 205.08 | 12.0 | 2.46 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (2.33 g, 10.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.
-
Bubble nitrogen through the solution for 15 minutes to ensure it is thoroughly degassed.
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 10% to 30% ethyl acetate in hexane) to afford the desired product as a white solid.
Expected Yield: 80-90%
Step 2: Ester Hydrolysis
The methyl ester of the coupled product is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol 2: Synthesis of 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoic acid
Objective: To hydrolyze the methyl ester to a carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoate | (Calculated) | 8.0 | (Calculated) |
| Lithium Hydroxide Monohydrate | 41.96 | 16.0 | 671 mg |
| Tetrahydrofuran (THF) | - | - | 30 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
Procedure:
-
Dissolve the starting ester (8.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (671 mg, 16.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Expected Yield: 90-95%
Step 3: Amidation
The final step involves the amidation of the carboxylic acid with a suitable amine to form the target herbicide.
Experimental Protocol 3: Synthesis of the Target Herbicide
Objective: To form the final amide bond.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoic acid | (Calculated) | 5.0 | (Calculated) |
| 2-Amino-N-(2-amino-2-oxoethyl)acetamide | (Calculated) | 5.5 | (Calculated) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 6.0 | 2.28 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.0 | 1.74 mL |
| N,N-Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
-
To a solution of the carboxylic acid (5.0 mmol) in anhydrous DMF (25 mL) in a 100 mL round-bottom flask, add HATU (2.28 g, 6.0 mmol) and DIPEA (1.74 mL, 10.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (5.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into 100 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final herbicide.
Expected Yield: 70-80%
Data Summary
| Step | Product | Expected Yield (%) | Key Analytical Techniques |
| 1 | Methyl 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoate | 80-90 | 1H NMR, 13C NMR, LC-MS |
| 2 | 2-(4-amino-3-chloro-5-fluoro-6-(pyridin-2-yl)picolinoyl)-5-fluorobenzoic acid | 90-95 | 1H NMR, 13C NMR, LC-MS, IR (C=O stretch) |
| 3 | Target Herbicide | 70-80 | 1H NMR, 13C NMR, HRMS |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. The presented synthetic route to a novel 6-aryl-picolinamide herbicide showcases the strategic use of this intermediate, particularly in the key Suzuki-Miyaura coupling step. The protocols provided offer a robust starting point for researchers and scientists in the field of agrochemical development, enabling the exploration of novel and potent crop protection agents.
References
-
Chem-Impex. This compound. [Link]
-
MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
- Google Patents. Process for the preparation of 4-amino-3-chloro-5-fluoro-6- (substituted)
- Google Patents. Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)
-
Ningbo Inno Pharmchem Co., Ltd. Enhance Crop Protection: 2-Bromo-5-fluorobenzoic Acid for Agrochemicals. [Link]
-
Quora. Can methyl benzoate be hydrolyzed? [Link]
-
Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]
-
ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
Sources
Application of Methyl 2-bromo-5-fluorobenzoate in Polymer Synthesis: A Detailed Guide for Researchers
Foreword: Unlocking Novel Polymer Architectures
Methyl 2-bromo-5-fluorobenzoate is a versatile aromatic building block poised to enable significant advancements in materials science. Its unique trifunctional nature—a polymerizable aromatic core, a reactive bromine atom suitable for cross-coupling and radical polymerization initiation, and a fluorine substituent for modulating electronic properties—offers a gateway to novel polymers with tailored characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its application in polymer synthesis, focusing on two powerful techniques: Atom Transfer Radical Polymerization (ATRP) and Suzuki Polycondensation. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and discuss the anticipated properties of the resulting polymeric materials.
Part 1: Strategic Approaches to Polymerization
The inherent functionalities of this compound allow for its participation in distinct polymerization pathways, leading to polymers with fundamentally different backbones and properties.
Chain-Growth Polymerization via Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[1][2] The bromine atom on the this compound monomer can act as an initiator for the polymerization of various vinyl monomers. This approach results in polymers with a poly(vinyl) backbone and pendant methyl 5-fluorobenzoate groups.
Causality behind Experimental Choices:
-
Initiator Design: While this compound itself can act as an initiator, for synthesizing well-defined homopolymers or block copolymers, a more common strategy is to use it as a monomer and employ a standard ATRP initiator like ethyl 2-bromopropionate. The structural similarity of the initiator's reactive center to the propagating chain end ensures efficient initiation.
-
Catalyst System: A copper(I) halide complexed with a nitrogen-based ligand (e.g., bipyridine or a multidentate amine) is the most common and robust catalyst system for ATRP.[3] The catalyst reversibly activates and deactivates the propagating polymer chains, maintaining a low radical concentration and minimizing termination reactions.
-
Monomer Scope: This strategy is suitable for polymerizing a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates, allowing for the incorporation of the fluorinated benzoate functionality into a variety of polymer backbones.[4]
Workflow for ATRP Initiation:
Caption: ATRP workflow using this compound as an initiator.
Step-Growth Polymerization via Suzuki Polycondensation
Suzuki polycondensation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of conjugated and semi-conjugated polymers.[5] In this approach, this compound can be converted to its corresponding boronic acid or boronic ester derivative and then polymerized with a dihalo-aromatic comonomer. Alternatively, the bromo-functionality can be directly coupled with an aromatic bis(boronic acid) or bis(boronic ester). This method yields aromatic polymers, such as poly(phenylene)s, with the methyl ester and fluorine groups directly incorporated into the polymer backbone.
Causality behind Experimental Choices:
-
Monomer Preparation: For an A-B type self-polycondensation, this compound must first be converted to its boronic acid or ester derivative. This creates a monomer with both the nucleophilic (boronic acid/ester) and electrophilic (bromide) coupling partners.
-
Catalyst System: Palladium complexes with phosphine ligands are the catalysts of choice for Suzuki couplings.[6] The choice of ligand is critical and can influence reaction rates and yields. A base is required to activate the boronic acid/ester for transmetalation to the palladium center.
-
Polymer Structure: This method leads to rigid-rod or semi-flexible aromatic polymers. The fluorine and methyl ester substituents on the backbone are expected to significantly influence the polymer's solubility, thermal properties, and electronic characteristics.
Workflow for Suzuki Polycondensation:
Caption: A-B type Suzuki polycondensation workflow.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol for Atom Transfer Radical Polymerization (ATRP) of Styrene Initiated by this compound
This protocol describes the synthesis of polystyrene with a Methyl 5-fluorobenzoate end-group.
Materials:
| Reagent | CAS Number | Supplier | Purity |
| This compound (Initiator) | 6942-39-8 | TCI Chemicals | >98.0% |
| Styrene (Monomer) | 100-42-5 | Sigma-Aldrich | 99% |
| Copper(I) bromide (CuBr) | 7787-70-4 | Sigma-Aldrich | 99.99% |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand) | 3030-47-5 | Sigma-Aldrich | 99% |
| Anisole (Solvent) | 100-66-3 | Sigma-Aldrich | 99.7% |
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add anisole (5.0 mL) and PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green-blue solution is formed.
-
In a separate, dry Schlenk flask, add purified styrene (5.2 g, 50 mmol) and this compound (23.3 mg, 0.1 mmol).
-
Deoxygenate the monomer/initiator mixture by bubbling with nitrogen for 30 minutes.
-
Polymerization: Using a nitrogen-purged syringe, transfer the catalyst solution to the monomer/initiator mixture.
-
Place the sealed reaction flask in a preheated oil bath at 90 °C and stir.
-
Monitoring and Termination: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography. After the desired conversion is reached (e.g., 4-8 hours), remove the flask from the oil bath and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H and ¹⁹F NMR to confirm the incorporation of the initiator fragment.
Protocol for Suzuki Polycondensation of a Derivative of this compound
This protocol outlines the synthesis of a fluorinated aromatic polyester via an A-A/B-B type Suzuki polycondensation.
Step 1: Synthesis of Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Monomer A)
Materials:
| Reagent | CAS Number | Supplier | Purity |
| This compound | 6942-39-8 | TCI Chemicals | >98.0% |
| Bis(pinacolato)diboron | 73183-34-3 | Sigma-Aldrich | ≥99% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Sigma-Aldrich | 98% |
| Potassium acetate (KOAc) | 127-08-2 | Sigma-Aldrich | ≥99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Sigma-Aldrich | 99.8% |
Procedure:
-
To a dry Schlenk flask, add this compound (2.33 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.
Step 2: Suzuki Polycondensation
Materials:
| Reagent | CAS Number | Supplier | Purity |
| Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Monomer A) | - | Synthesized | - |
| 1,4-Dibromo-2,5-difluorobenzene (Monomer B) | 1435-51-4 | TCI Chemicals | >98.0% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | Sigma-Aldrich | 99% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | ≥99% |
| Toluene (anhydrous) | 108-88-3 | Sigma-Aldrich | 99.8% |
| Water (degassed) | 7732-18-5 | - | - |
Procedure:
-
To a dry Schlenk flask, add Monomer A (2.80 g, 10 mmol), 1,4-dibromo-2,5-difluorobenzene (2.72 g, 10 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (40 mL).
-
In a separate flask, dissolve potassium carbonate (4.15 g, 30 mmol) in degassed water (10 mL).
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 48 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a mixture of methanol (200 mL) and hydrochloric acid (5 mL).
-
Stir for 1 hour, then collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water and methanol.
-
To further purify, dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and reprecipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 60 °C.
Part 3: Properties and Characterization of Derived Polymers
The incorporation of this compound into a polymer chain is expected to impart a unique combination of properties.
Expected Properties of Fluorinated Polymers:
-
Thermal Stability: The presence of aromatic rings and the strong C-F bond generally enhances the thermal stability of polymers.[]
-
Solubility: The fluorine and methyl ester groups can improve the solubility of rigid aromatic polymers in common organic solvents.
-
Chemical Resistance: Fluorinated polymers are known for their excellent chemical resistance.[]
-
Optical and Electronic Properties: The electron-withdrawing nature of the fluorine and ester groups can lower the HOMO and LUMO energy levels of conjugated polymers, potentially leading to materials with interesting optical and electronic properties for applications in organic electronics.
-
Low Dielectric Constant: The presence of fluorine often leads to polymers with low dielectric constants, which is desirable for microelectronics applications.[5]
Characterization Techniques:
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR for confirming the polymer structure and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| UV-Vis and Fluorescence Spectroscopy | Investigation of optical properties of conjugated polymers. |
Conclusion and Future Outlook
This compound is a highly promising monomer for the synthesis of advanced functional polymers. The protocols detailed herein for ATRP and Suzuki polycondensation provide a solid foundation for researchers to explore the potential of this versatile building block. The resulting fluorinated polymers, with their anticipated enhanced thermal stability, solubility, and unique electronic properties, are expected to find applications in a wide range of fields, from high-performance plastics and coatings to organic electronics and advanced drug delivery systems. Further exploration of copolymerization and post-polymerization modification will undoubtedly unlock even more possibilities for creating novel materials with precisely controlled functionalities.
References
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Wikipedia. Atom transfer radical polymerization. [Link]
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Progress in Chemistry. (2010). Atom Transfer Radical Polymerization. Progress in Chemistry, 22(11), 2079-2088. [Link]
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Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
-
PubChem. Methyl 5-bromo-2-fluorobenzoate. [Link]
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ResearchGate. Atom Transfer Radical Polymerization. [Link]
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Isono, T., & Satoh, T. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(40), 6529-6538. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
ResearchGate. Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. [Link]
-
ResearchGate. Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. [Link]
-
Research Collection. Atom transfer radical polymerization. [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-bromo-5-fluorobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of N-Aryl Anthranilate Scaffolds
Methyl 2-bromo-5-fluorobenzoate is a key synthetic intermediate, poised for functionalization through nucleophilic substitution reactions. The strategic placement of the bromine atom ortho to the methyl ester, coupled with the electronic influence of the fluorine atom, makes this molecule a versatile substrate for the construction of complex molecular architectures. In particular, the formation of a new carbon-nitrogen bond at the C-2 position to yield N-aryl and N-alkyl anthranilate derivatives is of significant interest. These scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of the experimental procedures for achieving nucleophilic substitution on this compound, with a primary focus on amination reactions. We will delve into the mechanistic underpinnings of the most effective catalytic systems, present detailed experimental protocols, and offer expert insights into potential challenges and optimization strategies.
Mechanistic Considerations: Navigating the Pathways to C-N Bond Formation
The direct displacement of an aryl bromide by an amine is energetically unfavorable and does not typically occur via a classical S(_N)Ar mechanism without strong activation from multiple electron-withdrawing groups. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation. Two of the most powerful and widely adopted methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent β-hydride elimination, a potential side reaction.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[2] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions.[3] The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.[2]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific nucleophile and desired scale.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Table 1: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₆BrFO₂ | 233.04 | 1.0 | 1.0 |
| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| XPhos | C₃₃H₄₅P | 480.68 | 0.04 | 0.04 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | - | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Reagent Addition: Add the sodium tert-butoxide, this compound, and the amine to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann-Type Condensation
This protocol offers a potentially more economical alternative to the palladium-catalyzed method.
Table 2: Reagents and Materials for Ullmann-Type Condensation
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₆BrFO₂ | 233.04 | 1.0 | 1.0 |
| Amine (e.g., primary alkylamine) | R-NH₂ | - | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 0.1 |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 5 mL | - |
Step-by-Step Procedure:
-
Reagent Mixture: In a round-bottom flask, combine this compound, the amine, Copper(I) Iodide, L-Proline, and potassium carbonate.
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the mixture to 100-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]
Characterization of the Product
The successful synthesis of the N-substituted 2-amino-5-fluorobenzoate can be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the signal corresponding to the aromatic proton adjacent to the bromine and the appearance of a new N-H signal (for primary and secondary amine products) and signals corresponding to the newly introduced alkyl or aryl group. ¹³C NMR will show a shift in the signal for the carbon atom where the substitution occurred.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for products derived from primary and secondary amines.
Figure 3: Logical flow for product characterization.
Troubleshooting and Field-Proven Insights
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. Consider using a more active palladium precatalyst or a different ligand. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Formation of hydrodehalogenation byproduct (de-bromination) | Presence of water or other proton sources | Use rigorously dried solvents and reagents. |
| Inefficient reductive elimination | Switch to a bulkier, more electron-rich phosphine ligand to promote the desired C-N bond formation. | |
| Formation of diarylated amine (with primary amines) | Excess aryl halide or prolonged reaction time | Use a slight excess of the primary amine. Carefully monitor the reaction and stop it once the mono-arylated product is maximized. |
Expert Insight: The electronic nature of the substituents on the aniline nucleophile can significantly impact the reaction rate in Buchwald-Hartwig aminations. Electron-donating groups on the aniline generally accelerate the reaction, while electron-withdrawing groups can slow it down. For less reactive anilines, a more electron-rich ligand or higher reaction temperatures may be necessary.
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE). Organic solvents are flammable.
-
Reaction Conditions: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Use appropriate shielding for reactions conducted at elevated temperatures and pressures.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453–2455. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1753. [Link]
-
Hassan, A. S., et al. (2020). Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Egypt. J. Chem., 63(11). [Link]
-
Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453–2455. [Link]
Sources
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-bromo-5-fluorobenzoate as a Cornerstone Precursor for the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-fluorobenzoate has emerged as a preeminent building block in modern synthetic and medicinal chemistry.[1] Its strategically positioned functional groups—a reactive bromine atom, a metabolically robust fluorine atom, and a versatile methyl ester—provide a powerful toolkit for constructing complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of key carbon-carbon and carbon-nitrogen bonds.[2] This guide provides an in-depth exploration of the utility of this compound as a precursor for medicinally relevant heterocyclic compounds, offering detailed, field-proven protocols and the scientific rationale behind critical experimental parameters.
The Strategic Advantage of this compound
The value of this precursor lies in its trifecta of functionalities:
-
The Bromine Atom: Positioned at the 2-position, it is primed for oxidative addition to palladium(0) catalysts, initiating a wide range of cross-coupling reactions. This is the primary gateway to molecular diversification.
-
The Fluorine Atom: The inclusion of fluorine can significantly enhance the pharmacological profile of a target molecule, improving metabolic stability, binding affinity, and lipophilicity.[3] Its presence on this precursor allows for the early incorporation of this valuable element.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional site for modification post-synthesis.
Heterocyclic compounds are central to drug discovery, with over 85% of all biologically active small molecules containing a heterocyclic ring.[4] These scaffolds provide the three-dimensional architecture necessary for specific interactions with biological targets.[4][5][6] This document details robust protocols for leveraging this compound to access key heterocyclic families.
Palladium-Catalyzed Cross-Coupling: The Gateway to Complexity
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation due to their high efficiency and broad functional group tolerance.[7] For this compound, these reactions are the primary methods for elaboration into heterocyclic precursors.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, replacing harsher classical methods.[8] This reaction directly couples the aryl bromide with a primary or secondary amine, serving as a direct entry point for nitrogen-containing heterocycles like quinolines and benzodiazepines.[9]
The success of this reaction hinges on the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
-
Catalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination step, which can be challenging.[9][11] These ligands stabilize the palladium center and promote the desired bond formation.
-
Base: A strong, non-nucleophilic base, such as sodium or potassium tert-butoxide (NaOtBu, KOtBu), is necessary to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[12] Therefore, the reaction must be thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Pd Precatalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | KOtBu (1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 90–110 °C |
| Time | 12–24 hours |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and potassium t-butoxide (1.4 equiv).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.025 equiv) and XPhos (0.10 equiv) in a small amount of anhydrous toluene. Add this catalyst slurry to the main flask.
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Immerse the flask in a preheated oil bath and stir vigorously at 90–110 °C.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[13][14] These products are not only valuable in themselves but are also key intermediates for synthesizing heterocycles like quinolines and indoles through subsequent cyclization reactions.
This reaction typically employs a dual-catalyst system.
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species undergoes oxidative addition into the C-Br bond.[13]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[13] Copper-free versions exist but often require different conditions.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HBr formed during the reaction and to act as a solvent.
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.5 equiv) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (4 mol%) |
| Base/Solvent | Triethylamine (TEA) |
| Temperature | Room Temperature to 60 °C |
| Time | 4–16 hours |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 60 °C.
-
Monitor the reaction by TLC or LC-MS. A thick precipitate of triethylammonium bromide will often form.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Synthetic workflow from precursor to heterocycle via Sonogashira coupling.
Application in Benzofuran Synthesis
Benzofurans are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[15][16] A powerful strategy for their synthesis involves a two-step sequence: a Suzuki-Miyaura coupling to form a biaryl precursor, followed by an intramolecular C-O bond formation.
Step 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid.[7][17] For benzofuran synthesis, coupling with a suitably substituted boronic acid sets the stage for the subsequent cyclization.
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2 equiv) |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos or RuPhos (4 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos).[2]
-
Seal the flask, purge with argon, and add the degassed solvent system.
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.[12][17]
-
Monitor the reaction by TLC or LC-MS.[17]
-
After cooling, dilute with ethyl acetate and wash with water. The aqueous layer may need to be acidified with 1M HCl to neutralize the base before extraction.[2]
-
Dry the organic layer (MgSO₄ or Na₂SO₄), filter, and concentrate.
-
Purify via column chromatography to yield the biaryl product.
Step 2: Palladium-Catalyzed Intramolecular C-O Cyclization
With the biaryl precursor in hand, an intramolecular C-O coupling (a variation of the Buchwald-Hartwig etherification) can be used to form the furan ring. This step requires a palladium catalyst and a suitable base to facilitate the cyclization.[18]
| Parameter | Recommended Condition |
| Substrate | Biaryl Precursor from Protocol 3 (1.0 equiv) |
| Pd Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Anhydrous Dioxane or Toluene |
| Temperature | 100–120 °C |
| Time | 12–24 hours |
Step-by-Step Methodology:
-
To a dry reaction vessel, add the biaryl intermediate (1.0 equiv), palladium catalyst, ligand, and base.[18]
-
Add a high-boiling point anhydrous solvent like dioxane.[18]
-
Degas the mixture and heat to reflux (100–120 °C) under an inert atmosphere for 12–24 hours.[18]
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the desired benzofuran derivative.
Caption: Two-step synthetic route to benzofurans.
Application in Quinoline Synthesis
Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications in medicine, including antimalarial and anticancer agents.[19] The Friedländer annulation is a classic and effective method for their synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[19] Derivatives of this compound can be converted into the necessary ketone precursors to engage in this powerful transformation.
Precursor Synthesis for Friedländer Annulation
To access the required ortho-aminoaryl ketone, a two-step sequence from the product of a Sonogashira coupling (Protocol 2) can be employed:
-
Hydration of the Alkyne: The arylalkyne intermediate is hydrated (e.g., using HgSO₄/H₂SO₄ or other modern gold/platinum catalysts) to yield the corresponding methyl ketone.
-
Reduction of a Nitro Group: If the synthesis starts with an aniline that is subsequently nitrated, the nitro group can be reduced (e.g., with SnCl₂ or catalytic hydrogenation) to the required amine functionality just before the cyclization step.
Protocol 5: Friedländer Synthesis of Quinolines
| Parameter | Recommended Condition |
| Substrate | ortho-Aminoaryl Ketone (1.0 equiv) |
| Coupling Partner | Aldehyde or Ketone with α-methylene (1.1 equiv) |
| Catalyst/Medium | Acid (e.g., p-TsOH) or Base (e.g., KOH) |
| Solvent | Ethanol or Toluene |
| Temperature | Reflux |
| Time | 2–12 hours |
Step-by-Step Methodology:
-
Dissolve the ortho-aminoaryl ketone (1.0 equiv) and the methylene-containing coupling partner (1.1 equiv) in a suitable solvent like ethanol.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the functionalized quinoline.
Conclusion
This compound is an exceptionally valuable and versatile precursor for the synthesis of diverse heterocyclic compounds. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling. These foundational reactions pave the way for subsequent intramolecular cyclizations to construct complex and medicinally relevant scaffolds such as benzofurans and quinolines. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and synthetic chemistry to harness the full potential of this powerful building block.
References
- Benchchem. Application Notes and Protocols: 2-Bromo-3'- fluoro-5'-methylbenzophenone as a Versatile Precursor for Novel Heterocyclic Compounds.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzyl Alcohol.
- Benchchem. Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzoic Acid.
- Benchchem. Technical Support Center: Suzuki Coupling with 2-Bromo-5-fluorobenzoic acid.
- Organic Chemistry Portal. Benzofuran synthesis.
- Benchchem. Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-fluorobenzoic Acid.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Amini, M., et al. 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(Pt 4), o834.
- Chem-Impex. This compound.
- Jampilek, J. Heterocycles in Medicinal Chemistry. Molecules, 2019, 24(21), 3839.
- Frontiers in Chemistry. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3-fluorobenzoic Acid.
- Obeng, E. K., et al. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 2021, 48, 128247.
- Wozniak, K., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019, 24(8), 1593.
- Der Pharma Chemica. A Review: Biological Importance of Heterocyclic Compounds.
- Abbas, A. A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024, 14(46), 33864-33905.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzoic Acid.
- Asif, M. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(34), 20131-20156.
- ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method.
- IIP Series. MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
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- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Sonogashira Coupling of Methyl 2-bromo-5-fluorobenzoate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3][4] The reaction is prized for its generally mild conditions and tolerance of a wide array of functional groups.[1] This document provides a detailed guide to the reaction conditions and a practical protocol for the Sonogashira coupling of a challenging, electronically deactivated substrate: Methyl 2-bromo-5-fluorobenzoate.
The substrate, this compound, presents unique challenges due to the electronic effects of its substituents. The electron-withdrawing nature of the methyl ester and the fluorine atom can influence the reactivity of the aryl bromide, necessitating careful optimization of the catalytic system and reaction parameters. This guide will delve into the mechanistic underpinnings of the Sonogashira coupling, offering insights into the selection of catalysts, ligands, bases, and solvents to achieve high-yielding and selective coupling with this specific substrate.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While the precise mechanism can be complex and is still a subject of some debate, a generally accepted pathway provides a framework for understanding the roles of the various reaction components.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II)-aryl complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: A base deprotonates the alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This intermediate is then ready for transmetalation to the palladium center.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1]
Key Reaction Parameters for this compound
The electronic nature of this compound, with its electron-withdrawing ester and fluoro substituents, generally makes the aryl bromide more susceptible to oxidative addition. However, the steric hindrance from the ortho-ester group can play a significant role. The reactivity of aryl halides in Sonogashira coupling typically follows the order I > OTf > Br > Cl. While aryl bromides are common starting materials, their coupling may require more forcing conditions compared to their iodide counterparts.[1]
Catalyst System: Palladium and Copper
-
Palladium Precatalyst: A variety of palladium sources can be employed. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common.[6] For challenging substrates, more active catalysts generated from Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific phosphine ligands are often more effective.[5]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3][7] While essential for many protocols, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] Therefore, reactions should be performed under an inert atmosphere.
Ligands
The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.
-
Triphenylphosphine (PPh₃): This is the most common ligand, often used as part of the palladium precatalyst complex (e.g., Pd(PPh₃)₄).
-
Bulky and Electron-Rich Phosphines: For less reactive or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can enhance the rate of oxidative addition and reductive elimination.[6] The steric bulk of the phosphine can promote the formation of coordinatively unsaturated palladium species that are more catalytically active.[6]
Base
A base is required to deprotonate the terminal alkyne, a crucial step in the formation of the reactive copper acetylide.[1]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can often serve as the solvent as well.[1]
-
Inorganic Bases: For certain applications, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, particularly in copper-free protocols.
Solvent
The solvent must be capable of dissolving all reaction components and is often an amine base itself.[8]
-
Amine Solvents: As mentioned, Et₃N or i-Pr₂NH are frequently used.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices, often used in conjunction with an amine base. The choice of solvent can significantly impact the reaction rate and yield.[8]
Optimized Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne coupling partners.
Reagents and Equipment
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Experimental Procedure
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%).
-
Add PPh₃ (0.04 equiv, 4 mol%). The additional phosphine ligand can help stabilize the catalyst.
-
Add anhydrous THF (5 mL per mmol of aryl bromide) and anhydrous Et₃N (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Continue heating until the starting material is consumed (typically 4-12 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Alkyne | 1.2 equivalents | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A common and effective precatalyst. |
| Copper Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide. |
| Ligand | PPh₃ (4 mol% additional) | Stabilizes the palladium catalyst. |
| Base | Triethylamine (2.0 equiv) | Acts as both a base and an acid scavenger. |
| Solvent | Anhydrous THF | A good solvent for the reactants and catalyst system. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and alkyne homocoupling. |
Troubleshooting and Optimization Workflow
If the initial reaction conditions provide low yields or incomplete conversion, a systematic optimization approach is recommended.
Conclusion
The Sonogashira coupling of this compound is a viable transformation that can be achieved in good yields with careful control of the reaction parameters. The provided protocol serves as a robust starting point for researchers. By understanding the roles of the catalyst, ligand, base, and solvent, and by employing a systematic approach to optimization, this powerful C-C bond-forming reaction can be successfully applied to this and other challenging substrates in the synthesis of complex molecules for drug discovery and materials science.
References
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview - IntechOpen. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - BYJU'S. [Link]
-
Sonogashira Coupling - YouTube. [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-bromo-5-fluorobenzoate
Introduction: The Strategic Importance of Methyl 2-bromo-5-fluorobenzoate in Modern Drug Discovery
This compound (CAS No: 6942-39-8) is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its trifunctional nature, possessing a bromine atom, a fluorine atom, and a methyl ester on an aromatic scaffold, offers medicinal chemists a versatile platform for molecular elaboration. The strategic positioning of these functionalities allows for selective and sequential chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures.[1] Notably, this compound is a key precursor in the development of novel anti-cancer agents and antibiotics, where the tailored introduction of substituents can significantly enhance therapeutic efficacy and specificity.[1]
This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on practical, scalable, and safe protocols suitable for industrial and pilot-plant settings. We will delve into the underlying chemical principles, process optimization, and critical safety considerations to ensure a robust and reproducible manufacturing process.
Synthetic Strategy: A Two-Step Approach to Large-Scale Production
The most common and industrially viable route to this compound involves a two-step sequence:
-
Sandmeyer Reaction: Synthesis of the precursor, 2-bromo-5-fluorobenzoic acid, from 2-amino-5-fluorobenzoic acid.
-
Fischer-Speier Esterification: Conversion of 2-bromo-5-fluorobenzoic acid to the target methyl ester.
This approach is favored for its use of readily available starting materials, well-established reaction classes, and amenability to scale-up.
Part 1: Large-Scale Synthesis of 2-bromo-5-fluorobenzoic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This transformation is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.[2]
Reaction Workflow: Sandmeyer Synthesis of 2-bromo-5-fluorobenzoic Acid
Caption: Workflow for the esterification of 2-bromo-5-fluorobenzoic acid.
Detailed Protocol for Large-Scale Fischer Esterification (10 kg Scale)
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, temperature control unit, and a bottom outlet valve.
-
Scrubber system for acidic gases (SO₂ and HCl).
-
Addition funnel (10 L).
-
Liquid-liquid extraction setup.
-
Rotary evaporator or fractional distillation unit for purification.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-fluorobenzoic acid | 219.01 | 10.0 kg | 45.66 |
| Methanol | 32.04 | 50.0 L | ~1235 |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.51 kg (3.97 L) | 54.72 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a reflux condenser connected to a scrubber system.
-
Charge Reagents: Charge methanol (50.0 L) into the reactor, followed by the slow addition of 2-bromo-5-fluorobenzoic acid (10.0 kg) with stirring.
-
Addition of Thionyl Chloride: Cool the mixture to 0-5 °C. Slowly add thionyl chloride (6.51 kg) via the addition funnel over 2-3 hours, maintaining the temperature below 10 °C. Vigorous gas evolution (SO₂ and HCl) will occur and must be directed to the scrubber.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Quenching and Extraction: Carefully quench the residue by slowly adding it to a stirred mixture of ice and water. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization to achieve the desired purity.
Expected Yield: 90-97%
Critical Considerations for Scale-up:
-
Scrubber System: The use of thionyl chloride necessitates a robust and efficient scrubber system (e.g., a caustic scrubber) to neutralize the acidic off-gases. [4][5][6][7][8]* Anhydrous Conditions: While not strictly necessary for the initial reaction with thionyl chloride, minimizing water content in the methanol will improve efficiency.
-
Material Compatibility: Thionyl chloride and the generated HCl are corrosive. Ensure all equipment, including gaskets and transfer lines, are made of compatible materials.
Safety and Handling
2-bromo-5-fluorobenzoic Acid:
-
Causes skin irritation. * Causes serious eye irritation. * May cause respiratory irritation. * Wear appropriate PPE, including gloves, goggles, and a lab coat. Handle in a well-ventilated area.
Thionyl Chloride:
-
Highly corrosive and toxic. Causes severe skin burns and eye damage. [8]* Toxic if inhaled. [8]* Reacts violently with water, releasing toxic gases. [5]* All manipulations must be conducted in a well-ventilated fume hood with a dedicated scrubber. [4][8]* Wear heavy-duty acid-resistant gloves, a face shield, and a chemical-resistant apron.
Hydrobromic Acid:
-
Corrosive and can cause severe burns.
-
Handle with appropriate PPE in a well-ventilated area.
Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any work.
Conclusion
The large-scale synthesis of this compound is a well-established process that can be performed safely and efficiently with the appropriate engineering controls and adherence to strict safety protocols. The two-step approach, involving a Sandmeyer reaction followed by Fischer esterification, provides a reliable and scalable route to this important pharmaceutical intermediate. Careful control of reaction parameters, particularly temperature and reagent addition rates, is critical for success at an industrial scale.
References
-
SciSpace. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2018, September 17). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
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Application Notes & Protocols: Catalyst Selection for Cross-Coupling Reactions with Methyl 2-bromo-5-fluorobenzoate
Abstract
Methyl 2-bromo-5-fluorobenzoate is a key structural motif and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the strategic placement of reactive handles—an aryl bromide for cross-coupling, an electron-withdrawing fluorine atom, and a methyl ester. This guide provides an in-depth analysis of catalyst system selection for several critical palladium-catalyzed cross-coupling reactions involving this substrate. We will explore the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and cyanation reactions, offering field-proven insights into the selection of palladium precursors, ligands, bases, and solvents to achieve optimal reaction outcomes. Detailed, step-by-step protocols are provided as a robust starting point for methods development and optimization.
Introduction: The Strategic Value of this compound
The 2-bromo-5-fluorobenzoate scaffold is prevalent in a range of biologically active molecules. The bromine atom at the C2 position provides a reactive site for palladium-catalyzed bond formation. The fluorine atom at C5 modulates the electronic properties of the aromatic ring and can enhance metabolic stability or binding affinity in drug candidates. The methyl ester at C1 offers a site for further synthetic elaboration.
Successful functionalization of this substrate hinges on the rational selection of a catalyst system tailored to the specific transformation. The electronic nature of the substrate—an electron-deficient aryl bromide due to the fluorine and ester groups—generally makes the initial oxidative addition step of the catalytic cycle favorable.[1] However, challenges such as steric hindrance from the ortho-ester and potential side reactions like ester hydrolysis require careful optimization of reaction conditions. This guide is designed to navigate these complexities.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[2] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[3]
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Catalyst System Selection
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. The active Pd(0) species is generated in situ.[5] Using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable option, particularly for substrates that are sensitive to the conditions required for in situ reduction.[6][7]
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich ligands are preferred as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[8] Ligands such as SPhos, XPhos, and RuPhos are highly effective. For simpler systems, triphenylphosphine (PPh₃) can be sufficient.[9]
-
Base: A moderately strong inorganic base is required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.[7] Stronger bases like sodium tert-butoxide should be avoided due to the risk of hydrolyzing the methyl ester group.
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.
Recommended Catalyst Systems for Suzuki Coupling
| Catalyst System Component | Option 1 (General Purpose) | Option 2 (High Efficiency) |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 80-100 °C | 90-110 °C |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling reactions.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[10][11] The reaction couples an aryl halide with a primary or secondary amine.[12]
Mechanistic Rationale
The mechanism is similar to other cross-coupling reactions, involving an oxidative addition of the aryl bromide to a Pd(0) complex.[10][13] The coordinated amine is then deprotonated by a strong base to form a palladium-amido complex, which undergoes reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalyst System Selection
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are standard choices. The development of palladium "precatalysts," which are air-stable Pd(II) complexes that readily form the active Pd(0) species, has simplified reaction setup and improved reproducibility.[16] G4-XPhos or G4-SPhos precatalysts are highly recommended.
-
Ligand: The success of this reaction relies heavily on specialized ligands. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[15] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required for amine deprotonation. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[17] The choice depends on the amine's pKa and the substrate's sensitivity. For the methyl ester in our substrate, a weaker base like K₃PO₄ might be necessary to prevent saponification, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or tert-butanol are standard.
Recommended Catalyst Systems for Amination
| Catalyst System Component | Option 1 (General Amines) | Option 2 (Sensitive Substrates) |
| Palladium Source | G4-XPhos Precatalyst (1-2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | - | BrettPhos (2.2 mol%) |
| Base | NaOtBu (1.4 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene | tert-Butanol |
| Temperature | 100 °C | 100-110 °C |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., G4-XPhos, 2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried vial.
-
Add Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a preheated heating block at 100 °C. Stir for the required time (typically 2-24 hours), monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne).[18][19] It is widely used to synthesize conjugated enynes and arylalkynes.[18]
Mechanistic Rationale
The reaction mechanism is understood to involve two interconnected catalytic cycles.[18][20] The palladium cycle is similar to other cross-couplings. A key feature of the classic Sonogashira reaction is the copper co-catalyst cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[21] Copper-free versions have been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction.[18][19]
Catalyst System Selection
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are the classic choices.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, typically used in catalytic amounts (1-5 mol%).
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand for the standard Sonogashira reaction.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or co-solvents like THF or DMF can be used.
Recommended Catalyst System for Sonogashira Coupling
| Catalyst System Component | Recommended Conditions |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) |
| Copper Source | CuI (4 mol%) |
| Base / Solvent | Triethylamine (Et₃N) |
| Co-Solvent | THF (if needed) |
| Temperature | Room Temperature to 60 °C |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine and THF. Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyanation: C-CN Bond Formation
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[22]
Mechanistic Rationale
The reaction follows the standard cross-coupling catalytic cycle.[23] A significant challenge in this reaction is catalyst deactivation, as cyanide ions can act as catalyst poisons by strongly coordinating to the palladium center at all stages of the catalytic cycle.[22][24]
Catalyst System Selection
-
Cyanide Source: To mitigate catalyst poisoning, cyanide sources with low solubility or those that slowly release cyanide are preferred. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are excellent choices as they are also less toxic than simple alkali metal cyanides.[22][25][26]
-
Palladium Source: Pd₂(dba)₃ is a common precatalyst.
-
Ligand: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are highly effective as they form stable palladium complexes that are less susceptible to cyanide poisoning.[27]
-
Additive/Solvent: The reaction is typically run in polar aprotic solvents like DMF or DMAc. Sometimes additives are used to facilitate the reaction. For K₄[Fe(CN)₆], aqueous solvent mixtures are often employed.[22][25]
Recommended Catalyst System for Cyanation
| Catalyst System Component | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃ (2 mol% Pd) |
| Ligand | dppf (4 mol%) |
| Cyanide Source | Zn(CN)₂ (0.6 equiv.) |
| Solvent | DMAc |
| Temperature | 100-120 °C |
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 120 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
- Time in Denbighshire, GB. Google Search.
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- Sonogashira Coupling: Mechanism, Steps & Applic
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Sonogashira Coupling. BYJU'S.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
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- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- The Sonogashira coupling reaction mechanism.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
- Suzuki reaction. Wikipedia.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
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- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-4-chloro-2-fluorobenzoic Acid. Benchchem.
- Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzoic Acid. Benchchem.
- Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-fluorobenzoic Acid. Benchchem.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Buchwald Hartwig amination catalysts.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzyl Alcohol. Benchchem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- A new palladium catalyst system for the cyanation of aryl chlorides.
- Recent advances and prospects in the palladium-catalyzed cyan
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
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Application Notes and Protocols: Solvent Effects in Reactions of Methyl 2-bromo-5-fluorobenzoate
Introduction: The Strategic Importance of Solvent Selection
Methyl 2-bromo-5-fluorobenzoate (CAS: 6942-39-8) is a highly versatile synthetic intermediate, prized in pharmaceutical and agrochemical research for its unique electronic and steric properties.[1] Its utility as a building block in the synthesis of anti-cancer agents, anti-inflammatory drugs, and advanced polymers is well-documented.[1] The strategic placement of the bromo, fluoro, and methyl ester functionalities allows for a diverse range of chemical transformations. However, the success, efficiency, and selectivity of these reactions are profoundly dictated by the choice of solvent.
This guide provides an in-depth analysis of solvent effects on the key reactions of this compound. Moving beyond mere procedural steps, we will explore the underlying principles—the causality—of how the reaction medium governs mechanistic pathways, stabilizes transition states, and ultimately determines the outcome of the synthesis. These protocols are designed as self-validating systems, incorporating monitoring and troubleshooting insights to empower researchers in drug development and chemical synthesis to achieve robust and reproducible results.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1] |
| CAS Number | 6942-39-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.62 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ether, and methanol. | [3] |
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
1.1. Mechanistic Rationale: Stabilizing the Meisenheimer Complex
Nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides like this compound proceeds via a two-step addition-elimination mechanism.[4][5] The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5]
The solvent's primary role is to stabilize this high-energy, charged intermediate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are exceptionally effective. They possess large dipole moments to solvate the charged complex but lack acidic protons, which would otherwise strongly solvate and deactivate the anionic nucleophile through hydrogen bonding.[6] This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack. Conversely, polar protic solvents (e.g., methanol, ethanol) can drastically slow the reaction by forming a tight solvation shell around the nucleophile, reducing its energy and nucleophilicity.[6][7]
Caption: SNAr mechanism on this compound.
1.2. Protocol: Amination with Morpholine
This protocol details a representative SNAr reaction. The choice of a polar aprotic solvent is critical for success.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound and anhydrous potassium carbonate.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF via syringe, followed by the morpholine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
1.3. Data Presentation: Solvent Impact on SNAr Yield
| Solvent | Dielectric Constant (ε) | Type | Typical Reaction Time | Expected Yield | Rationale for Performance |
| DMF | 37 | Polar Aprotic | 8-16 h | Excellent | High polarity stabilizes the Meisenheimer complex without deactivating the nucleophile. |
| DMSO | 47 | Polar Aprotic | 8-16 h | Excellent | Similar to DMF, its high polarity is ideal for stabilizing the charged intermediate. |
| Toluene | 2.4 | Non-polar | > 48 h | Poor to None | Insufficient polarity to stabilize the charged intermediate, leading to a very high activation energy barrier. |
| Methanol | 33 | Polar Protic | > 24 h | Low to Moderate | Strong hydrogen-bonding solvation of the amine nucleophile significantly reduces its reactivity.[6] |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation, and solvent choice is a key parameter for controlling the delicate catalytic cycle.[8][9]
A. Suzuki-Miyaura Coupling
2.1. Mechanistic Rationale: Balancing Solubility and Reactivity
The Suzuki-Miyaura coupling requires a solvent system that can simultaneously dissolve the non-polar aryl halide (this compound), the polar inorganic base (e.g., K₂CO₃, K₃PO₄), and the palladium catalyst complex.[10][11] This is typically achieved using a biphasic mixture of an organic solvent and water.
-
Organic Solvent (e.g., 1,4-Dioxane, Toluene, DME): Dissolves the aryl halide and the organometallic catalyst.
-
Aqueous Phase: Dissolves the inorganic base, which is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step.[9]
The ratio of these solvents is critical; too much water can lead to hydrolysis of the boronic acid (protodeboronation), while too little can result in poor solubility of the base and inefficient transmetalation.[9][12] Thoroughly degassing the solvent is mandatory to prevent oxidative degradation of the active Pd(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
2.2. Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v ratio)
-
Schlenk flask or reaction tube
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Prepare the 4:1 dioxane/water mixture and degas it thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.[12] Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[10][11]
-
Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude biaryl product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
2.1. Mechanistic Rationale: Solvent Polarity and Base Solubility
The Buchwald-Hartwig amination is highly sensitive to the reaction medium. Non-polar aprotic solvents like toluene are often effective as they resist the formation of new charges, which can favor the desired catalytic pathway.[13] However, polar aprotic solvents like DMF or ethers (dioxane, 2-MeTHF) can also be effective, particularly when using soluble organic bases or when substrate solubility is a concern.[14][15]
The choice of base and solvent are intrinsically linked. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. Their solubility can be limited in non-polar solvents, potentially affecting reaction kinetics. The solvent must be sufficiently polar to dissolve the active palladium-amido complex to facilitate the final reductive elimination step.[16]
Caption: Experimental workflow for setting up a Buchwald-Hartwig amination reaction.
2.2. Protocol: Amination with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox: To an oven-dried reaction vial, add NaOtBu, XantPhos, and Pd(OAc)₂.
-
Add this compound, followed by degassed toluene and aniline.
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 100-110 °C. Stir for 12-24 hours.
-
Reaction Monitoring: Periodically take aliquots (under inert atmosphere if necessary) to monitor by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of celite to remove palladium black.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
2.3. Data Presentation: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Typical Base | Key Considerations |
| Toluene | Non-polar Aprotic | NaOtBu, K₃PO₄ | Excellent general solvent, but may have solubility issues with some bases.[13] |
| 1,4-Dioxane | Polar Aprotic (Ether) | NaOtBu, Cs₂CO₃ | Good solvating power for a wide range of substrates and catalyst complexes. |
| DMF | Polar Aprotic | DBU, K₂CO₃ | Can be effective, especially with milder organic bases, but higher temperatures may lead to decomposition.[14] |
| 2-MeTHF | Polar Aprotic (Ether) | K₂CO₃ | A greener alternative to THF/Dioxane, often showing superior performance and improved kinetic profiles.[15] |
Part 3: Ester Hydrolysis (Saponification)
3.1. Mechanistic Rationale: The Need for a Co-Solvent
The hydrolysis of the methyl ester group to the corresponding carboxylic acid is typically performed under basic aqueous conditions (e.g., NaOH, KOH in water). However, this compound has poor solubility in water.[3] Attempting the reaction in a purely aqueous medium would result in a slow, inefficient biphasic reaction.
To overcome this, a water-miscible organic co-solvent is required to create a homogeneous solution, ensuring that the hydroxide ions have intimate access to the ester's carbonyl carbon.[17] Alcohols like methanol or ethanol are common choices, as is tetrahydrofuran (THF). The rate of hydrolysis can be influenced by the solvent composition; a higher proportion of the organic co-solvent may decrease the polarity of the medium and slightly slow the reaction, but this is often a necessary trade-off for achieving homogeneity.[17]
3.2. Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH) (3.0 equiv)
-
Methanol (or Ethanol/THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate beaker, dissolve NaOH in water.
-
Add the aqueous NaOH solution to the methanolic solution of the ester. The ratio of methanol to water can be optimized, but a starting point of 2:1 to 3:1 (v/v) is common.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly add 1M HCl with stirring to protonate the carboxylate. The carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
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PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-Amino-4-Bromo-5-Fluorobenzoate. Retrieved from [Link]
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Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Soderberg, T. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2018). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
-
KoreaScience. (n.d.). Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
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Um, I.-H., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]
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Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Ibrar, A., et al. (2013). Methyl 5-bromo-2-hydroxybenzoate. PMC - NIH. Retrieved from [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Optimizing Base Selection for the Suzuki Coupling of Methyl 2-bromo-5-fluorobenzoate: A Detailed Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl linkages that form the backbone of countless pharmaceutical agents and advanced materials.[1][2][3][4] This guide focuses on a specific and challenging substrate: methyl 2-bromo-5-fluorobenzoate. Its structure presents a unique set of electronic and steric challenges that make the selection of a suitable base a critical, non-trivial parameter for reaction success.
The substrate is an electron-deficient aryl bromide, activated towards oxidative addition by the electron-withdrawing effects of the para-fluoro and ortho-methoxycarbonyl groups.[5][6] However, this same ortho-ester functionality introduces significant steric hindrance and, crucially, a base-labile group susceptible to hydrolysis.[5] This document provides a comprehensive analysis of base selection for this transformation. We will explore the mechanistic role of the base, compare the efficacy of common choices, and provide detailed, field-proven protocols to guide researchers toward rational optimization and successful synthesis.
The Mechanistic Role of the Base in Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary stages: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][3][7] The base is a crucial participant, primarily in the transmetalation step, and its role is more complex than simply acting as a proton scavenger.[1][2][8]
The base is essential for activating the organoboronic acid, which is otherwise not nucleophilic enough to engage in transmetalation. Two principal mechanisms are proposed for this activation:
-
The Boronate Pathway: This is the most widely accepted role, where the base reacts with the Lewis acidic boronic acid to form a tetracoordinate "ate" complex, or boronate ([Ar-B(OH)₃]⁻).[9][10][11][12] This species is significantly more nucleophilic and readily transfers its aryl group to the Pd(II) center.[10][11]
-
The Oxo-Palladium Pathway: In this alternative route, the base (typically as a hydroxide or alkoxide) first displaces the halide ligand on the Pd(II) complex formed after oxidative addition. This oxo-palladium intermediate then reacts with the neutral boronic acid to facilitate the transfer of the aryl group.[9][12][13][14]
While both pathways may be operative depending on the specific reaction conditions, the formation of the activated boronate is a key event for efficient transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Comparative Analysis of Common Bases
The choice of base for coupling this compound requires balancing reactivity with the preservation of the ester functionality. Strong hydroxides pose a high risk of saponification, while overly weak bases may fail to promote the reaction efficiently. Below is a comparative summary of common inorganic bases.
| Base | Formula | Relative Basicity | Solubility Profile | Key Advantages for this Substrate | Critical Disadvantages |
| Potassium Carbonate | K₂CO₃ | Moderate | Low in organic solvents; requires aqueous phase. | Cost-effective, widely used, often sufficient for reactive partners. A good first choice for screening.[2][15] | Can be insufficient for challenging couplings; may require higher temperatures, increasing hydrolysis risk. |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Higher solubility in organic solvents (e.g., dioxane, THF).[16] | Often provides higher yields and faster rates (the "caesium effect").[17] Excellent for difficult couplings.[18] | Significantly more expensive than potassium or sodium salts. |
| Potassium Phosphate | K₃PO₄ | Strong | Moderate; often used as a fine powder in biphasic systems. | Excellent efficacy for electron-deficient and sterically hindered substrates.[18][19] Stronger than carbonates but generally non-nucleophilic, minimizing ester hydrolysis.[20][21] | Can make the reaction mixture thick and difficult to stir. |
| Sodium Hydroxide | NaOH | Very Strong | High in water. | Highly effective at promoting transmetalation.[6] | High risk of rapid methyl ester hydrolysis. Generally not recommended for this substrate. |
| Potassium Fluoride | KF | Weak-Moderate | Moderate in water. | Very mild, useful for substrates with extremely sensitive functional groups.[8] | Likely too weak to efficiently drive the coupling of this challenging substrate to completion. |
Experimental Protocols and Workflow
A logical workflow is essential for efficiently identifying the optimal base. The following decision tree and protocols provide a structured approach to optimization.
Caption: Decision workflow for base selection and optimization.
Protocol 1: General Screening with Potassium Carbonate (K₂CO₃)
This protocol serves as a robust and cost-effective starting point for the coupling reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5][22]
-
Add the palladium catalyst/ligand under a positive pressure of inert gas.
-
Via syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion (or when the reaction stalls), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with Potassium Phosphate (K₃PO₄)
This protocol is recommended if Protocol 1 results in low or sluggish conversion, leveraging a stronger base to overcome the substrate's challenges.
Materials and Reagents:
-
Same as Protocol 1, but substitute Potassium Carbonate with Potassium Phosphate (K₃PO₄, 3.0 equiv) .
Procedure:
-
The procedure is identical to Protocol 1. The primary change is the use of K₃PO₄ as the base.
-
Rationale: K₃PO₄ is a stronger base than K₂CO₃ and is highly effective for electron-deficient aryl halides.[18][19] Its use can significantly accelerate the rate-limiting transmetalation step without introducing a highly nucleophilic species that would readily hydrolyze the ester.
Troubleshooting Guide
| Observation | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Conversion | The base (e.g., K₂CO₃) is too weak to efficiently form the boronate, especially with an electron-poor boronic acid. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃ as outlined in Protocol 2.[4] |
| Significant Ester Hydrolysis | The base is too strong/nucleophilic (e.g., NaOH), or the reaction temperature/time is excessive. | Avoid hydroxide bases. If using K₃PO₄, consider reducing the reaction temperature to 80 °C or decreasing the reaction time. Ensure accurate monitoring to avoid prolonged heating after completion. |
| Protodebromination Side Product | Incomplete degassing allows for side reactions that consume the starting material. | Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout.[4][5] |
| Boronic Acid Homocoupling | Presence of dissolved oxygen, which can promote palladium-catalyzed homocoupling.[5][22] | Improve inert atmosphere techniques. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) sources that require an in-situ reduction step.[22] |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is critically dependent on the judicious selection of the base. A delicate balance must be achieved: the base must be potent enough to facilitate the formation of the reactive boronate species from an electronically demanding coupling partner, yet mild enough to leave the sensitive ortho-methyl ester intact.
For this specific transformation, potassium carbonate (K₂CO₃) serves as an excellent initial choice for screening. Should this prove insufficient, potassium phosphate (K₃PO₄) is the logical and highly effective next step, providing enhanced reactivity while minimizing the risk of unwanted ester saponification. By following a systematic approach to optimization and employing rigorous inert atmosphere techniques, researchers can reliably synthesize the desired biaryl products in high yield.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Patcore. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Compunetics. (2020). 004. Exploring and Quantifying the Caesium Effect I. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]
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- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Benzophenone Derivatives from Methyl 2-bromo-5-fluorobenzoate for Drug Discovery Applications
Introduction: The Benzophenone Scaffold in Medicinal Chemistry
The benzophenone framework, a diaryl ketone structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of benzophenone exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The structural versatility of the benzophenone core allows for systematic modifications, enabling the fine-tuning of its therapeutic properties.[1]
Methyl 2-bromo-5-fluorobenzoate is an exceptionally valuable starting material for generating novel benzophenone libraries. The ester group serves as a direct precursor to the ketone functionality, the bromine atom provides a reactive handle for cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity through favorable interactions like halogen bonds.[1] This application note provides two robust and field-proven synthetic strategies for converting this versatile precursor into a diverse range of benzophenone derivatives: the classic Friedel-Crafts Acylation and the modern Palladium-Catalyzed Suzuki-Miyaura Coupling .
Overview of Synthetic Strategies
The selection of a synthetic route depends on factors such as substrate scope, functional group tolerance, and available reagents. Here, we present a comparative overview of two powerful methods.
-
Strategy A: Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution method for forming aryl ketones.[6][7] It involves the reaction of an acyl chloride with an aromatic ring, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[8][9] While powerful and cost-effective, it is often limited by the need for stoichiometric amounts of the catalyst and its intolerance to many functional groups.
-
Strategy B: Suzuki-Miyaura Coupling: A Nobel Prize-winning cross-coupling reaction, this method offers a milder and more versatile alternative.[10] It utilizes a palladium catalyst to couple an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[11] For our purpose, we will adapt this to the coupling of an acyl chloride with an arylboronic acid, which boasts excellent functional group tolerance and catalytic efficiency.[12]
Caption: Comparative workflow for benzophenone synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Common Intermediate Synthesis
Both strategies require the conversion of the starting ester into an acyl chloride.
Protocol 3.1.1: Saponification to 2-bromo-5-fluorobenzoic acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (MeOH) and a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-bromo-5-fluorobenzoic acid.
Protocol 3.1.2: Formation of 2-bromo-5-fluorobenzoyl chloride
-
Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), place the dried 2-bromo-5-fluorobenzoic acid (1.0 eq).
-
Reagents: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Equip the flask with a reflux condenser connected to a gas trap (to neutralize HCl and excess SOCl₂ fumes). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should fully dissolve, and gas evolution will cease upon completion.
-
Isolation: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure (with appropriate trapping). The resulting crude 2-bromo-5-fluorobenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.
Strategy A: Friedel-Crafts Acylation Protocol
This protocol describes the acylation of toluene as a representative aromatic partner.
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 3.2.1: Synthesis of (2-bromo-5-fluorophenyl)(p-tolyl)methanone
-
Setup: To a dry three-neck flask equipped with a dropping funnel, magnetic stirrer, and N₂ inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and dry dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in dry DCM and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: Add toluene (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]
| Parameter | Value |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Key Limitation | Low tolerance for acid-sensitive functional groups |
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation.
Strategy B: Suzuki-Miyaura Coupling Protocol
This protocol uses phenylboronic acid as the coupling partner.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Role of Methyl 2-bromo-5-fluorobenzoate in the Synthesis of Advanced Anti-Cancer Agents
Abstract
Methyl 2-bromo-5-fluorobenzoate has emerged as a cornerstone building block in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics. Its trifunctional nature—featuring a bromine atom as a versatile handle for cross-coupling, a fluorine substituent to enhance pharmacological properties, and a modifiable methyl ester—provides a robust platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of drugs. We will explore the causality behind synthetic strategies, provide detailed, field-tested protocols, and present data that underscores the compound's value for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the quest for more effective and selective cancer therapies, the design of small molecule inhibitors targeting specific cellular pathways is paramount. This compound (CAS No: 6942-39-8) is a key starting material that offers a unique combination of reactive sites, making it invaluable for this purpose.[1]
-
The Bromine Atom: Positioned ortho to the ester, the bromine atom is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] These reactions are fundamental for creating the C-C and C-heteroatom bonds that form the core scaffolds of many modern drugs.[4]
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the 5-position can significantly enhance metabolic stability, increase binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and improve bioavailability.[5][6]
-
The Methyl Ester: This group provides a convenient synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the introduction of diverse functional groups to modulate solubility, cell permeability, and target engagement.
This combination of features allows for a modular and convergent approach to synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Structure of this compound with key reactive sites.
Application in PARP Inhibitor Synthesis: A Case Study of an Olaparib Intermediate
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major breakthrough in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8] The principle of "synthetic lethality" underlies their efficacy; by inhibiting PARP-mediated single-strand break repair, the cell becomes reliant on homologous recombination for DNA repair.[7] In BRCA-mutated cancer cells where homologous recombination is already faulty, this dual insult leads to catastrophic DNA damage and selective cell death.[8]
This compound is a precursor to the crucial intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, used in the synthesis of the FDA-approved PARP inhibitor Olaparib.[6][9][10]
Synthetic Workflow Overview
The synthesis of the Olaparib key intermediate from a derivative of this compound involves a multi-step process that leverages the unique reactivity of the starting material. The workflow below illustrates a plausible and scalable route.[9][11]
Caption: Synthetic workflow for a key intermediate of the PARP inhibitor Olaparib.
Protocol: Synthesis of Ethyl 5-(bromomethyl)-2-fluorobenzoate
This protocol details the critical first step of benzylic bromination, transforming the methyl group into a reactive bromomethyl group, which is essential for subsequent coupling reactions.[9] This protocol is adapted from scalable manufacturing processes.[9][11]
Materials:
-
Ethyl 2-fluoro-5-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (BPO) (0.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk flask or 3-neck round-bottom flask with condenser
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-fluoro-5-methylbenzoate (1.0 eq) and Dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and Benzoyl peroxide (0.05 eq) to the solution.
-
Causality: BPO acts as a radical initiator, which is necessary to start the free-radical chain reaction for benzylic bromination. Using a slight excess of NBS (1.1 eq) ensures complete conversion of the starting material while minimizing the formation of dibrominated byproducts.[9]
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel. A high yield (e.g., >95%) is expected for this step.[9]
General Application: Palladium-Catalyzed Cross-Coupling Reactions
The true versatility of this compound is demonstrated in its broad applicability in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, which forms a C-C bond between the bromo-substituted ring and an organoboron compound, is a cornerstone of modern synthetic chemistry for creating biaryl structures prevalent in kinase inhibitors.[2][4]
Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol outlines the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert gas source (N₂ or Ar)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Rigorous degassing is critical for reaction efficiency and reproducibility.[4]
-
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Causality: The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The base is required for the transmetalation step of the catalytic cycle.[4]
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings involving aryl bromides, showcasing the potential of this methodology.
| Aryl Bromide Precursor | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | [4] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 90 | 70-80 | [12] |
| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylacetylene* | PdCl₂(PPh₃)₂ (2) | CuI, Et₃N | THF | RT | 90-98 | [3] |
Note: This entry refers to a Sonogashira coupling, which follows similar principles but uses a terminal alkyne and a copper(I) co-catalyst.
Biological Significance of Synthesized Scaffolds
The biaryl and phthalazinone scaffolds synthesized from this compound are central to the biological activity of the resulting anti-cancer agents.
-
PARP Inhibitors (e.g., Olaparib): The phthalazinone core mimics the nicotinamide moiety of NAD+, allowing the inhibitor to bind potently to the catalytic domain of PARP-1 and PARP-2.[7] This competitive inhibition blocks the enzyme's function in DNA repair. The IC₅₀ values for Olaparib highlight its potency.[6]
| Compound | Target | IC₅₀ (nM) |
| Olaparib | PARP-1 | 5 |
| Olaparib | PARP-2 | 1 |
Data sourced from BenchChem, referencing established literature.[6]
-
Kinase Inhibitors: In many kinase inhibitors, biaryl scaffolds are essential for occupying the ATP-binding pocket.[5][13] One aryl ring often interacts with the "hinge region" of the kinase, while the second aryl ring, introduced via cross-coupling, can be functionalized to achieve selectivity and potency by extending into other pockets.[13]
Caption: Simplified pathway of PARP inhibition leading to synthetic lethality.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of sophisticated anti-cancer agents. Its inherent functionalities allow for the efficient and modular synthesis of complex scaffolds found in potent drugs like PARP and kinase inhibitors. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this versatile building block in their own drug discovery programs, paving the way for the development of next-generation targeted therapies.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central.[Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC, NIH.[Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate.[Link]
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.[Link]
-
The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC, NIH.[Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.[Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH.[Link]
-
Synthesis of Olaparib Derivatives and Their Antitumor Activities. ResearchGate.[Link]
- Processes for preparing olaparib.
-
Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. PMC, NIH.[Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.[Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI.[Link]
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- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 2-bromo-5-fluorobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-5-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. The inherent electronic properties and substitution pattern of this substrate—namely, the electron-withdrawing ester and fluoro groups and the ortho-bromo position—can present unique challenges that are not always encountered with simpler aryl bromides.
This guide provides in-depth, cause-and-effect explanations for common issues and offers field-proven solutions to help you optimize your reaction for higher yield and purity.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may be observing in your reaction. We diagnose the likely root causes and provide actionable steps for resolution.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to a fundamental problem with the catalytic cycle's initiation or turnover. Let's break down the potential culprits.
-
Cause A: Inefficient Oxidative Addition. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center. While the electron-withdrawing groups on this compound should facilitate this step, steric hindrance from the ortho-ester group can be a competing factor.[1][2]
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) are designed to accelerate oxidative addition and subsequent reductive elimination for sterically demanding and electron-deficient substrates.[2][3][4] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5]
-
-
Cause B: Inactive Catalyst. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the cycle to begin. If the catalyst appears as a black precipitate (Palladium black), it has likely crashed out of the solution and is no longer active.[6]
-
Solution 1: Choice of Precatalyst. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern "precatalysts" like the Buchwald G3 or G4 palladacycles are designed for rapid and efficient generation of the active Pd(0) species.
-
Solution 2: Ensure an Inert Atmosphere. The Pd(0) catalyst is highly sensitive to oxygen.[7] Inadequate degassing of your solvent and reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II) species, which can also promote unwanted side reactions like boronic acid homocoupling.[8] We recommend degassing by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, for more rigorous oxygen removal, performing 3-4 freeze-pump-thaw cycles.[8]
-
-
Cause C: Suboptimal Base or Solvent. The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[9] If the base is too weak, insoluble, or sterically hindered, this step will be slow or non-existent.
-
Solution: For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent choice due to its sufficient basicity and high solubility in aqueous mixtures.[4][5] Potassium carbonate (K₂CO₃) is another common option.[10] The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent. Common solvent systems like 1,4-Dioxane/water or Toluene/water (typically in ratios from 4:1 to 10:1) are effective.[11][12][13]
-
Question 2: I'm observing significant formation of dehalogenated starting material (Methyl 5-fluorobenzoate). How can I minimize this?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a notorious side reaction, particularly with electron-deficient aryl halides.[4][14] It arises from the formation of a palladium-hydride (Pd-H) species, which can undergo reductive elimination with your aryl group faster than the desired cross-coupling.[4]
-
Cause A: Source of Hydride. The Pd-H species can be generated from various sources in your reaction mixture.
-
Solution 1: Optimize Ligand and Base. The choice of ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) promote the desired reductive elimination over the dehalogenation pathway.[4] Switch to a non-hydride-donating inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
-
Solution 2: Scrutinize Your Solvent. If you are using alcoholic co-solvents, consider switching to an aprotic system such as Dioxane/water, Toluene/water, or THF/water.[14][16] Ensure your solvents are anhydrous if the protocol calls for it.
Question 3: My main side product is the homocoupling of my boronic acid. What's causing this and how do I prevent it?
Answer: The formation of a biaryl product derived from two molecules of your boronic acid is a clear indicator of a flawed reaction setup, most commonly related to the presence of oxygen or the state of the catalyst.[8][17]
-
Cause A: Oxygen Contamination. As mentioned before, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the oxidative homocoupling of the boronic acid, which also prevents the Pd from re-entering the desired catalytic cycle.[8][15][18]
-
Solution: Rigorous degassing is non-negotiable.[8] Ensure a positive pressure of inert gas is maintained throughout the reaction. Using fresh, high-quality solvents is also important as aged ethereal solvents can contain peroxides, which are potent oxidants.
-
-
Cause B: Use of a Pd(II) Precatalyst without a Reductant. If you use a Pd(II) source like Pd(OAc)₂, it can directly promote homocoupling before it is fully reduced to the active Pd(0) state.[8][18]
-
Solution: If using a Pd(II) precatalyst, ensure your conditions favor its rapid reduction. Often, the phosphine ligand itself can act as a reductant, but this is not always efficient. Adding a sacrificial reductant or using a pre-formed Pd(0) catalyst can mitigate this issue.[18]
-
Question 4: The reaction seems to stall after ~50% conversion. Why is this happening?
Answer: A stalling reaction is often a sign of catalyst deactivation or inhibition over the course of the reaction.
-
Cause A: Catalyst Deactivation. The carboxylate group on your substrate (or the product) can potentially coordinate to the palladium center, leading to the formation of stable, inactive complexes that fall out of the catalytic cycle.[2][19] High temperatures for prolonged periods can also lead to catalyst decomposition.[8]
-
Solution: Consider protecting the ester as another functional group if this is suspected, though this adds steps. More practically, using a more robust ligand that forms a very stable complex with palladium can prevent this deactivation. Again, bulky biarylphosphine ligands are often superior in this regard. You might also experiment with slightly lower reaction temperatures for longer times.[20]
-
-
Cause B: Boronic Acid Instability. Boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is especially true for electron-deficient arylboronic acids.[21] Once your boronic acid is consumed by this side reaction, the main coupling will cease.
-
Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[22] Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), which slowly hydrolyzes under the reaction conditions to release the active boronic acid, keeping its standing concentration low and minimizing degradation.[2][5][7]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of my boronic acid? A1: It is absolutely critical. Impurities in the boronic acid can poison the palladium catalyst.[23] Furthermore, boronic acids can degrade over time, especially if exposed to air and moisture, forming boroxines (anhydrides) or undergoing protodeboronation.[7][24] Always use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester for storage and use.[5][23]
Q2: Which palladium catalyst and ligand combination is best for this specific substrate? A2: For a sterically hindered and electron-deficient substrate like this compound, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly recommended as a starting point.[3][4] These systems are known to be highly effective for challenging couplings.
Q3: How do I choose the right base and solvent? A3: The base must be strong enough to form the boronate species for transmetalation but not so strong that it promotes significant side reactions. K₃PO₄ is often an excellent first choice.[4] The solvent must facilitate the interaction of all components. A biphasic mixture like Dioxane/H₂O or Toluene/H₂O is standard, as the water helps dissolve the base and facilitates the formation of the active boronate species.[11]
Q4: What is the best way to degas my reaction mixture? A4: For most lab-scale reactions, bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst is sufficient.[4][7] For maximum oxygen removal, especially if you are still seeing homocoupling, the freeze-pump-thaw method is superior. This involves freezing the solvent, evacuating the headspace with a high vacuum pump, and then thawing. Repeating this process three times will remove virtually all dissolved gases.[4][8]
Visualized Reaction and Troubleshooting Logic
The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and key side pathways.
Logical Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. nbinno.com [nbinno.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Reaction Mixtures Containing Methyl 2-bromo-5-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 2-bromo-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important synthetic intermediate.[1][2] As a key building block in pharmaceuticals and materials science, achieving high purity is critical for downstream applications.[1][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: Understanding the physical properties is the first step in designing a purification strategy. This compound (CAS No: 6942-39-8) is typically a colorless to light yellow or orange clear liquid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | ~1.62 g/cm³ | [1] |
| Refractive Index | n20/D ~1.54 | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
Note: The compound is a liquid, which makes purification by distillation a possibility, but column chromatography is generally more effective for removing closely related impurities.
Q2: What are the common impurities I should expect in my reaction mixture?
A2: Impurities are typically unreacted starting materials, reagents, or side-products from the synthesis. The most common synthesis involves the esterification of 2-bromo-5-fluorobenzoic acid.
| Impurity | Type | Rationale | Removal Strategy |
| 2-Bromo-5-fluorobenzoic acid | Starting Material | Incomplete esterification reaction. | Aqueous wash with a mild base (e.g., NaHCO₃, K₂CO₃). |
| Methanol / Thionyl Chloride | Reagents | Excess reagents from esterification. | Evaporation under reduced pressure; quenching of SOCl₂. |
| Isomeric Benzoates | Side-Product | Formed during the bromination step of the precursor acid. | Column chromatography. |
| Di-brominated products | Side-Product | Over-bromination of the aromatic ring. | Column chromatography. |
| Hydrolysis Product | Degradation | The ester can hydrolyze back to the carboxylic acid if exposed to water and acid/base. | Aqueous basic wash. |
Q3: What is a standard aqueous work-up procedure for this reaction?
A3: A well-executed aqueous work-up is crucial for removing the bulk of polar and ionic impurities before chromatographic purification.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If strong acids like H₂SO₄ or reagents like SOCl₂ were used, quench the reaction by carefully pouring it into ice-water.[4][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic starting material (2-bromo-5-fluorobenzoic acid). You will observe gas (CO₂) evolution. Continue washing until the bubbling ceases.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water.[6]
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
Q4: How can I assess the purity of my final product?
A4: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction and the progress of column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate.[7]
-
Gas Chromatography (GC): As the product is a liquid, GC is an excellent method for assessing purity, with typical commercial grades being ≥98% pure by GC.[1]
-
High-Performance Liquid Chromatography (HPLC): For high-accuracy quantitative analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
Problem: My product is contaminated with the starting material, 2-bromo-5-fluorobenzoic acid, even after purification.
-
Causality: This indicates that the acidic starting material was not fully removed during the work-up. This can happen if an insufficient amount of base was used during the aqueous wash or if the washing was not vigorous enough.
-
Solution:
-
Re-process: Dissolve the impure product in ethyl acetate and repeat the wash with saturated NaHCO₃ solution. Perform 2-3 washes to ensure complete removal.
-
Check pH: After the base wash, you can check the pH of the aqueous layer to ensure it is basic (pH > 8), confirming that all the acid has been neutralized and extracted.
-
Alternative Base: If emulsions are a problem with NaHCO₃, a 5% aqueous solution of potassium carbonate (K₂CO₃) can be used as an alternative.
-
Problem: Column chromatography gives poor separation or streaky bands.
-
Causality & Solutions:
-
Incorrect Solvent Polarity: The polarity of the eluent may be too high, causing all components to elute quickly with little separation (high Rf values). Conversely, if it's too low, the product may not move from the origin.
-
Action: Systematically optimize the eluent system using TLC first. A common system for this type of compound is petroleum ether/ethyl acetate. A patent for a similar compound suggests a ratio of 50:1, indicating the product is not very polar.[4] Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
-
-
Sample Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Action: A general rule of thumb is to use a 1:30 to 1:50 mass ratio of crude product to silica gel.
-
-
Improper Sample Loading: If the sample is loaded in a large volume of a strong solvent, it will spread and lead to broad bands.
-
Action: Use the "dry loading" method.[7] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.
-
-
Problem: I have a low yield after the purification process.
-
Causality & Solutions:
-
Mechanical Losses: Product can be lost during transfers between flasks, in the separatory funnel, or during filtration.
-
Action: Be meticulous. Rinse glassware with a small amount of the solvent used in the next step to recover residual material.
-
-
Incomplete Extraction: If the initial extraction from the aqueous layer is not exhaustive, the product will be lost.
-
Action: Extract the aqueous layer at least three times with your organic solvent to ensure maximum recovery.
-
-
Product Volatility: While not extremely volatile, some product can be lost if evaporation on the rotary evaporator is performed at too high a temperature or for too long.
-
Action: Remove the final traces of solvent under a high vacuum at room temperature rather than using excessive heat.
-
-
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product of approximately 2 grams.
-
TLC Analysis: Determine the optimal eluent composition (e.g., 95:5 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 4 cm diameter).
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the eluent and pour it into the column.
-
Allow the silica to settle, constantly tapping the column to ensure even packing. Add a final layer of sand on top.
-
-
Sample Loading: Prepare a dry-loaded sample as described in the troubleshooting section. Carefully add it to the top of the silica bed.
-
Elution: Add the eluent and apply gentle positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Logic diagram for troubleshooting low purity results.
Safety Precautions
Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of vapors and contact with skin and eyes.[10] Consult the Safety Data Sheet (SDS) for detailed hazard information before starting any experiment.[9][11]
References
- OT-6921 - Safety D
- methyl 3-bromo-5-fluoro-2-methylbenzo
- SAFETY DATA SHEET - Methyl Benzo
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzoic acid. (2015). Fisher Scientific.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (Patent).
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
- Methyl 2-bromo-5-fluorobenzo
- Methyl 5-bromo-2-fluorobenzo
- Methyl 2-bromo-5-fluorobenzo
- Methyl 2-bromo-5-fluorobenzo
- Synthetic method of 2-halogen-5-bromobenzoic acid. (Patent).
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Methyl 2-amino-5-bromobenzo
- Application Note and Protocol for the Purification of Methyl 5-bromo-5-phenylpentanoate by Column Chrom
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- 2. This compound , 98% , 6942-39-8 - CookeChem [cookechem.com]
- 3. This compound | Call Wychem 01440 820338 [wychem.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
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- 11. fishersci.com [fishersci.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of Methyl 2-bromo-5-fluorobenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-fluorobenzoate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the undesired side reaction of dehalogenation, a common challenge in cross-coupling methodologies. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound, and why is it a problem?
A1: Dehalogenation is an undesired side reaction where one of the halogen atoms on the this compound molecule is replaced by a hydrogen atom. In the vast majority of cases, this involves the loss of the bromine atom (hydrodebromination) to form Methyl 2-fluorobenzoate, due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.[1][2] This side reaction is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and introduces a significant impurity that can be challenging to separate during purification.[3][4]
Q2: What is the primary cause of hydrodebromination in palladium-catalyzed cross-coupling reactions?
A2: The principal cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This Pd-H intermediate can arise from various sources, including solvents (like alcohols), amine bases, or even trace amounts of water in the reaction mixture.[5][6] Once formed, the Pd-H species can undergo reductive elimination with the aryl bromide, leading to the formation of the dehalogenated byproduct (Ar-H) instead of the desired cross-coupled product.[3][7]
Q3: Between the bromine and fluorine atoms on this compound, which is more susceptible to removal?
A3: The bromine atom is significantly more susceptible to removal. The propensity for dehalogenation in palladium-catalyzed reactions generally follows the order of halide reactivity: I > Br > Cl >> F.[7] The Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is a critical step in both the desired cross-coupling and the undesired dehalogenation pathway.[1][2] The Carbon-Fluorine bond is much stronger and generally stable under these conditions.
Q4: Are specific types of cross-coupling reactions more prone to dehalogenation with this substrate?
A4: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can be influenced by the specific reaction type and conditions. For instance, Buchwald-Hartwig aminations, which often employ strong bases like sodium tert-butoxide, can be susceptible to this side reaction.[8][9] Similarly, Suzuki couplings run at high temperatures or with sub-optimal ligand-catalyst combinations can also lead to significant hydrodebromination.[3][10]
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshoot and minimize the formation of Methyl 2-fluorobenzoate during your cross-coupling reactions.
Issue: Significant formation of dehalogenated byproduct (Methyl 2-fluorobenzoate) is observed by LC-MS or NMR.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: General workflow for a low-dehalogenation Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst. [3]2. Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times. [9]3. Add anhydrous, degassed toluene via syringe or cannula to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. [3]4. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (Methyl 2-fluorobenzoate).
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and proceed with a standard aqueous workup.
Analytical Detection of Dehalogenation
Unambiguous identification of the dehalogenated byproduct is crucial for accurate troubleshooting.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and effective tool. The dehalogenated product, Methyl 2-fluorobenzoate, will have a molecular weight that is ~78.9 mass units less than the starting material (the difference between Br and H). Look for the corresponding [M+H]⁺ ion.
-
UHPLC-DAD-HRESIMS: For complex mixtures or trace-level detection, Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry offers superior separation and unambiguous identification of dehalogenation impurities. [4][11]* NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to detect the dehalogenated product. The aromatic splitting patterns will change upon replacement of the bromine atom with a proton.
By systematically applying these principles and troubleshooting steps, researchers can significantly mitigate the undesired dehalogenation of this compound, leading to cleaner reactions and higher yields of their target compounds.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Minimizing hydrodehalogenation of 2-Bromo-5-fluorobenzoic acid.
- ChemRxiv. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4185–4194. [Link]
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Gurram, M., & Gessner, V. H. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(45), 18628–18631. [Link]
-
Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355. [Link]
- Benchchem. (n.d.). Effect of base and solvent choice in cross-coupling of 2-Bromo-5-fluorobenzoic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2023). BH amination side products and purification.
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]
- ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromo-5-fluorobenzoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in 2-Bromo-5-fluorobenzoic Acid.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Time for Methyl 2-bromo-5-fluorobenzoate Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to accelerate your research and development. The electronic and steric nature of this substrate presents unique challenges and opportunities in widely used palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This resource will help you navigate these challenges to achieve faster, more efficient reactions.
Troubleshooting Guide: Accelerating Sluggish Reactions
This section addresses specific issues you may encounter that lead to slow or incomplete reactions and provides actionable solutions based on mechanistic principles.
Question 1: My Suzuki-Miyaura coupling with this compound is slow and gives low yields. What are the primary bottlenecks and how can I overcome them?
Answer:
Slow Suzuki-Miyaura couplings with this substrate often stem from challenges in the oxidative addition and transmetalation steps of the catalytic cycle. The electron-withdrawing nature of the fluorine and methyl ester groups can make the aryl bromide more reactive towards oxidative addition, but other factors can impede the reaction.[1][2]
Primary Causes & Solutions:
-
Inefficient Oxidative Addition: While electronically activated, the ortho-bromo substituent's steric hindrance can slow the insertion of the palladium catalyst into the C-Br bond.[1]
-
Suboptimal Catalyst Activation & Stability: The choice of palladium source is critical. Using a Pd(II) precatalyst that does not efficiently reduce to the active Pd(0) species can lead to a long induction period and slow overall reaction.[5]
-
Poor Base Efficacy: The base plays a crucial role in the transmetalation step.[8] Poor solubility or inappropriate basicity can stall the catalytic cycle.
-
Solution: Screen a range of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings, with Cs₂CO₃ offering better solubility in many organic solvents.[4][9] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.[4][10]
-
-
Side Reactions: Protodebromination (replacement of bromine with hydrogen) can compete with the desired coupling, especially if the catalytic cycle is stalled after oxidative addition.[9][11]
-
Solution: Optimizing the ligand and base combination to favor the cross-coupling pathway can minimize this side reaction.[1]
-
Below is a workflow to guide your optimization efforts:
Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.
Question 2: My Buchwald-Hartwig amination is not going to completion. How can I accelerate it?
Answer:
The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, solvent, and temperature.[10][12] For this compound, incomplete conversion is often due to an insufficiently reactive catalyst system or catalyst inhibition.
Key Factors Influencing Reaction Rate:
-
Base Selection: Strong, non-nucleophilic bases are typically required.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10] The pKa and solubility of the base are critical; for instance, the deprotonation step is thought to occur at the solid-liquid interface, so the physical properties of the base matter.[10]
-
Optimization Strategy: If using a weaker base like a carbonate or phosphate, consider switching to a stronger alkoxide or amide base. Grinding the inorganic base before use can increase its surface area and reactivity.[10]
-
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary to promote both oxidative addition and reductive elimination.
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of catalytic intermediates.[14][15] Aprotic solvents like toluene, dioxane, and THF are commonly used.[10]
-
Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-100 °C) to drive the reaction to completion.[10]
Table 1: Parameter Screening for Buchwald-Hartwig Amination
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Ligand | XPhos | RuPhos | AdBrettPhos | Newer generation ligands can offer improved stability and reactivity.[7] |
| Base | K₃PO₄ | NaOtBu | LHMDS | Stronger bases can accelerate the deprotonation step.[10] |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol | Solvent can affect solubility and catalyst stability.[14] |
| Temperature | 100 °C | 120 °C | 130 °C (Microwave) | Higher temperatures increase reaction kinetics.[4][16] |
Question 3: I'm attempting a Sonogashira coupling, but the reaction is sluggish and I see significant homocoupling of my alkyne. What's causing this and how can I fix it?
Answer:
The Sonogashira coupling of electron-deficient aryl bromides can be challenging. Sluggishness is often due to a slow oxidative addition step, while alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of copper and oxygen.[17]
Troubleshooting Steps:
-
Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The Glaser side reaction is often promoted by oxygen.[17] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can accelerate homocoupling.[17] Modern methods often employ copper-free conditions, which can be beneficial for challenging substrates.[17]
-
-
Accelerate the Cross-Coupling:
-
Ligand Choice: For the relatively unreactive C-Br bond (compared to C-I), bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[17]
-
Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used, often serving as the base and sometimes as the solvent.[9] For difficult couplings, a stronger, non-coordinating base in a polar aprotic solvent may be necessary.
-
Caption: Catalytic cycles in Sonogashira coupling showing the desired cross-coupling and undesired homocoupling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when an established coupling protocol is too slow for my needs?
A1: The most impactful first step is often to screen a panel of modern, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4][6] The ligand plays a central role in nearly every step of the catalytic cycle, from facilitating oxidative addition to promoting the final reductive elimination.[18][19] A well-chosen ligand can dramatically accelerate the reaction, often more so than changes in temperature or base alone.
Q2: How do I choose between a standard Pd(II) salt like Pd(OAc)₂ and a pre-formed precatalyst?
A2: While traditional methods using Pd(II) salts like Pd(OAc)₂ or PdCl₂ are common, they require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of inactive palladium black.[5][10] Modern, well-defined precatalysts (e.g., Buchwald palladacycles, (NHC)Pd(allyl)Cl complexes) are designed to be air- and moisture-stable and to rapidly and cleanly generate the active monoligated Pd(0) catalyst under the reaction conditions.[7][20] For optimizing reaction time and ensuring reproducibility, using a precatalyst is highly recommended.[6][21]
Q3: Can increasing the reaction temperature have negative consequences?
A3: Yes. While moderately increasing the temperature is a standard method to increase reaction rates, excessive heat can lead to several undesirable outcomes.[4] These include catalyst decomposition, which can halt the reaction entirely, and an increase in side reactions like dehalogenation or decarboxylation.[1][9] Therefore, temperature should be increased cautiously, in increments of 10-20 °C, while monitoring the reaction for both product formation and the appearance of byproducts.[9]
Q4: My reaction involves a carboxylic acid group, not an ester. How does that change my optimization strategy?
A4: The presence of a free carboxylic acid, as in 2-bromo-5-fluorobenzoic acid, introduces additional challenges. Under basic conditions, the corresponding carboxylate is formed, which can act as a ligand and coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1][9][22] You may need to use a larger excess of base to counteract this effect.[9] Alternatively, a common and often more reliable strategy is to protect the carboxylic acid as an ester (like the methyl ester in the topic substrate) before the coupling reaction and then deprotect it in a subsequent step.[22]
Q5: Are there any non-thermal methods to accelerate these coupling reactions?
A5: Yes, besides microwave irradiation, which is a thermal effect, photochemical methods have been explored. Some studies have shown that irradiation with near-UV light can accelerate Suzuki-Miyaura reactions by exciting the palladium-ligand complex, leading to higher conversions at lower temperatures.[23] However, this is a less common technique and requires specialized equipment. For most applications, optimizing the chemical parameters (catalyst, ligand, base, solvent) and thermal conditions will be the most direct path to faster reaction times.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to quickly identify an optimal ligand for accelerating the coupling of this compound with a generic boronic acid.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials in a heating block).
-
Stock Solutions: Prepare stock solutions of this compound, the boronic acid, and the base (e.g., K₃PO₄) in the chosen degassed solvent (e.g., 1,4-dioxane/water).
-
Reagent Dispensing: To each vial, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a different phosphine ligand (4 mol %) from a pre-selected panel (e.g., XPhos, SPhos, RuPhos, PPh₃).
-
Reaction: Seal the vials, remove from the glovebox, and place in a preheated block at the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring & Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product. This allows for a direct comparison of ligand performance on reaction rate.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. Available at: [Link]
-
PubMed. Acceleration of Suzuki-Miyaura- and Stille-type coupling reactions by irradiation with near-UV-A light. PubMed. Available at: [Link]
-
ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. Available at: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
PubMed Central. Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. Available at: [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ResearchGate. Available at: [Link]
-
ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ACS Publications. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. Available at: [Link]
-
ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Available at: [Link]
-
PubMed Central. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
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Technical Support Center: Column Chromatography Purification of Methyl 2-bromo-5-fluorobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 2-bromo-5-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the column chromatography purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our protocols in solid scientific principles to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise before and during the purification process.
Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?
A1: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard and effective choice for many this compound derivatives. A good starting point for thin-layer chromatography (TLC) method development is a 95:5 or 90:10 mixture of hexanes:ethyl acetate. The optimal ratio should be determined by TLC, aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound to ensure good separation on the column. For compounds that are more polar, dichloromethane and its mixtures with ethyl acetate or methanol can also be explored.[1]
Q2: How do the bromo and fluoro substituents affect the chromatographic behavior of my compound?
A2: The halogen substituents, bromine and fluorine, are electron-withdrawing and increase the polarity of the molecule compared to an unsubstituted methyl benzoate. However, they are also lipophilic, which can influence their interaction with the silica gel stationary phase and the mobile phase. The ortho-bromo group may introduce some steric hindrance, which could affect binding to the silica. Generally, these compounds are of moderate polarity. Their elution order will depend on the other substituents present on the aromatic ring.
Q3: My compound seems to be unstable on the silica gel. What can I do?
A3: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[2][3] While this compound itself is generally stable, certain derivatives with sensitive functional groups might degrade. To test for stability, spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If new spots appear, your compound is likely degrading.[2]
To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount (0.1-1%) of a base like triethylamine or pyridine to neutralize the acidic sites.[4]
-
Use an alternative stationary phase: Neutral alumina or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[2]
Q4: Should I use wet or dry loading for my sample?
A4: Both methods have their advantages.
-
Wet Loading: Dissolving the sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and loading it onto the column is common.[5] This is often suitable for samples that are readily soluble. A key principle is to use the minimum volume of solvent to ensure a tight starting band.[5][6]
-
Dry Loading: This method is preferred when your compound has poor solubility in the eluent or when you need to load a larger sample volume.[4][5][7] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[5][7] This powder is then carefully added to the top of the column. This technique often leads to better resolution as it prevents the dissolution solvent from interfering with the initial separation at the top of the column.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Issue 1: The desired compound is not eluting from the column, or the recovery is very low.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent System | The mobile phase may not be polar enough to displace your compound from the silica gel. Solution: Gradually increase the polarity of your eluent. If you started with 95:5 hexanes:ethyl acetate, try moving to 90:10, then 80:20, and so on. Always monitor the fractions with TLC. A common mistake is using a solvent system that was not properly vetted by TLC.[2] |
| Compound Decomposition | As mentioned in the FAQs, your compound might be degrading on the silica gel. Solution: Perform a stability test on a TLC plate.[2] If decomposition is confirmed, consider deactivating the silica with a base or switching to a different stationary phase like neutral alumina.[2][3] |
| Strong Adsorption to Silica | The ester and halogen functional groups can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption. Solution: In addition to deactivating the silica, you can try a more polar solvent system that may be required to elute a strongly adsorbed compound. In some cases, flushing the column with a very polar solvent like 100% ethyl acetate or even a mixture containing a small amount of methanol at the end can help recover highly retained material.[8] |
| Sample Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation, which can be mistaken for low recovery in the desired fractions. Solution: A general rule of thumb for a standard flash column is to use 20-100g of silica per gram of crude product.[6][7] If your separation is difficult, you will need a higher ratio. |
Issue 2: The compound elutes, but it is not pure. It is contaminated with a close-running impurity.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Separation Resolution | The chosen solvent system may not be optimal for separating your product from the impurity. Solution: Re-optimize your solvent system using TLC. Try different solvent combinations. For example, substituting ethyl acetate with diethyl ether or adding a small amount of a third solvent like dichloromethane might change the selectivity and improve separation. Aim for a ΔRf of at least 0.2 between your product and the impurity. |
| Column Overloading | Too much sample for the amount of silica will cause the bands to overlap. Solution: Reduce the amount of crude material loaded onto the column or increase the amount of silica gel used.[6] |
| Improperly Packed Column | Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform flow of the mobile phase and result in poor separation. Solution: Ensure your column is packed uniformly. Slurry packing is generally recommended for better results. Tap the column gently as you pack to settle the silica and remove air bubbles.[6] A layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent.[4] |
| Gradient Elution Needed | For complex mixtures with components of varying polarities, an isocratic (single solvent mixture) elution may not be sufficient. Solution: Employ a gradient elution where you start with a less polar solvent system and gradually increase the polarity throughout the run. This can help to first elute the less polar impurities and then elute your desired compound with good separation from more polar impurities. |
Issue 3: The compound is eluting much faster or slower than predicted by TLC.
| Potential Cause | Troubleshooting Steps & Explanation |
| TLC Chamber Saturation | The Rf value on a TLC plate can be influenced by the degree of solvent vapor saturation in the developing chamber. An unsaturated chamber can lead to higher Rf values than what is observed on the column. Solution: Ensure your TLC chamber is properly saturated with the mobile phase vapors by lining it with filter paper.[9] This will provide a more accurate prediction of the compound's behavior on the column. |
| Difference in Silica Gel | The silica gel used for your TLC plate and your column may have different properties (e.g., particle size, pore size, water content), leading to different chromatographic behavior. Solution: If possible, use silica from the same manufacturer and lot for both TLC and column chromatography. |
| Solvent Composition Error | An error in preparing the eluent for the column will lead to a mismatch with the TLC conditions. Solution: Double-check your solvent mixture calculations and ensure you are using the correct solvents.[2] |
Standard Operating Procedure (SOP): Flash Column Chromatography
This protocol provides a general methodology for the purification of a this compound derivative.
Preparation
-
Solvent System Selection: Develop a solvent system using TLC. A good target Rf for the desired product is ~0.25.[10] A common system is a mixture of hexanes and ethyl acetate.
-
Column Preparation:
-
Select an appropriately sized column. For 1g of crude material, a column diameter of around 2.5-5 cm is a good starting point.[10]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[6]
-
Add a protective layer of sand on top of the silica bed.
-
Wash the column with the starting eluent until the silica gel is fully equilibrated and the bed is stable. Never let the solvent level drop below the top of the silica.
-
Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed without disturbing the surface.[6]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][5]
Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Apply pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate. For flash chromatography, a flow rate that causes the solvent level to drop by about 2 inches per minute is often recommended.
-
Begin collecting fractions in test tubes. The size of the fractions should be appropriate for the size of the column.[10]
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: A decision-making flowchart for troubleshooting common column chromatography issues.
References
-
Department of Chemistry, University of Rochester. Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Zakarian Group, University of California, Santa Barbara. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
Chemistry LibreTexts. Running a flash column. (2025-03-21). Retrieved from [Link]
-
Massachusetts Institute of Technology. 7.9. Flash Column Chromatography Guide. DSpace@MIT. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Sorbent Technologies. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022-09-06). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2022-02-22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
HALO Columns. (2023-11-03). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
YMER. To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. Retrieved from [Link]
-
Reddit. (2024-08-18). Trouble purifying my boronate ester compound. r/Chempros. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. reddit.com [reddit.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of Methyl 2-bromo-5-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for identifying and mitigating byproduct formation in common cross-coupling reactions involving Methyl 2-bromo-5-fluorobenzoate. As a versatile building block in pharmaceutical and materials science, understanding its reactivity and potential side reactions is crucial for successful synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproduct formation is an issue with this compound?
A1: this compound is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are powerful for forming carbon-carbon and carbon-nitrogen bonds, respectively. However, the reactivity of the starting material and the nature of the catalytic cycle can lead to several common byproducts.
Q2: I'm observing a significant amount of a debrominated byproduct, Methyl 5-fluorobenzoate, in my reaction. What causes this?
A2: The formation of Methyl 5-fluorobenzoate is due to a side reaction called hydrodehalogenation (or protodehalogenation).[2] In this process, the bromine atom is replaced by a hydrogen atom. This can be particularly prevalent under certain conditions:
-
Cause: This side reaction can be promoted by certain bases, the presence of protic solvents (like alcohols), or impurities that can act as a hydride source.[2][3] It may also occur if the catalytic cycle is stalled after the oxidative addition step but before transmetalation or reductive elimination.[2]
Q3: My main byproduct appears to be a symmetrical biaryl, the homocoupling product of my starting material. How can I minimize this?
A3: Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of a symmetrical biaryl from two molecules of the starting aryl halide.[4][5][6]
-
Mechanism: In palladium-catalyzed reactions, this can occur through the reaction of two Ar-Pd(II)-X intermediates to form an Ar-Pd(II)-Ar species, which then undergoes reductive elimination.[5] Nickel-catalyzed reactions also have pathways leading to homocoupling.[4][7] The presence of oxygen can also increase the likelihood of homocoupling.[8]
Q4: I am attempting a Suzuki-Miyaura coupling and see a byproduct from the homocoupling of my boronic acid. What is the cause and solution?
A4: The homocoupling of boronic acids is a frequent issue in Suzuki-Miyaura reactions.
-
Cause: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture, which can happen if a Pd(II) precatalyst is used and not fully reduced to the active Pd(0) state, or if the reaction is not properly degassed, allowing oxygen to oxidize the Pd(0) catalyst.[8]
-
Solution: Ensure thorough degassing of all solvents and reagents. Using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, can also mitigate this issue.[9]
Q5: Can the ester group on this compound be a source of byproducts?
A5: Yes, under certain conditions, the methyl ester group can undergo hydrolysis to the corresponding carboxylic acid (2-bromo-5-fluorobenzoic acid).
-
Cause: This is typically caused by the presence of water and a sufficiently strong base, especially at elevated temperatures. Aqueous basic conditions used in some Suzuki coupling protocols can promote this side reaction.[10]
-
Mitigation: Using anhydrous solvents and non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can prevent ester hydrolysis.[2]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Common Byproducts & Troubleshooting Strategies
| Byproduct Identified | Potential Cause(s) | Recommended Troubleshooting Actions |
| Methyl 5-fluorobenzoate (Hydrodehalogenation) | - Protic solvents (e.g., alcohols) acting as a hydride source.- Certain bases promoting the side reaction.- Inefficient transmetalation.[2] | - Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2]- Select non-nucleophilic, anhydrous bases such as K₃PO₄ or Cs₂CO₃.[2]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling pathway.[2] |
| Homocoupling of this compound | - Incomplete reduction of Pd(II) precatalyst.- Presence of oxygen leading to catalyst oxidation.[8]- Slow transmetalation or reductive elimination. | - Ensure thorough degassing of all reagents and solvents.[9]- Consider using a Pd(0) source like Pd₂(dba)₃.[2]- Optimize the ligand to accelerate the catalytic cycle. |
| Homocoupling of Boronic Acid | - Presence of Pd(II) species due to incomplete catalyst reduction or oxidation.[8] | - Use freshly purchased or purified boronic acids.[9]- Consider more stable boronic esters (e.g., pinacol esters).[9]- Ensure rigorous exclusion of oxygen.[8] |
| 2-Bromo-5-fluorobenzoic acid (Ester Hydrolysis) | - Presence of water and strong base (e.g., NaOH, KOH).[10] | - Use anhydrous solvents and non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[2]- Minimize reaction time and temperature where possible. |
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: Stepwise workflow for troubleshooting byproduct formation in Suzuki-Miyaura reactions.
Guide 2: Buchwald-Hartwig Amination Reactions
Common Byproducts & Troubleshooting Strategies
| Byproduct Identified | Potential Cause(s) | Recommended Troubleshooting Actions |
| Methyl 5-fluorobenzoate (Hydrodehalogenation) | - β-hydride elimination from the amine can be competitive.[11]- Unproductive side reactions if C-N reductive elimination is slow.[11] | - Ligand choice is critical; bulky, electron-rich ligands can promote reductive elimination.- Screen different bases; sometimes a weaker base can suppress side reactions. |
| Homocoupling of this compound | - Similar causes as in Suzuki coupling; often related to catalyst decomposition or slow C-N bond formation. | - Ensure rigorous inert conditions.- Optimize catalyst and ligand loading.- Screen different ligands to find one that promotes the desired amination over homocoupling. |
| Byproducts from Base-Sensitive Functional Groups | - The strong bases often used (e.g., NaOtBu, K₃PO₄) can react with other functional groups on the amine or aryl halide. | - Consider using milder bases like Cs₂CO₃ or organic bases if compatible with the specific reaction.[12]- Protect sensitive functional groups on the coupling partners. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with workup and purification.
Logical Relationship Diagram for Byproduct Formation
Caption: Causal relationships between reaction conditions and common byproduct formation.
References
-
Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Tsay, C., et al. (2022). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ResearchGate. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (2015). ResearchGate. Retrieved from [Link]
-
Homocouplings of aryl halides in water. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
-
Zhang, W., et al. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science. Retrieved from [Link]
-
Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. Retrieved from [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. Retrieved from [Link]
-
Methyl 5-bromo-2-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
-
Le, T. V., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. National Institutes of Health. Retrieved from [Link]
-
Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. Retrieved from [Link]
-
This compound (C8H6BrFO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Gildner, P. G., et al. (2013). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health. Retrieved from [Link]
- Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (n.d.). WIPO Patentscope. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
how to improve the reactivity of Methyl 2-bromo-5-fluorobenzoate
Welcome to the dedicated technical support center for Methyl 2-bromo-5-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the chemical principles that govern reactivity and success. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.
Understanding the Reactivity Profile of this compound
Before diving into troubleshooting, it is crucial to understand the inherent electronic and steric properties of the molecule, as these factors dictate its behavior in chemical transformations.
-
Electronic Effects: The aromatic ring is substituted with two electron-withdrawing groups (EWGs): a fluorine atom (strong inductive withdrawal) and a methyl ester (resonance and inductive withdrawal). This makes the ring electron-deficient. For palladium-catalyzed cross-coupling reactions, this electronic posture is generally beneficial, as it facilitates the rate-limiting oxidative addition step.[1][2]
-
Steric Hindrance: The bromine atom is positioned ortho to the methyl ester group. This steric congestion can impede the approach of bulky palladium catalyst complexes, potentially slowing down the reaction rate and requiring careful selection of ligands to overcome this hindrance.[3]
-
Reactive Sites: The C-Br bond is the primary site for transformations like cross-coupling and metal-halogen exchange. The ester functionality is sensitive to strong bases and nucleophiles. The C-F bond is generally robust under cross-coupling conditions but can be a target for nucleophilic aromatic substitution (SNAr) under specific, forcing conditions.
Below is a diagram illustrating the key molecular features that influence the reactivity of this compound.
Caption: Key factors influencing the reactivity of this compound.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this substrate. The following Q&A guide addresses frequent issues encountered during these transformations.
Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low conversion is a multifaceted problem often stemming from catalyst inefficiency or suboptimal reaction conditions. The electron-deficient nature of the substrate should favor oxidative addition, so other factors are likely at play.[3]
Possible Cause A: Inefficient Catalyst System (Ligand Choice)
-
The "Why": The steric hindrance from the ortho-ester group can prevent the palladium center from efficiently accessing the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) are often too small to promote the necessary reductive elimination step effectively and can lead to catalyst decomposition.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the catalytically active monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and provide the necessary steric bulk to overcome the substrate's hindrance.[5][6]
Recommended Ligand & Catalyst Systems for Suzuki Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages for This Substrate |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1-3% Pd, 2-6% Ligand | Excellent for sterically hindered and electron-deficient aryl bromides.[3][5] |
| XPhos Pd G3/G4 | (Precatalyst) | 1-3% | Air- and moisture-stable precatalyst simplifies reaction setup and improves reproducibility.[7] |
| Pd(PPh₃)₄ | (Integrated) | 3-5% | Can work, but often less effective for this substrate class; prone to decomposition.[2][5] |
Possible Cause B: Inappropriate Base Selection
-
The "Why": The base plays a critical role in activating the boronic acid for the transmetalation step.[8] However, a strong, nucleophilic base (like NaOH or KOtBu in the presence of water) can hydrolyze the methyl ester, forming a carboxylate. This carboxylate can then coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3]
-
Solution: Use a non-nucleophilic, moderately strong base. Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in the catalytic cycle but generally does not cause ester hydrolysis. Cesium carbonate (Cs₂CO₃) is another strong, yet non-nucleophilic, option.
Possible Cause C: Presence of Oxygen
-
The "Why": Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species. This oxidation also promotes the unwanted homocoupling of the boronic acid reagent, which consumes your nucleophile and complicates purification.[9]
-
Solution: Ensure all reagents and the reaction vessel are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes before adding the catalyst or by using several "freeze-pump-thaw" cycles for more sensitive reactions.[9]
The following workflow provides a logical approach to troubleshooting low conversion in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Br replaced by C-H). Why is this happening?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[10]
-
The "Why": This side reaction occurs when a palladium-hydride species is formed in the catalytic cycle. This can happen if β-hydride elimination occurs from the palladium amide intermediate or if the base reacts with a solvent or substrate to generate a hydride source. This Pd-H species can then reductively eliminate with the aryl group to produce the undesired dehalogenated product.
-
Solution 1: Choice of Base: Strong, sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are standard for this reaction. However, if hydrodehalogenation is severe, switching to a weaker base like K₃PO₄ or Cs₂CO₃, while potentially slowing the reaction, can disfavor the pathways leading to Pd-H formation.[10]
-
Solution 2: Ligand Selection: The choice of ligand is critical. Highly active, bulky ligands like XPhos or the Josiphos family of ferrocenyl ligands can promote the desired C-N reductive elimination to be much faster than the competing hydrodehalogenation pathway.[11]
-
Solution 3: Amine Stoichiometry: Using a slight excess of the amine coupling partner can help ensure that the palladium oxidative addition complex reacts preferentially with the amine rather than undergoing side reactions.
FAQs: Other Transformations
Question 3: Can I form a Grignard or organolithium reagent from this compound?
Answer: Direct formation is not feasible and should not be attempted.
-
The "Why": Grignard and organolithium reagents are extremely strong bases and potent nucleophiles.[12][13] The methyl ester functional group is an electrophile. The moment any organometallic species is formed, it will immediately react with the ester of a starting material molecule, leading to a complex mixture of byproducts.[14]
-
Alternative Strategies:
-
Protect the Ester: Convert the methyl ester to a functional group that is stable to organometallics but can be reformed later. This is often not synthetically efficient.
-
Use a Different Precursor: Start with 2-bromo-5-fluorotoluene, form the Grignard reagent, perform the desired reaction, and then oxidize the methyl group to a carboxylic acid in a later step.
-
Metal-Halogen Exchange at Low Temperature: In some cases, lithium-halogen exchange using n-BuLi or t-BuLi can be performed at very low temperatures (e.g., -78 °C to -100 °C), where the rate of addition to the ester is slow. The resulting aryllithium must then be trapped in situ with an electrophile immediately. This requires careful optimization and is often low-yielding.
-
Question 4: Is the fluorine atom reactive towards nucleophilic aromatic substitution (SNAr)?
Answer: Generally, no, not under typical cross-coupling conditions. The C-Br bond is far more reactive.
-
The "Why": While the ring is electron-deficient, which is a prerequisite for SNAr, several factors work against fluorine displacement.[15] First, for SNAr to occur, the leaving group must be positioned ortho or para to a strongly activating, resonance-withdrawing group (like a nitro group).[16] The ester group is only moderately activating, and the bromine is a deactivator. Second, SNAr reactions typically require strong nucleophiles and high temperatures.[17] Under palladium catalysis, the oxidative addition at the C-Br bond is kinetically and thermodynamically much more favorable than SNAr at the C-F bond.[18]
Experimental Protocols: Starting Points for Optimization
The following protocols are intended as robust starting points. Optimization will likely be necessary depending on the specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or high-purity nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if not using a precatalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[8]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (~0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow similar procedures for monitoring, workup, and purification as described in the Suzuki protocol.[11]
References
- Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2014). Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. Chemistry.
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1053–1064. [Link]
-
ResearchGate. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]
-
Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron-Deficient Aryl Bromides and Heteroarylbromides. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Brainly.in. how can we enhance the reactivity of aryl halide?. [Link]
-
National Institutes of Health. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]
-
National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
askIITians. Why are aryl halides less reactive towards nucleophilic substitution. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]
-
Chemistry LibreTexts. Aryl Halides. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Grignard Reaction. (n.d.). [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
National Institutes of Health. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
The Grignard Reaction. (n.d.). [Link]
-
PubChem. Methyl 5-bromo-2-fluorobenzoate. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. reddit.com [reddit.com]
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- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainly.in [brainly.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis Maze: A Technical Support Guide for Methyl 2-bromo-5-fluorobenzoate Reactions
Welcome to the technical support center dedicated to the chemistry of Methyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common and often complex challenges encountered during its transformation, providing field-proven insights, detailed troubleshooting protocols, and a robust framework for reaction optimization. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your experimental design.
Understanding the Substrate: The Key to Success
This compound is a uniquely functionalized aromatic ring. Its reactivity is governed by a delicate interplay of electronic and steric factors:
-
The Ortho-Bromo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its position adjacent to the bulky methyl ester group can introduce steric hindrance, influencing ligand and catalyst choice.
-
The Meta-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles. This can be advantageous but can also influence side reaction pathways.
-
The Methyl Ester: This electron-withdrawing group further influences the ring's electronics. Crucially, it is susceptible to hydrolysis under basic conditions, a primary consideration in reaction work-ups and in choosing appropriate bases for the coupling reactions themselves.
This guide is structured into modules for the most common transformations of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Grignard Reactions. Each section provides a detailed FAQ and a troubleshooting guide.
Module 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, with this compound, several challenges can arise.
Suzuki Coupling: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion with this substrate often points to a few key areas:
-
Inefficient Oxidative Addition: The steric hindrance from the ortho-ester group can impede the palladium catalyst's insertion into the C-Br bond. Using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate this step.[1]
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing can lead to catalyst deactivation.
-
Inadequate Base: The base might be too weak or poorly soluble. For this ester-containing substrate, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to stronger bases like hydroxides, which can cause ester hydrolysis.[2]
-
Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a more stable boronic ester derivative, such as a pinacol ester.[1]
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The most common side products are:
-
Dehalogenation: The starting material is reduced to methyl 5-fluorobenzoate. This can occur if the catalytic cycle stalls after oxidative addition. Optimizing the reaction conditions to favor cross-coupling, for instance by using a more efficient catalyst system, can help minimize this.[1]
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of oxygen.[1] To mitigate this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially with strong bases and elevated temperatures. This complicates purification. Use milder bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and avoid excessively high temperatures.
Suzuki Coupling: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Ineffective catalyst/ligand | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Poorly soluble or weak base | Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Gradually increase the temperature in 10°C increments (e.g., from 80°C to 100°C), monitoring for product formation and decomposition. | |
| Dehalogenation | Stalled catalytic cycle | Ensure an efficient ligand is used. A less effective ligand can slow down transmetalation, allowing for side reactions. |
| Hydrogen source in the reaction | Use anhydrous solvents and reagents. | |
| Homocoupling | Presence of oxygen | Degas the solvent and reaction mixture thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). Maintain a positive pressure of inert gas.[1] |
| Using a Pd(II) precatalyst | Ensure complete reduction to Pd(0) in situ. The presence of Pd(II) can promote homocoupling.[3] | |
| Ester Hydrolysis | Base is too strong | Avoid NaOH, KOH, and other strong hydroxides. Use K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| High temperature/long reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Module 2: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.
Buchwald-Hartwig Amination: Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination failing with this compound?
A1: The success of this reaction is highly dependent on the ligand and base combination.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For electron-deficient aryl bromides like this one, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often required to promote both oxidative addition and reductive elimination.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used. However, its strength can promote ester hydrolysis. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative, especially for base-sensitive substrates.
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines. Hindered secondary amines can be particularly challenging.
Q2: I'm getting a lot of dehalogenated starting material. What's causing this?
A2: Dehalogenation is a common side reaction. It can arise from β-hydride elimination from an intermediate Pd(II)-amido complex, especially with amines that have β-hydrogens.[4] Using ligands that promote rapid reductive elimination can outcompete this side reaction.
Buchwald-Hartwig Amination: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal ligand | Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). |
| Base incompatibility | If using NaOt-Bu leads to ester hydrolysis, consider a weaker base like K₃PO₄ at a higher temperature, or switch to LiHMDS. | |
| Amine is sterically hindered | Increase reaction temperature and/or use a more active catalyst system (e.g., a G3 or G4 precatalyst). | |
| Ester Hydrolysis | Base is too strong/nucleophilic | Use NaOt-Bu or LiHMDS. Avoid KOH, NaOH. Lowering the reaction temperature may also help. |
| Incomplete Reaction | Catalyst deactivation | Ensure rigorous exclusion of air and moisture. Use high-purity reagents and solvents. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat to 90-110°C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualization of Buchwald-Hartwig Troubleshooting
Caption: Decision tree for troubleshooting low yields.
Module 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.
Sonogashira Coupling: Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction isn't working. What should I check first?
A1: The Sonogashira coupling is sensitive to several factors:
-
Catalyst System: This reaction typically requires a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper is crucial for the formation of a copper acetylide intermediate.
-
Inert Atmosphere: Both the Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen, which can lead to Glaser coupling (homocoupling of the alkyne). Rigorous degassing is essential.
-
Base and Solvent: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.
Q2: I see a lot of alkyne homocoupling (Glaser product). How can I prevent this?
A2: Glaser coupling is a direct result of oxygen exposure.
-
Degassing: Ensure all solvents and the reaction setup are meticulously deoxygenated.
-
Copper-Free Conditions: In some cases, especially if homocoupling is persistent, copper-free Sonogashira protocols can be employed, though they may require different ligands and conditions.
Sonogashira Coupling: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Ensure the Pd and Cu sources are of good quality. For aryl bromides, Pd(PPh₃)₄ is a common choice. |
| Insufficient temperature | Aryl bromides often require higher temperatures (60-100°C) than aryl iodides. | |
| Glaser Homocoupling | Oxygen contamination | Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere throughout the reaction. |
| Low Yield | Poor solubility | Consider a co-solvent like THF or DMF to ensure all reagents are dissolved. |
| Catalyst poisoning | Ensure the terminal alkyne is of high purity. Impurities can poison the catalyst. |
Experimental Protocol: Sonogashira Coupling
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) (as solvent or co-solvent with THF)
-
Anhydrous, degassed solvents
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add degassed TEA (and THF if used as a co-solvent) via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60-80°C and stir until completion (monitored by TLC/LC-MS).
-
Cool the reaction, filter off the amine salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Module 4: Grignard Reactions
Grignard reagents offer a powerful route to C-C bond formation but present unique chemoselectivity challenges with this substrate.
Grignard Reactions: Frequently Asked Questions (FAQs)
Q1: Can I form a Grignard reagent from this compound without it reacting with the ester?
A1: This is the primary challenge. Standard Grignard formation (adding the aryl bromide to magnesium) will likely result in the newly formed Grignard reagent attacking the ester of another starting material molecule. To circumvent this, specialized techniques are required:
-
Low Temperatures: Forming the Grignard reagent at very low temperatures (e.g., -78°C) can slow down the intermolecular reaction with the ester.
-
Inverse Addition: Slowly adding a solution of the aryl bromide to a suspension of highly activated magnesium (e.g., Rieke magnesium) at low temperature can maintain a low concentration of the Grignard reagent, favoring its formation over side reactions.
Q2: I want to react an external Grignard reagent (e.g., PhMgBr) with the ester. Will it react with the aryl bromide?
A2: Generally, the reaction of a Grignard reagent with an ester is much faster than its reaction with an unactivated aryl bromide. However, side reactions are possible. The main reaction pathway will be the double addition of the Grignard reagent to the ester to form a tertiary alcohol.[5][6][7]
Grignard Reactions: Troubleshooting Guide
| Goal | Challenge | Recommended Strategy |
| Forming Ar-MgBr | Intermolecular reaction with the ester group. | Use low temperatures (-40 to -78°C). Employ inverse addition to activated magnesium. Consider a halogen-metal exchange with i-PrMgCl or n-BuLi at low temperature as an alternative. |
| Reacting with Ester | Potential for side reactions at the C-Br bond. | This is generally less of a concern as ester addition is fast. Use of low temperature can improve selectivity. |
| Work-up | Quenching unreacted Grignard and protonating the alkoxide. | Slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids if other acid-sensitive groups are present. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
BYJU'S. Grignard Reagent Chemistry Questions with Solutions. [Link]
Sources
Technical Support Center: Ligand Selection for Cross-Coupling with Methyl 2-bromo-5-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. Due to the electronic and steric nature of this molecule—namely, the electron-withdrawing fluorine and the ortho-ester group—side product formation is a common issue. This document provides in-depth, question-and-answer-based troubleshooting to help you select the appropriate ligand and reaction conditions to maximize the yield of your desired product.
Part 1: Frequently Asked Questions - Identifying and Mitigating Side Products
This section addresses the most common problems encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Q1: My mass spectrometry data shows a significant peak corresponding to Methyl 5-fluorobenzoate (loss of bromine). What is this side product and why is it forming?
A: You are observing hydrodehalogenation (or reductive dehalogenation), a common side reaction where the aryl halide (Ar-X) is converted to an arene (Ar-H).
Causality: This occurs within the catalytic cycle after the initial oxidative addition of your aryl bromide to the Pd(0) center. The resulting Ar-Pd(II)-X intermediate, instead of proceeding to transmetalation, can react with a hydride source. A subsequent reductive elimination step then releases the undesired Ar-H product.[1] Common sources of hydride include amine bases, alcohols (solvents), or even water under certain conditions. The electron-deficient nature of your aryl ring, due to the fluorine and ester groups, can make the palladium center more susceptible to this pathway if the desired transmetalation step is slow.
Mitigation Strategies:
-
Ligand Choice: Select a bulky, electron-rich ligand that accelerates the rate of reductive elimination for the desired cross-coupled product, making it kinetically favored over the hydrodehalogenation pathway.
-
Solvent & Base: Ensure the use of anhydrous, rigorously degassed solvents. If using an amine base, consider switching to a non-hydride-donating inorganic base like K₃PO₄ or Cs₂CO₃, particularly for Suzuki couplings.[2]
-
Catalyst Precatalyst: Use a well-defined palladium precatalyst to ensure the generation of a clean, active Pd(0) species, which can minimize side reactions.[2]
Q2: In my Suzuki-Miyaura coupling, I am forming a significant amount of a biaryl product derived from the homocoupling of my boronic acid. What causes this?
A: This side product is the result of boronic acid homocoupling . It is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of molecular oxygen.[3]
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl after reductive elimination. This pathway competes directly with the desired oxidative addition of this compound.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture (solvents and reagents) is thoroughly deoxygenated before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are highly effective.[2]
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes be beneficial, but meticulous control of the atmosphere is more important.[4]
-
Ligand Effects: While primarily an issue of atmosphere control, ligands that promote rapid oxidative addition can help the desired catalytic cycle outcompete the homocoupling pathway.
Q3: My reaction is sluggish and gives low conversion, even at high temperatures. How does the substrate's structure contribute to this?
A: The low reactivity is primarily due to the steric hindrance imposed by the methyl ester group at the ortho position to the bromine.
Causality: The first committed step in most cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. A bulky substituent adjacent to the halide, like your ester group, physically impedes the approach of the palladium catalyst.[5][6] This increases the activation energy of the oxidative addition step, slowing down the entire catalytic cycle.
Mitigation Strategies:
-
Ligand Selection: This is the most powerful tool to overcome steric hindrance. You must use a ligand that is both sterically bulky and electron-rich .
-
Bulk: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive 14-electron L-Pd(0) species, which is necessary for the oxidative addition to occur.[7]
-
Electronic Effects: An electron-rich ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the carbon-bromine bond.[5][8]
-
Part 2: Ligand Selection Guide
Choosing the correct ligand is paramount for a successful reaction with this substrate. The general principle is to use bulky, electron-donating monophosphine ligands or N-heterocyclic carbenes (NHCs).
Q4: What are the main classes of ligands I should consider, and what are their pros and cons?
A: The two most effective classes of ligands for this type of challenging substrate are Biaryl Monophosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) .
| Ligand Class | Key Characteristics | Pros | Cons |
| Biaryl Monophosphines | Sterically demanding phosphines with a biphenyl backbone (e.g., XPhos, SPhos, RuPhos).[6][9] | - Extensive library available for fine-tuning. - High activity for sterically hindered substrates.[5][6] - Proven efficacy in a vast range of transformations. | - Can be sensitive to air and moisture. - Can be more expensive. |
| N-Heterocyclic Carbenes (NHCs) | Carbenes stabilized by adjacent nitrogen atoms (e.g., IPr, SImes). They are strong σ-donors.[10][11] | - Excellent thermal stability.[12] - Very strong electron-donating ability promotes difficult oxidative additions.[7][8] - Often less sensitive to air and moisture than phosphines.[10] | - The library of available NHCs, while growing, is less extensive than for phosphines. |
Ligand Selection Workflow
This decision tree can guide your initial ligand screening process.
Caption: A decision workflow for initial ligand selection.
Part 3: Experimental Protocols & Advanced Troubleshooting
Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling reaction?
A: Certainly. This protocol is a robust starting point for coupling this compound with a generic arylboronic acid. Optimization of temperature, base, and reaction time may be necessary for your specific substrate.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Argon is preferred) three times. This is a critical step to prevent homocoupling.[4]
-
-
Solvent Addition:
-
Through the septum, add a degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.[4] The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (e.g., XPhos, 2-4 mol%). Using a pre-formed palladacycle or precatalyst is often more reliable.
-
-
Reaction:
-
Place the flask in a pre-heated oil bath (typically 80-110 °C).
-
Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle and Side Reaction Pathways
This diagram illustrates where the desired reaction can deviate into unproductive pathways. Your goal in optimization is to accelerate the productive steps (in green) relative to the side reactions (in red).
Caption: Palladium catalytic cycle with key side reaction pathways.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available from: [Link]
-
PubMed. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Available from: [Link]
-
Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Available from: [Link]
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
PubMed. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Available from: [Link]
-
ACS Publications. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]
-
ChemRxiv. β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Available from: [Link]
-
ResearchGate. The Heck coupling reactions of aryl bromides with styrene. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
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ResearchGate. Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. Available from: [Link]
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NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available from: [Link]
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ACS Publications. Kinetic study of .beta.-hydride elimination of monoalkyl complexes of platinum(II): effects of varying the alkyl chain length or the cis group in the reaction of cis-bis(triethylphosphine)(alkyl)(halo or pseudohalo)platinum(II) complexes. Available from: [Link]
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Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
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PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
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Wikipedia. β-Hydride elimination. Available from: [Link]
-
ACS Publications. β-Hydride Elimination at Low-Coordinate Gold(III) Centers. Available from: [Link]
-
ResearchGate. Influence of phosphine (pincer) ligands on the transition metal hydrides reactivity. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
NIH. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Available from: [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]
-
PubChem. Methyl 5-bromo-2-fluorobenzoate. Available from: [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Books. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. Available from: [Link]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: The Impact of Water on Suzuki Reactions with Methyl 2-bromo-5-fluorobenzoate
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-5-fluorobenzoate, with a specific focus on the critical and often misunderstood role of water.
The Dual Role of Water: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, its complexity can lead to unexpected challenges.[1] One of the most critical variables is the presence of water, which plays a dual role that can either significantly enhance or severely inhibit the reaction's success.
Water is often essential for the crucial transmetalation step. The generally accepted mechanism involves a μ-bridging hydroxide group between the palladium and boron atoms, which facilitates the transfer of the organic group from the boronic acid to the palladium complex.[1][3] This suggests that a certain amount of water is not just tolerated, but required for an efficient catalytic cycle.[1] In fact, some solid-state reactions are believed to proceed only because of the small amount of water generated as a byproduct from the trimerization of the boronic acid starting material.[4][5]
Conversely, while water can be beneficial, it can also promote undesirable side reactions.[6] Excessive water, or its interaction with other reagents, can lead to protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl halide starting material.[1][6] Understanding and controlling the water content is therefore paramount to achieving high yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki couplings with this compound.
Q1: My reaction yield is very low or has failed completely. What is the first thing I should check?
A1: The first and most common culprit for low conversion is suboptimal water content. The reaction of this compound, an electron-deficient aryl bromide, should be favorable for the initial oxidative addition step.[1][7] Therefore, a stall in the catalytic cycle often points to an issue with the transmetalation step.
-
Causality: If you are running the reaction under strictly anhydrous conditions, the transmetalation step may be kinetically slow. The formation of the key hydroxo-palladium species that facilitates the transfer from the boron atom is hindered without a source of hydroxide ions.[3]
-
Troubleshooting Action: Introduce a controlled amount of water. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with water (e.g., a 4:1 to 10:1 v/v ratio).[7][8][9] This ensures the presence of enough water to facilitate transmetalation without creating a large excess that could lead to side reactions.
Q2: I am observing a significant amount of a major byproduct, identified as Methyl 5-fluorobenzoate. What is causing this dehalogenation?
A2: The formation of Methyl 5-fluorobenzoate is a classic case of a dehalogenation side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[10] This is a very common side reaction in Suzuki couplings.[1]
-
Causality: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species.[11] After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd-Br complex can react with a hydride source. This intermediate then undergoes reductive elimination to yield the dehalogenated product (Ar-H).[1] Potential hydride sources include:
-
Troubleshooting Action:
-
Optimize Water Content: If you are using a large excess of water, reduce the ratio. Find the "sweet spot" that promotes coupling without significant dehalogenation.
-
Screen Your Base: Avoid strong alkoxide bases if dehalogenation is severe. Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] Ensure the base is of high quality and finely powdered.[12]
-
Change Ligand: Switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can often accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[11]
-
Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A3: You are likely observing protodeboronation, the hydrolysis of the C-B bond of your boronic acid, which converts it into an unreactive arene. This is another common side reaction, especially under harsh aqueous or basic conditions.[1][12]
-
Causality: Boronic acids, particularly heteroaryl boronic acids, are susceptible to hydrolysis where the boronic acid group is replaced by a hydrogen atom.[1] This process consumes your nucleophilic coupling partner and reduces the overall yield.
-
Troubleshooting Action:
-
Use a Boronic Ester: If protodeboronation is a persistent issue, switch from the boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[12] These are generally more robust towards hydrolysis but are thought to hydrolyze in situ to the active boronic acid just before transmetalation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can exacerbate decomposition.[10]
-
Control Basicity: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).
-
Q4: How do the functional groups on this compound specifically influence the reaction?
A4: The substrate's structure presents several factors that require consideration.
-
Electronic Effects: The ester (-COOMe) and fluorine (-F) groups are electron-withdrawing. This generally makes the aryl bromide more reactive towards the initial, often rate-determining, oxidative addition step.[7][13]
-
Steric Hindrance: The ester group is ortho to the bromine atom, which can create steric hindrance. This may slow the approach of the bulky palladium catalyst to the C-Br bond.[7] Using a catalyst system with less bulky ligands or slightly higher temperatures might be necessary to overcome this.
-
Carboxylate Interference: Under basic conditions, there is a risk of hydrolyzing the methyl ester to a carboxylate. This carboxylate can then coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[14] If you suspect this is happening (e.g., at high temperatures with a strong base), using a milder base like K₃PO₄ or Cs₂CO₃ is recommended.[7]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst in two oxidation states, Pd(0) and Pd(II).[1]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Water on Reaction Pathways
Water is a critical component that can direct the reaction toward the desired product or toward unwanted side reactions.
Caption: Logical workflow showing the dual role of water in the Suzuki reaction.
Data Summary: Impact of Water Content
The following table provides a generalized summary of the expected outcomes when varying the water concentration in a Suzuki coupling of this compound, based on established principles. Optimal conditions for your specific boronic acid may vary.
| Water Content | Expected Yield of Coupled Product | Prevalence of Dehalogenation | Prevalence of Protodeboronation | Key Mechanistic Consideration |
| Strictly Anhydrous | Low to Moderate | Low | Low | Transmetalation is often the rate-limiting step due to the slow formation of the active hydroxo-palladium species.[3] |
| Optimal (e.g., 4:1 Organic/H₂O) | High to Excellent | Low to Moderate | Low to Moderate | Water facilitates the transmetalation step, accelerating the productive catalytic cycle.[1][7][8] |
| Excess Water | Low to Moderate | High | Moderate to High | Excess water and base can increase the rate of side reactions, including dehalogenation and protodeboronation.[6][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling in Aqueous Media
This protocol provides a robust starting point for the coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (high-purity argon or nitrogen) for 15-20 minutes by bubbling the gas through the solid mixture.[12]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7] To degas, sparge the solvent with an inert gas for at least 30 minutes.[9] Add the solvent to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of the inert gas.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[14]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Troubleshooting Dehalogenation with Anhydrous Conditions
If dehalogenation is the primary issue, switching to anhydrous conditions may be necessary.
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. The base (e.g., K₃PO₄) should be finely powdered and dried.
-
Reaction Setup: In a glovebox or using Schlenk line techniques, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0 equiv.) to the reaction flask.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the setup.
-
Solvent & Catalyst Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add a pre-catalyst system known for high activity, such as a palladacycle with a bulky phosphine ligand (e.g., XPhos Pd G2/G4, 2-4 mol%).[16][17]
-
Reaction & Work-up: Proceed with heating, monitoring, and work-up as described in Protocol 1. The key difference is the stringent exclusion of water at every step.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemistryViews. (2019, May 27). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? Retrieved from [Link]
-
ACS Omega. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. quora.com [quora.com]
- 6. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Methyl 2-bromo-5-fluorobenzoate Derivatives
Welcome to the technical support center for the purification of products derived from Methyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the critical recrystallization step. Here, we address common issues with practical, field-proven solutions, explaining the chemical principles behind each recommendation to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to recrystallize a product derived from this compound?
The principle of "like dissolves like" is your primary guide.[1] Your starting material is a substituted aromatic ester, which is moderately polar. Therefore, solvents of intermediate polarity are often the best starting point.
-
Good Initial Choices: Alcohols (like ethanol or isopropanol) and esters (like ethyl acetate) are excellent candidates. They often provide the desired solubility profile: high solubility in hot solvent and low solubility when cold.[1] A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers.[2]
-
Other Possibilities: For less polar derivatives, aromatic solvents like toluene might be effective.[2] For more nonpolar products, alkane/ether mixtures can be considered.
-
Avoid: Highly polar solvents like water (unless used as an anti-solvent) or highly nonpolar solvents like hexanes are unlikely to work well on their own but are invaluable in mixed-solvent systems.
A systematic approach using small-scale solubility tests is always recommended before committing your entire batch.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue, typically pointing to one of two scenarios:
-
Excess Solvent: This is the most frequent cause.[3] If the solution is not saturated enough upon cooling, crystals will not form. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[3][4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[3] Crystal growth requires a nucleation point to begin. You can induce nucleation by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for crystals to form.[3]
-
Seeding: Add a tiny "seed crystal" of the pure compound to the solution. This provides a perfect template for further crystal growth.[3][5]
-
Q3: My product separated as an oil instead of crystals. How do I fix this "oiling out"?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, causing it to separate as a liquid.[3][4] This is common for low-melting-point solids or when the solution is too concentrated.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1: Add More Solvent: Add a small amount of additional hot solvent to lower the saturation temperature. This ensures that the compound precipitates at a temperature where it is a solid.[4][6]
-
Solution 2: Slower Cooling: Allow the flask to cool more slowly. Insulating the flask can promote the formation of crystals over oil.[3]
-
Solution 3: Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex recrystallization challenges.
| Problem | Likely Cause(s) | Recommended Action(s) |
| Low Yield / Poor Recovery | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6][7] 2. Premature crystallization occurred during hot filtration.[8] 3. The product is too soluble in the cold rinsing solvent. | 1. Test the mother liquor by evaporating a small sample. If a large residue remains, concentrate the mother liquor to recover more product.[6] 2. Re-dissolve, use slightly more hot solvent, and ensure the filtration funnel is pre-heated.[8] 3. Ensure the rinsing solvent is ice-cold and use only the minimum amount necessary to wash the crystals.[7] |
| Crystals are Colored or Impure | 1. The rate of crystallization was too fast, trapping impurities within the crystal lattice.[6] 2. The impurity has similar solubility to the desired product. 3. Highly colored impurities are present. | 1. Re-dissolve the crystals in fresh hot solvent and allow for slower cooling. Adding a slight excess of solvent can help.[6] 2. A second recrystallization may be necessary. If impurities persist, column chromatography may be required prior to the final recrystallization.[3][9] 3. Add a very small amount of activated charcoal to the hot solution, then perform a hot filtration to remove it before cooling. Caution: Charcoal can also adsorb your product.[8] |
| Difficulty Finding a Single Solvent | The product has either very high or very low solubility in most common solvents. | This is the ideal scenario for using a mixed-solvent system. Find one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"), ensuring the two solvents are miscible.[10] |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Selection
This protocol allows for the efficient screening of potential recrystallization solvents.
-
Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Agitate the tube after each drop. Note if the solid dissolves easily at room temperature (if so, it's a poor solvent for recrystallization).
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves.[7]
-
Cooling: Allow the saturated, hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a large quantity of crystalline solid upon cooling.[1]
Protocol 2: General Recrystallization Workflow
This procedure should be followed after a suitable solvent or solvent system has been identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point.[7] Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and a fluted filter paper to speed up the process and prevent premature crystallization.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[6] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven. Ensure the solid is dry by weighing it to a constant weight.[7]
Data & Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes for Halogenated Aromatic Esters |
| Water | 100 | High | Generally a poor solvent unless the molecule has highly polar groups. Excellent as an anti-solvent with alcohols.[10][11] |
| Ethanol | 78 | Med-High | Often a very good choice. Miscible with water, making it ideal for mixed-solvent systems.[10][11] |
| Isopropanol (IPA) | 82 | Med-High | Similar to ethanol, slightly less polar. Good for greasy or poorly soluble compounds.[12] |
| Ethyl Acetate | 77 | Medium | Good choice, as the ester functionality matches the product.[2] Often used in a pair with heptanes.[12] |
| Acetone | 56 | Medium | Can be effective, but its low boiling point can lead to rapid evaporation and premature crystallization.[11] |
| Toluene | 111 | Low-Med | Good for aromatic compounds. Its high boiling point can sometimes lead to "oiling out."[2] Often paired with hexanes/heptane.[12] |
| Heptane/Hexane | 98 / 69 | Low | Poor solvents on their own but are excellent anti-solvents when paired with more polar solvents like ethyl acetate or toluene.[1][11] |
Diagram 1: Recrystallization Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.
Diagram 2: Mixed-Solvent System Selection Logic
Caption: Logical workflow for selecting a suitable mixed-solvent pair for recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- (n.d.). Recrystallization.
- (n.d.). US4092353A - Process for the purification of benzoic acid. Google Patents.
- (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1. EPO.
- (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- (n.d.). recrystallization-2.doc.pdf.
- (2023, February 19). Go-to recrystallization solvent mixtures. Reddit.
- (2024, October 17). Recrystallization Issues. Reddit.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
- (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar.
- (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (n.d.). Recrystallization.
- (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid. Google Patents.
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- BLD Pharm. (n.d.). 394-28-5 | 2-Bromo-5-fluorobenzoic acid.
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid 97 146328-85-0.
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Technical Support Center: Safely Scaling Up Reactions with Methyl 2-bromo-5-fluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and safety protocols for scaling up chemical reactions involving Methyl 2-bromo-5-fluorobenzoate. As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested experience to ensure your scale-up process is both safe and successful.
Section 1: Core Compound Properties and Hazards
This section addresses fundamental questions about the starting material, this compound. A thorough understanding of its properties is the foundation of a safe scale-up strategy.
FAQ 1: What are the primary hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS), it is classified with significant acute toxicity. The primary hazards include:
-
Acute Oral Toxicity : The compound is classified as toxic or harmful if swallowed.[1]
-
Skin and Eye Irritation : It is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation may cause respiratory irritation.[1]
Always consult the latest Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a certified chemical fume hood.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data synthesized from multiple sources.[1][2]
FAQ 2: What are the key physical properties relevant to reaction scale-up?
Understanding the physical properties is crucial for engineering controls, such as designing appropriate heating and cooling systems.
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 233.03 g/mol [1] | Essential for accurate stoichiometric calculations. |
| Appearance | Colorless to light yellow liquid[3] | Visual check for purity and stability. |
| Boiling Point | 247.5 ± 25.0 °C at 760 mmHg[4] | Important for distillation-based purifications and assessing thermal stability limits. |
| Density | ~1.6 g/cm³[4] | Needed for mass calculations from volume and for engineering considerations. |
| Flash Point | 103.5 ± 23.2 °C[4] | Indicates the temperature at which vapors can ignite. Use in well-ventilated areas away from ignition sources. |
Section 2: General Principles of Safe Chemical Reaction Scale-Up
Scaling a reaction is not as simple as multiplying the quantities of reagents. The physics of heat and mass transfer change dramatically, introducing new risks.[5]
FAQ 3: Why do reactions behave differently at a larger scale?
The primary reason is the change in the surface-area-to-volume ratio.[5]
-
Heat Transfer : A reaction's heat generation is proportional to its volume (a cubic function), while the ability to remove heat is proportional to the surface area of the reactor (a square function).[6] As you scale up, the volume increases much faster than the surface area, making cooling significantly less efficient.[5][6] This can lead to a dangerous accumulation of heat.
-
Mixing : Efficient mixing is harder to achieve in larger vessels. Poor mixing can create localized "hot spots" where reagents are concentrated, leading to runaway reactions or the formation of hazardous byproducts.[5]
-
Reagent Addition : Adding a reagent all at once (batch mode) is common in the lab. At scale, this can be extremely dangerous for exothermic reactions. A semi-batch process, where one reagent is added slowly over time, is a critical safety control.[7]
FAQ 4: What is a "thermal runaway" and how can I prevent it?
A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates heat even faster.[6][8] This can lead to a catastrophic failure of the reactor, resulting in an explosion or fire.[8][9]
Prevention is a multi-layered strategy:
-
Understand Your Reaction : Before scaling, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5]
-
Ensure Adequate Cooling : The reactor's cooling system must be able to handle the total heat output of the reaction. Conduct an energy balance to confirm your equipment is sufficient.[7]
-
Control the Addition : For exothermic reactions, the safest approach is to control the reaction rate by the addition rate of a limiting reagent. This ensures that the potential for energy release is never greater than the cooling capacity of the reactor.[5][7]
-
Establish a Safe Operating Envelope : Define the acceptable ranges for temperature, pressure, and addition rates. Any deviation from this envelope should trigger an alert or an automated shutdown.[10]
Caption: Factors contributing to a thermal runaway event.
Section 3: Troubleshooting Common Scale-Up Reactions
This compound is a versatile intermediate.[3] Below are troubleshooting guides for common reaction types.
Grignard Reaction Formation
The formation of a Grignard reagent from this compound is challenging due to the presence of the ester group, which can react with the Grignard reagent itself. This section assumes the reaction is performed on a related aryl halide as a model. The principles of initiation and scale-up remain the same.
FAQ 5: My large-scale Grignard reaction won't start. What should I do?
This is a common and dangerous situation. An "induction period" followed by a sudden, violent initiation is a classic cause of runaway reactions.[11]
Troubleshooting Steps:
-
DO NOT add more alkyl halide. This is the most dangerous mistake, as unreacted halide will accumulate and then react uncontrollably once initiated.
-
Check for Inhibitors : Ensure all glassware is rigorously dried and the solvent is anhydrous. Water and oxygen are potent inhibitors.
-
Magnesium Activation : The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction.
-
Mechanical Activation: Stirring the magnesium turnings vigorously (without solvent) under an inert atmosphere can help break up the oxide layer.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the surface.
-
-
Safe Initiation : A highly recommended technique for large-scale reactions is to add a small amount of a pre-formed Grignard reagent from a previous batch to initiate the reaction smoothly, bypassing the unpredictable induction period entirely.[11]
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Suzuki Cross-Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction frequently used with aryl halides like this compound.[12]
FAQ 6: My Suzuki reaction is sluggish and gives low yield on a larger scale. Why?
Several factors that are minor in the lab can become critical at scale:
-
Mass Transfer in a Multiphase System : Suzuki reactions are often biphasic (e.g., toluene/water).[12] At a larger scale, inefficient stirring can lead to poor mixing between the organic and aqueous layers, slowing down the reaction. A mechanical stirrer with appropriate impeller design is crucial.
-
Catalyst Deactivation : The Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[12]
-
Base Choice and Addition : The choice of base (e.g., K₂CO₃, K₃PO₄) is critical.[12] On a large scale, the addition of a solid base can be difficult to manage. Using an aqueous solution of the base might improve handling, but the addition must be controlled to manage any potential exotherm.
Protocol: Illustrative Scale-Up of a Suzuki Coupling
This protocol is a general illustration. All new processes must be evaluated for safety before implementation.[7]
Lab Scale (1.0 mmol)
-
To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[12]
-
Evacuate and backfill the flask with Argon (3x).
-
Add degassed 1,4-dioxane/water (4:1, 10 mL).
-
Add Pd(PPh₃)₄ (3-5 mol%) under a positive flow of Argon.
-
Heat to 90 °C and stir for 6 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
Pilot Scale (1.0 mol)
-
To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound (1.0 mol) and arylboronic acid (1.2 mol) in toluene (2 L).
-
Purge the reactor with nitrogen for 30 minutes.
-
In a separate vessel, dissolve K₂CO₃ (2.0 mol) in degassed water (1 L).
-
Under nitrogen, add the Pd catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.1-1 mol%).
-
Begin vigorous stirring and heat the reactor contents to 60 °C.
-
Crucial Step: Add the aqueous base solution via an addition pump over 2 hours, monitoring the internal temperature. The exotherm should be controlled by the addition rate. Ensure the temperature does not exceed 90 °C.
-
After the addition is complete, maintain the temperature at 90 °C for 8-12 hours, monitoring by HPLC.
-
Cool to <30 °C. Separate the layers. The aqueous layer may be back-extracted.
Nucleophilic Aromatic Substitution (SNA_r_)
The fluorine atom on the ring can be displaced by nucleophiles, a reaction that often requires forcing conditions.
FAQ 7: I am running an SNAr reaction at high temperature. How do I manage the risk of pressure buildup?
High-temperature reactions, especially with volatile solvents or if gaseous byproducts are formed, can lead to dangerous over-pressurization.
-
Venting Strategy : The reactor must be equipped with a properly sized pressure relief valve and potentially a rupture disk. These should vent to a safe location (e.g., a scrubber or catch tank).[13]
-
Solvent Choice : If possible, use a higher-boiling solvent to reduce the vapor pressure at the reaction temperature.
-
Process Understanding : Be aware of any potential decomposition pathways of your reagents or products at high temperatures, as these can generate non-condensable gases and lead to rapid pressure increases.[6]
Caption: A self-validating workflow for chemical process scale-up.
References
-
PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fauske, H. K. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Le, D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-22. Retrieved from [Link]
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of Environment. Retrieved from [Link]
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Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. HSE. Retrieved from [Link]
-
Sigma-HSE. (2021). Scale your business operations by optimising chemical reaction safety. Retrieved from [Link]
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ResearchGate. (n.d.). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
-
NETZSCH. (2024). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]
-
European Commission. (n.d.). Lessons Learned Bulletin: Runaway Reactions. Major Accident Hazards Bureau. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Methyl Functionalized MOF-5. Retrieved from [Link]
-
Chemsrc. (2023). This compound Price from Supplier Brand ThermoFisher. Retrieved from [Link]
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-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(23), 4853-4865. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Organometallic Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-fluorobenzoate
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-bromo-5-fluorobenzoate, a key intermediate in the synthesis of various biologically active compounds. Through a comparative approach with structurally related analogues, we will dissect the subtle electronic effects of its substituents and provide a robust framework for its spectral interpretation.
Deciphering the ¹H NMR Spectrum of this compound: A Predictive Analysis
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of the electronic environment of each proton on the ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide a detailed map of the molecule's structure. For this compound, we can predict a complex and informative spectrum arising from the interplay of three different substituents on the benzene ring.
The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) will exhibit signals for three protons.[1] The substituents—a bromine atom, a fluorine atom, and a methyl ester group—each exert distinct electronic influences (inductive and resonance effects) that dictate the precise chemical shifts of the neighboring protons.[2]
-
The Methyl Ester (-COOCH₃): This is an electron-withdrawing group, which deshields protons, causing them to resonate at a higher chemical shift (downfield). Its effect is most pronounced on the ortho and para positions.
-
The Bromine (-Br) and Fluorine (-F) atoms: These halogen atoms are electronegative and thus electron-withdrawing through induction, deshielding nearby protons. However, they also possess lone pairs of electrons that can be donated into the aromatic ring via resonance, which has a shielding effect (upfield shift), particularly at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect.
Based on these principles, we can anticipate the following signals for the aromatic protons (H-3, H-4, and H-6) and the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-6 | ~7.8 - 8.0 | dd | ³J(H-6,H-4) ≈ 2-3 Hz, ⁴J(H-6,F-5) ≈ 4-6 Hz | This proton is ortho to the electron-withdrawing ester group and meta to the fluorine, leading to a significant downfield shift. It will be split by the meta-coupled H-4 and the fluorine at position 5. |
| H-4 | ~7.2 - 7.4 | ddd | ³J(H-4,H-3) ≈ 8-9 Hz, ³J(H-4,F-5) ≈ 8-10 Hz, ³J(H-4,H-6) ≈ 2-3 Hz | This proton is ortho to the fluorine and meta to both the bromine and the ester group. It will exhibit a complex splitting pattern due to coupling with H-3, H-6, and the fluorine atom. |
| H-3 | ~7.5 - 7.7 | dd | ³J(H-3,H-4) ≈ 8-9 Hz, ⁴J(H-3,F-5) ≈ 2-3 Hz | This proton is ortho to the bromine atom and para to the fluorine. It will be a doublet of doublets due to ortho coupling with H-4 and a smaller para-coupling with the fluorine. |
| -OCH₃ | ~3.9 | s | N/A | The methyl protons of the ester group are not coupled to any other protons and will appear as a singlet. |
Comparative Spectral Analysis: Unmasking Substituent Effects
To truly appreciate the spectral features of this compound, a comparison with simpler, related molecules is invaluable. We will consider Methyl 2-bromobenzoate and Methyl 4-fluorobenzoate as our comparative models.
Methyl 2-bromobenzoate
The ¹H NMR spectrum of Methyl 2-bromobenzoate provides a baseline for understanding the influence of the ortho-bromo and methyl ester groups. The spectrum shows four aromatic protons.
Table 2: Experimental ¹H NMR Spectral Data for Methyl 2-bromobenzoate
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.77 | d |
| Aromatic H | 7.64 | d |
| Aromatic H | 7.34 | t |
| Aromatic H | 7.30 | t |
| -OCH₃ | 3.92 | s |
Data sourced from ChemicalBook.[3]
In this case, the protons ortho and para to the ester group are generally shifted downfield. The presence of the bromine atom further influences the chemical shifts through its inductive effect.
Methyl 4-fluorobenzoate
Comparing with Methyl 4-fluorobenzoate allows us to isolate the effect of a fluorine substituent. Due to the symmetry of this para-substituted molecule, we expect to see two sets of signals in the aromatic region, each appearing as a doublet of doublets (often appearing as two doublets).
Table 3: Experimental ¹H NMR Spectral Data for Methyl 4-fluorobenzoate
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to -COOCH₃) | ~8.0 | dd |
| Aromatic H (ortho to -F) | ~7.1 | dd |
| -OCH₃ | ~3.9 | s |
Predicted data based on general principles and similar compounds.
The protons ortho to the strongly electron-withdrawing ester group are significantly deshielded and appear at a higher chemical shift, while the protons ortho to the fluorine are shifted upfield due to the resonance effect of the fluorine.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Achieving a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps for acquiring the spectrum of a compound like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to ensure high resolution. The probe should be tuned to the correct frequency for protons.[5]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used for routine ¹H NMR to allow for faster relaxation and a greater number of scans in a given time.[5]
-
Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state, which is important for quantitative measurements.
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.[6]
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Visualizing Spin-Spin Coupling
The coupling interactions between the protons and the fluorine atom in this compound can be visualized to better understand the splitting patterns. The following diagram, generated using Graphviz, illustrates these relationships.
Caption: Predicted spin-spin coupling interactions in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. By systematically analyzing the expected chemical shifts and coupling patterns, and by comparing them to related, simpler molecules, a confident assignment of the spectrum can be made. This guide provides a comprehensive framework for researchers, enabling them to not only interpret the spectrum of this specific compound but also to apply these principles to other complex substituted aromatic systems. The provided experimental protocol further ensures the acquisition of high-quality data, which is the foundation of any reliable spectral analysis.
References
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
The University of Chicago, NMR Facility. (n.d.). Protocols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Emory University, Department of Chemistry. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]
-
University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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A Senior Application Scientist's Guide to 13C NMR Analysis of Methyl 2-bromo-5-fluorobenzoate
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise structural elucidation of novel or key intermediate molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the carbon framework of a molecule. This guide provides an in-depth technical analysis of the 13C NMR spectrum of Methyl 2-bromo-5-fluorobenzoate, a valuable building block in medicinal chemistry.
This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of the spectral features of the target molecule by first predicting its 13C NMR chemical shifts through established principles of substituent additivity. This theoretical spectrum is then critically compared with experimental data from structurally analogous compounds. This comparative approach not only validates the predictive model but also deepens our understanding of the nuanced electronic effects exerted by multiple substituents on an aromatic ring.
The Structural Landscape: Predicting the 13C NMR Spectrum of this compound
The 13C NMR chemical shifts in a substituted benzene ring can be reliably estimated by employing the principle of additivity of substituent chemical shifts (SCS). This principle posits that the effect of each substituent on the chemical shift of a particular carbon atom is independent of the other substituents.[1][2] While this model is a powerful predictive tool, it's important to recognize that steric and electronic interactions between adjacent groups can sometimes lead to deviations from the predicted values.[2]
To predict the 13C NMR spectrum of this compound, we begin with the chemical shift of a benzene carbon atom (128.5 ppm) and add the respective SCS values for the bromo, fluoro, and methoxycarbonyl (-COOCH₃) groups at each carbon position (ipso, ortho, meta, and para).
The structure and numbering of this compound are as follows:
Structure of this compound
The following table outlines the SCS values for each substituent:
| Substituent | Ipso (ppm) | Ortho (ppm) | Meta (ppm) | Para (ppm) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -F | +34.8 | -12.9 | +1.4 | -4.5 |
| -COOCH₃ | +2.1 | +1.5 | 0.0 | +5.1 |
Table 1: Substituent Chemical Shifts (SCS) for Bromo, Fluoro, and Methoxycarbonyl groups on a Benzene Ring.[1]
Using these values, we can predict the chemical shifts for each carbon atom in this compound:
| Carbon | Substituent at C1 (-COOCH₃) | Substituent at C2 (-Br) | Substituent at C5 (-F) | Benzene Shift | Predicted Shift (ppm) |
| C1 | +2.1 (ipso) | +3.4 (ortho) | 0.0 (meta) | 128.5 | 134.0 |
| C2 | +1.5 (ortho) | -5.5 (ipso) | +1.4 (meta) | 128.5 | 125.9 |
| C3 | 0.0 (meta) | +3.4 (ortho) | -12.9 (ortho) | 128.5 | 119.0 |
| C4 | +5.1 (para) | +1.7 (meta) | -12.9 (ortho) | 128.5 | 122.4 |
| C5 | 0.0 (meta) | +1.7 (meta) | +34.8 (ipso) | 128.5 | 165.0 |
| C6 | +1.5 (ortho) | -1.6 (para) | +1.4 (meta) | 128.5 | 129.8 |
| C=O | - | - | - | - | ~165-170 |
| O-CH₃ | - | - | - | - | ~52 |
Table 2: Predicted 13C NMR Chemical Shifts for this compound.
Comparative Analysis with Structurally Related Compounds
To validate our predictions and understand the interplay of the substituents, we will compare our predicted spectrum with the experimental 13C NMR data of analogous molecules.
Comparative Analysis Workflow
| Carbon | Predicted (Target) | Methyl 2-bromobenzoate | Methyl 5-fluorobenzoate | 2-bromo-5-fluorotoluene |
| C1 | 134.0 | ~131.9 | ~126.3 | ~139.7 |
| C2 | 125.9 | ~122.9 | ~132.3 | ~114.7 |
| C3 | 119.0 | ~134.3 | ~116.1 (d) | ~119.5 (d) |
| C4 | 122.4 | ~127.3 | ~119.3 (d) | ~131.7 |
| C5 | 165.0 | ~131.9 | ~163.1 (d) | ~162.2 (d) |
| C6 | 129.8 | ~127.3 | ~114.0 (d) | ~116.8 (d) |
| C=O | ~165-170 | ~166.0 | ~165.2 | - |
| O-CH₃/CH₃ | ~52 | ~52.7 | ~52.5 | ~20.5 |
Table 3: Comparison of Predicted 13C NMR Chemical Shifts with Experimental Data of Analogous Compounds (in ppm).
Key Observations and Mechanistic Insights:
-
The Halogen Effect : The presence of bromine generally leads to a shielding effect on the ipso-carbon (the carbon directly attached to the bromine), which is a phenomenon known as the "heavy atom effect".[3] This is evident in the upfield shift of C2 in Methyl 2-bromobenzoate compared to a standard benzene ring. Fluorine, being highly electronegative, exerts a strong deshielding effect on its ipso-carbon (C5), shifting it significantly downfield, as seen in both the predicted and experimental data for fluorine-containing analogues.
-
Electron-Withdrawing Nature of the Methoxycarbonyl Group : The -COOCH₃ group is electron-withdrawing, which generally deshields the aromatic carbons. This effect is most pronounced at the ipso (C1) and para (C4) positions.
-
Synergistic and Antagonistic Effects : In this compound, the combined electronic effects of the three substituents create a unique spectral fingerprint. For instance, the strong deshielding effect of the fluorine at C5 dominates the spectrum, resulting in the most downfield aromatic signal. The interplay of the ortho-directing effects of the halogens and the meta-directing effect of the methoxycarbonyl group influences the electron density and thus the chemical shifts of the other ring carbons.
-
Carbon-Fluorine Coupling : A key feature in the 13C NMR spectra of fluorinated compounds is the presence of C-F coupling constants (J-coupling). The carbon signals will appear as doublets (or more complex multiplets if coupled to multiple fluorine atoms). The magnitude of the coupling constant varies with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This coupling is an invaluable tool for assigning the carbon signals in the experimental spectrum of this compound.
Experimental Protocol for 13C NMR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.
13C NMR Experimental Workflow
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and well-characterized solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. This process optimizes the homogeneity of the magnetic field, leading to sharper NMR signals.
3. Data Acquisition:
-
Select a standard 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. For a 10-20 mg sample, 128 to 1024 scans are typically sufficient.
-
Set the relaxation delay (D1) to allow for the full relaxation of the carbon nuclei between pulses. A D1 of 2 seconds is a good starting point.
-
The acquisition time (AQ) should be set to provide adequate digital resolution.
-
Initiate the data acquisition.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
-
Perform peak picking to identify the chemical shift of each signal.
-
Analyze the chemical shifts, and in the case of fluorinated compounds, the C-F coupling patterns, to assign each signal to a specific carbon atom in the molecule.
Conclusion
The 13C NMR analysis of this compound provides a rich dataset for structural confirmation and electronic characterization. By combining the predictive power of substituent additivity with a comparative analysis of structurally related compounds, a deeper understanding of the complex interplay of electronic effects within the molecule can be achieved. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality 13C NMR data, which is essential for the confident structural elucidation of this and other key molecules in the field of drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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-
Kalman, J. R., & Pinhey, J. T. (1980). The 13C N.M.R. spectra of some 2-substituted- and 2,6-disubstituted-1,4-benzoquinones. Australian Journal of Chemistry, 33(5), 1129-1133. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2-bromo-5-fluorobenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2-bromo-5-fluorobenzoate, a halogenated aromatic ester, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and characterization of such molecules. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a predictive framework for its fragmentation, a comparative analysis with related compounds, and detailed experimental protocols.
The Decisive Fingerprint: Predicting the Mass Spectrum of this compound
The molecular formula of this compound is C₈H₆BrFO₂[4], with a molecular weight of approximately 233.03 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.[5] Therefore, we anticipate prominent molecular ion peaks at m/z 232 and 234.
The primary fragmentation pathways are dictated by the presence of the ester functional group and the halogen substituents on the aromatic ring. The aromatic ring itself provides stability to the molecular ion.[3]
Key Predicted Fragmentation Pathways:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. This would result in fragment ions at m/z 201 and 203.
-
Loss of the Carbomethoxy Group (-COOCH₃): The entire ester group can be cleaved, resulting in a bromofluorophenyl radical cation. This would generate fragment ions at m/z 175 and 177.
-
Loss of Bromine (Br•): Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical, a common fragmentation for bromoaromatic compounds.[2] This would produce a fragment ion at m/z 153.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can further fragment by losing a neutral molecule of carbon monoxide, yielding a bromofluorophenyl cation at m/z 173 and 175.
The following diagram illustrates the predicted fragmentation cascade for this compound.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
A Comparative Analysis: Understanding Substituent Effects
To contextualize the predicted mass spectrometric behavior of this compound, it is instructive to compare it with its structural analogs: Methyl 2-bromobenzoate and Methyl 2-fluorobenzoate. Data for these compounds are available in the NIST WebBook.[6][7]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Features |
| This compound | 232/234 | 201/203, 175/177, 153, 173/175 | Isotopic pattern for bromine; fragments showing losses of -OCH₃, -COOCH₃, and Br. |
| Methyl 2-bromobenzoate [6] | 214/216 | 183/185, 155/157, 135 | Isotopic pattern for bromine; fragments corresponding to losses of -OCH₃, Br, and CO. |
| Methyl 2-fluorobenzoate [7] | 154 | 123, 95 | Single molecular ion peak; fragments indicating losses of -OCH₃ and subsequent loss of CO. |
This comparison highlights the diagnostic value of the isotopic signature of bromine. The presence of fluorine in this compound will influence the relative abundance of the fragment ions compared to Methyl 2-bromobenzoate due to its high electronegativity, though the fundamental fragmentation pathways of the ester group remain similar.
Experimental Protocol: A Practical Workflow for GC-MS Analysis
For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[8][9] It combines the excellent separation capabilities of GC with the sensitive and specific detection of MS.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion peaks and the m/z values of the major fragment ions to confirm the structure.
The following diagram outlines the GC-MS workflow.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Alternative Analytical Approaches: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is well-suited for the analysis of pure this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages in certain scenarios, particularly in the context of drug development and metabolism studies.[10][11][12][13][14] LC-MS is ideal for analyzing complex mixtures, non-volatile compounds, and thermally labile molecules. For instance, if monitoring the metabolism of a drug candidate derived from this compound in biological matrices like plasma or urine, LC-MS would be the preferred method due to its ability to handle complex samples and the non-volatile nature of many metabolites.
References
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- de Hoffmann, E., & Stroobant, V. (2007).
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 180, 113068. [Link]
-
Wikipedia. (2023). Liquid chromatography–mass spectrometry. Retrieved from [Link]
-
News-Medical.Net. (2018). Liquid Chromatography-Mass Spectrometry (LC-MS) Applications. Retrieved from [Link]
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van der Greef, J., & Niessen, W. M. A. (1992). Liquid chromatography-mass spectrometry in the pharmaceutical industry: objectives and needs. Journal of Chromatography A, 627(1-2), 3-16. [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Retrieved from [Link]
-
Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
De La Rochere, P. M. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. Retrieved from [Link]
-
Connect Journals. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl-2-bromobenzoate IR Spectrum. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl-2-bromobenzoate Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl 2-fluorobenzoate. Retrieved from [Link]
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A Comparative Guide to the Purity Determination of Methyl 2-bromo-5-fluorobenzoate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-bromo-5-fluorobenzoate is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring bromine and fluorine substituents, makes it a versatile intermediate for creating more complex molecules with specific therapeutic activities.[1] In drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the API, or interfere with the manufacturing process.[2]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4] The ICH Q3A guideline, for instance, sets thresholds for reporting (≥0.05%), identifying (≥0.10% or lower depending on dose), and qualifying impurities, making their accurate detection and quantification paramount.[3][5] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, contextualized against alternative chromatographic techniques, to arm researchers and drug development professionals with the knowledge to develop robust, reliable, and compliant analytical methods.
The Primary Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)
For a moderately polar and non-volatile small molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[6][7] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for a wide range of organic molecules.[8]
Causality Behind the Method: Why RP-HPLC is a Self-Validating Choice
The selection of an analytical method is a process of scientific deduction. Here, we dissect the rationale for choosing each component of the RP-HPLC system for analyzing this compound.
-
Separation Mode (Reversed-Phase): The analyte possesses both polar (ester group) and non-polar (bromofluorophenyl ring) characteristics. RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, provides the ideal mechanism for retaining and separating the main compound from potentially more polar or less polar impurities based on differences in their hydrophobicity.[7]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the universal starting point for RP-HPLC method development. Its strong hydrophobic retention is well-suited for aromatic compounds. A standard column dimension (e.g., 4.6 x 150 mm, 3.5-5 µm particle size) offers a good balance between separation efficiency and backpressure.
-
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water is proposed.
-
Acetonitrile (ACN): Preferred over methanol for this type of analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Water with Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component is crucial. It protonates any free silanol groups on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification.
-
Gradient Elution: Starting with a higher percentage of water and gradually increasing the acetonitrile concentration ensures that impurities with a wide range of polarities can be eluted and resolved—from polar, early-eluting species to non-polar, late-eluting ones.
-
-
Detector (Photodiode Array - PDA): The benzoyl moiety in the analyte is a strong UV chromophore.[7] A PDA detector is superior to a simple UV detector because it acquires the entire UV-Vis spectrum for each peak. This provides two critical advantages:
-
Optimal Wavelength Selection: The maximum absorbance wavelength (λmax), likely around 250-260 nm, can be chosen for maximum sensitivity.[7]
-
Peak Purity Analysis: The detector's software can compare spectra across a single peak to determine if it is spectrally homogeneous, providing a high degree of confidence that the peak represents a single compound and not co-eluting impurities.
-
Workflow for HPLC Purity Determination
The following diagram illustrates the logical flow of the HPLC analysis from sample to final report.
Caption: A typical workflow for HPLC-based purity analysis.
Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a self-validating system by incorporating system suitability testing, as mandated by pharmacopeias like the USP.[9][10]
1. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector | Standard, reliable system for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column with good efficiency and capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides good resolution for aromatic compounds. |
| Gradient | 0-20 min: 30-90% B; 20-22 min: 90% B; 22-23 min: 90-30% B; 23-30 min: 30% B | Ensures elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | PDA at 254 nm | Good absorbance wavelength for the benzoyl chromophore. |
2. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. System Suitability Test (SST)
-
Inject the Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met, based on USP <621> principles.[11][12]
-
Tailing Factor (Asymmetry): Not more than 1.5 (ensures symmetrical peaks).
-
Theoretical Plates (N): Not less than 2000 (indicates column efficiency).
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% (demonstrates system precision).
-
4. Procedure & Calculation
-
After the system passes the SST, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent) and any peaks with an area less than the reporting threshold (e.g., 0.05%).
-
Calculate the percentage of each impurity and the purity of the main peak using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, it's essential to understand its performance relative to other available technologies like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography (GC): The Volatility-Dependent Alternative
GC separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.[8] For this compound, GC is a viable, albeit different, approach.
-
Applicability: The analyte is a methyl ester, which is generally volatile enough for GC analysis. However, it requires thermal stability; any degradation in the hot injector port would invalidate the results.[6]
-
Strengths:
-
Higher Efficiency: Capillary GC columns offer significantly more theoretical plates than HPLC columns, leading to superior resolution of closely related volatile impurities.[6]
-
Speed: GC run times can be much faster, often under 10 minutes.[8][13]
-
Sensitive Detectors: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for definitive identification of unknown impurities.
-
-
Weaknesses:
-
Thermal Lability: Not suitable for non-volatile or thermally unstable impurities (e.g., degradation products formed via hydrolysis).
-
Sample Derivatization: Non-volatile impurities cannot be analyzed without chemical modification, adding complexity.
-
Limited Scope: Cannot analyze inorganic impurities or salts.[13]
-
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC is a modern form of liquid chromatography that uses columns with smaller particles (<2 µm) and higher pressures.[14]
-
Applicability: The principles are identical to HPLC, so any method developed for HPLC can be transferred to UPLC.
-
Strengths:
-
Increased Speed & Resolution: UPLC systems can reduce analysis time by a factor of 5-10 while simultaneously increasing resolution and peak capacity.[14] This is highly advantageous in high-throughput screening environments.
-
Lower Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and reduced environmental impact.
-
-
Weaknesses:
-
Higher Cost: The initial investment in UPLC instrumentation is significantly higher than for HPLC.[14]
-
Increased Backpressure: The system requires specialized pumps and components to handle the high pressures generated.
-
Method Transfer: While straightforward, transferring a method from HPLC to UPLC requires careful recalculation of gradient steps and flow rates to maintain separation integrity, as guided by principles in USP <621>.[10]
-
Performance Comparison Summary
The table below provides a direct comparison of HPLC, GC, and UPLC for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Partition between liquid mobile phase and solid stationary phase. | Partition between gas mobile phase and liquid/solid stationary phase. | Same as HPLC, but with sub-2 µm particles and higher pressure. |
| Analyte Suitability | Excellent for soluble, non-volatile, or thermally labile compounds.[13] | Only for volatile and thermally stable compounds.[6] | Same as HPLC, but with higher performance. |
| Typical Run Time | 15-30 minutes. | 5-15 minutes. | 2-5 minutes. |
| Resolution | Good to Excellent. | Excellent to Superior (for volatile compounds). | Superior. |
| Common Impurities Detected | Process impurities, degradation products (polar & non-polar). | Volatile process impurities, residual solvents. | Same as HPLC, but with better detection of trace impurities. |
| Cost (Instrument) | Moderate. | Moderate. | High. |
| Cost (Operational) | High (solvent consumption).[13] | Low (gas consumption).[8] | Low (reduced solvent use). |
| Key Advantage | Versatility and broad applicability. | High resolution for volatile compounds and speed. | Throughput, speed, and resolution.[14] |
Conclusion and Recommendation
For the comprehensive purity determination of this compound in a drug development setting, Reversed-Phase HPLC with PDA detection remains the gold standard. It provides a robust, reliable, and versatile platform capable of separating and quantifying the main component alongside a wide spectrum of potential process-related impurities and degradation products, aligning perfectly with the expectations of regulatory guidelines like ICH Q3A.[15]
While GC serves as an excellent complementary technique for specifically analyzing volatile impurities or residual solvents, it cannot replace HPLC as the primary purity-indicating method due to its limitation to thermally stable compounds. UPLC represents a powerful evolution of HPLC, offering significant advantages in speed and resolution. For laboratories where high throughput is a priority, transferring a validated HPLC method to a UPLC platform is a highly recommended strategy for improving efficiency and reducing long-term operational costs. The choice of technology ultimately depends on the specific analytical objective, but the foundational principles of good chromatography and method validation detailed herein are universal.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (2022). A comprehensive chapter detailing the procedures, definitions, and system suitability requirements for various chromatographic techniques used in pharmacopeial analysis. [Link]
-
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. An article explaining the scope and thresholds of the ICH Q3 guidelines for impurity control. [Link]
-
Understanding the Latest Revisions to USP <621> . (2022). Agilent. A white paper outlining the revisions to USP <621> and their benefits for modernizing LC methods. [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. An article discussing the changes and impacts of the updated USP general chapter <621> on chromatography. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (n.d.). Guidance for registration applications on the content and qualification of impurities in new drug substances. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . (2023). International Journal of Pharmaceutical Investigation. A review of ICH guidelines applicable to impurities in drug substances. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances . (n.d.). IKEV. A summary of the ICH Q3A(R) guideline for reporting and controlling impurities. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency (EMA). The official scientific guideline on impurities in new drug substances. [Link]
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GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained . (2024). AxisPharm. A blog post explaining the key differences and applications of various analytical techniques. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis . (n.d.). Drawell. An article comparing the use of GC and HPLC in the pharmaceutical industry. [Link]
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Small Molecule Analysis Testing: HPLC vs GC . (n.d.). Brewer Science. A resource comparing HPLC and GC for small molecule analysis. [Link]
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HPLC vs GC - A Beginner's Guide . (2021). Chromatography Today. An article providing a basic comparison of HPLC and GC techniques. [Link]
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Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 . (n.d.). PubChem. Database entry with chemical and physical properties for a related isomer. [Link]
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Development and validation of RP HPLC method for determination of Halobetasol Propionate and preservative (Methyl Paraben and Pr) . (2020). JETIR. A research article on HPLC method development for a pharmaceutical formulation. [Link]
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Development and Validation of HPLC Methods for Analytical and Preparative Purposes . (2004). A thesis concerning the development and validation of HPLC methods. [Link]
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Development and Validation of HPLC Methods for Analytical and Preparative Purposes . (2004). Diva-portal.org. A doctoral thesis providing in-depth information on HPLC method development and validation. [Link]
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HPLC method development strategy . (n.d.). ResearchGate. A scientific diagram illustrating a structured approach to HPLC method development. [Link]
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and 4- Bromobenzoic Acids both In Vitro and In Vivo . (n.d.). Chromatography Today. An article describing the analysis of similar brominated benzoic acid compounds. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) . (n.d.). INIS-IAEA. A paper detailing the validation of an HPLC method for purity determination. [Link]
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A Comparative Guide to the Reactivity of Methyl 2-bromo-5-fluorobenzoate
This guide provides a detailed comparative analysis of the reactivity of methyl 2-bromo-5-fluorobenzoate against other halobenzoate analogs. We will explore its performance in key synthetic transformations, supported by mechanistic insights and established experimental data, to provide researchers, chemists, and drug development professionals with a robust framework for strategic molecular design.
Introduction: The Strategic Value of Substituted Halobenzoates
Halogenated benzoic acids and their esters are cornerstone building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The specific placement of halogen atoms and other functional groups on the aromatic ring offers a versatile platform for constructing complex molecular architectures. The compound of interest, this compound, presents a unique reactivity profile due to the interplay of three distinct functional elements:
-
The Bromo Group (ortho): Serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. Its position ortho to the bulky ester group introduces significant steric considerations.
-
The Fluoro Group (para): Exerts a powerful inductive electron-withdrawing effect (-I) and a moderate resonance-donating effect (+M), significantly modulating the electronic properties of the aromatic ring.[4][5]
-
The Methyl Ester Group (meta to F, ortho to Br): An electron-withdrawing group that also presents steric hindrance to the adjacent bromine atom.
This guide will dissect how this specific arrangement of substituents dictates the compound's reactivity in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), comparing it to other relevant halobenzoates.
Figure 1: Key structural factors influencing the reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are fundamental for C-C and C-N bond formation.[6][7] The rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the Pd(0) complex.[8][9][10]
The Halogen Effect: I vs. Br vs. Cl vs. F
The reactivity of the carbon-halogen (C-X) bond in oxidative addition is dictated by bond dissociation energy, with the general trend being C-I > C-Br > C-Cl >> C-F .[11][12]
-
Aryl Iodides: Exhibit the highest reactivity due to the weakest C-I bond, allowing oxidative addition to occur under mild conditions.
-
Aryl Bromides: Represent a good balance of reactivity and stability, making them the most widely used aryl halides in cross-coupling.[13] this compound falls into this versatile category.
-
Aryl Chlorides: Are more challenging substrates due to the stronger C-Cl bond. Their coupling often requires more electron-rich, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to facilitate the difficult oxidative addition step.
-
Aryl Fluorides: The C-F bond is exceptionally strong and generally considered unreactive in standard palladium-catalyzed oxidative addition cycles.[14][15]
Electronic and Steric Effects on Reactivity
For this compound, two additional factors come into play:
-
Electronic Effects: The fluorine atom's strong inductive withdrawal (-I effect) makes the aromatic ring more electron-deficient. This generally accelerates the rate of oxidative addition.[16] The ester group also contributes to this electron deficiency.
-
Steric Effects: The methyl ester group is positioned ortho to the bromine atom. Ortho-substituents are known to sterically hinder the approach of the bulky Pd(0)-ligand complex, which can slow the rate of oxidative addition.[16][17]
This creates a nuanced reactivity profile. While the electronic effects from the fluoro and ester groups activate the C-Br bond, the steric hindrance from the ortho-ester group provides a counteracting, deactivating effect.
Comparative Reactivity Table: Suzuki Coupling
The following table provides a qualitative and quantitative comparison of expected yields for various halobenzoates in a model Suzuki coupling reaction with phenylboronic acid.
| Compound | Halogen & Position | Key Electronic Factors | Key Steric Factors | Expected Reactivity / Yield |
| This compound | 2-Bromo, 5-Fluoro | Activating (-I from F, -M from COOMe) | Deactivating (Ortho-COOMe) | Good to Excellent (Balancing Act) |
| Methyl 2-iodo-5-fluorobenzoate | 2-Iodo, 5-Fluoro | Activating (-I from F, -M from COOMe) | Deactivating (Ortho-COOMe) | Excellent (Dominant C-I reactivity) |
| Methyl 4-bromobenzoate | 4-Bromo | Deactivating (+M from Br) | Minimal | Good (Standard reactivity) |
| Methyl 2-bromobenzoate | 2-Bromo | Deactivating (+M from Br) | Deactivating (Ortho-COOMe) | Moderate to Good |
| Methyl 2-chloro-5-fluorobenzoate | 2-Chloro, 5-Fluoro | Activating (-I from F, -M from COOMe) | Deactivating (Ortho-COOMe) | Low to Moderate (Requires specialized catalyst) |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.
The Surprising Role of Fluorine
Contrary to intuition based on leaving group ability in SN2 reactions (where I- > Br- > Cl- > F-), the reactivity order for halogens in SNAr is often reversed: F > Cl > Br > I .[18][19][20]
This anomaly is because the first step—the nucleophilic attack to form the Meisenheimer complex—is the rate-determining step.[18] The stability of this anionic intermediate governs the overall reaction rate.
-
Fluorine's Impact: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). This effect strongly stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction.[18][19][21]
-
Other Halogens: While chlorine, bromine, and iodine are better leaving groups, their weaker inductive effects provide less stabilization for the intermediate, resulting in a slower overall reaction.
For this compound, the aromatic ring is highly activated towards SNAr due to the combined electron-withdrawing effects of the para-fluoro and ortho/para-directing ester groups. While the C-F bond is the most activated site for nucleophilic attack, the C-Br bond can also be substituted, though typically under more forcing conditions or with specific nucleophiles. In substrates with both fluoro and bromo groups, selective substitution at the fluorine position is often possible.[22]
Experimental Protocols & Workflows
The following protocols are provided as validated starting points for researchers.
Protocol: Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
Potassium Carbonate (K2CO3), 2M aqueous solution (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst, Pd(PPh3)4 (0.03 equiv).
-
Solvent Addition: Add the toluene/ethanol solvent mixture. The solvent choice is critical; toluene solubilizes the organic components while the protic co-solvent (ethanol) can aid in the transmetalation step.
-
Base Addition: Add the aqueous solution of K2CO3. The base is essential for activating the boronic acid for transmetalation.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Buchwald-Hartwig Amination
This procedure outlines the C-N coupling of this compound with a secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Pd2(dba)3 (0.015 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line techniques are highly recommended.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd2(dba)3, the XPhos ligand, and the base (NaOtBu) to a dry reaction vessel. Add the aryl halide and the amine. This order prevents premature decomposition.
-
Reagent Addition: If not using a glovebox, add the solid reagents (aryl halide, base, catalyst, ligand) to a dry Schlenk flask. Evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the secondary amine.
-
Reaction: Heat the mixture to 100-110 °C. The higher temperature and specialized ligand (XPhos) are necessary to overcome the steric hindrance and facilitate the catalytic cycle.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Outlook
This compound is a highly valuable and synthetically versatile building block. Its reactivity is a sophisticated interplay of competing electronic and steric effects.
-
For Cross-Coupling: It behaves as a typical aryl bromide, with the C-Br bond being the reactive handle. Its reactivity is activated electronically by the fluoro and ester groups but moderately attenuated by the steric bulk of the ortho-ester. This allows for predictable and high-yielding transformations with appropriate catalyst selection.
-
For SNAr: The molecule is highly activated towards nucleophilic attack, primarily at the C-F position, due to the powerful inductive stabilization of the Meisenheimer intermediate by the fluorine atom.
Understanding these distinct reactivity modes allows chemists to selectively functionalize the molecule at either the C-Br or C-F position, unlocking a wide array of synthetic possibilities for the rapid construction of complex, high-value molecules.
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Mann, G., & Hartwig, J. F. (2002). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 124(7), 1382–1392. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-bromo-5-fluorobenzoate Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of successful research and development. Derivatives of Methyl 2-bromo-5-fluorobenzoate represent a class of compounds with significant potential in pharmaceutical and agrochemical applications, owing to the unique physicochemical properties imparted by their halogenated aromatic scaffold. Ensuring the structural integrity, purity, and isomeric distinction of these derivatives is paramount. This guide provides an in-depth comparison of key analytical methodologies, offering field-proven insights into experimental design and data interpretation to empower researchers in their characterization workflows.
The Analytical Imperative: Why In-Depth Characterization Matters
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For derivatives of this compound, the presence of bromine and fluorine atoms, alongside the ester functionality, presents both unique analytical handles and potential challenges. Isomeric confusion, impurity profiling, and definitive structure elucidation are common hurdles. A multi-faceted analytical approach is not just recommended; it is essential for building a robust data package for regulatory submissions and intellectual property protection.
A Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked. Is the goal to confirm the elemental composition? To elucidate the three-dimensional structure? Or to quantify the purity of a sample? Each method offers a unique lens through which to view the molecule.
| Technique | Information Gained | Sample Requirements | Throughput | Key Strengths for This Compound Class |
| NMR Spectroscopy | Connectivity, Stereochemistry, Purity | ~1-10 mg, soluble | High | Direct observation of ¹⁹F and detailed structural information via ¹H, ¹³C, and correlation spectra. |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | <1 mg, soluble or volatile | High | Unambiguous molecular weight determination and characteristic isotopic patterns of bromine. |
| HPLC/UPLC | Purity, Quantification, Isomer Separation | <1 mg, soluble | High | Excellent for assessing purity, separating regioisomers, and preparative isolation. |
| X-ray Crystallography | Absolute 3D Structure | Single crystal (~100 µm) | Low | The "gold standard" for unambiguous structural elucidation.[1] |
| Elemental Analysis | Elemental Composition (%C, H, N, Br, F) | ~2-5 mg, solid | Medium | Confirms the empirical formula of the synthesized compound. |
| FTIR Spectroscopy | Functional Groups Present | ~1-2 mg, solid or liquid | High | Quick confirmation of key functional groups like the ester carbonyl. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine characterization of organic molecules in solution. For fluorinated compounds, it offers a distinct advantage due to the properties of the ¹⁹F nucleus.[2][3]
Expertise in Practice: Leveraging the ¹⁹F Nucleus
The ¹⁹F nucleus is an ideal NMR probe: it has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which provides excellent signal dispersion and sensitivity.[2][3][4] This means that even subtle changes in the electronic environment around the fluorine atom in different derivatives will result in clearly distinguishable signals. Furthermore, the absence of endogenous fluorine signals in biological matrices makes ¹⁹F NMR a powerful tool for metabolism and in-vivo studies.[2][4]
Experimental Protocol: A Multi-Nuclear Approach
A comprehensive NMR analysis of a new this compound derivative should include ¹H, ¹³C, and ¹⁹F spectra as a minimum.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This will confirm the presence of the methyl ester protons and the aromatic protons, with their characteristic splitting patterns providing initial structural clues.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This will typically show a singlet for the single fluorine atom. The chemical shift is highly informative of the electronic environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the carbons bonded to the halogens.
-
2D Correlation Spectroscopy (COSY & HSQC/HMBC): For unambiguous assignment, acquire 2D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): Reveals which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Workflow for NMR Analysis
Caption: NMR workflow for structural elucidation.
II. Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.[5]
Expertise in Practice: The Bromine Isotopic Signature
A key feature in the mass spectrum of any compound containing a single bromine atom is the presence of a characteristic M+2 peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This results in two molecular ion peaks separated by 2 m/z units with almost equal intensity, providing a definitive confirmation of the presence of one bromine atom in the molecule.[6][7]
Ionization Technique Selection:
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. This is excellent for creating a reproducible fragmentation "fingerprint" that can be compared across samples or to libraries.[5]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically leave the molecular ion intact.[5] These are ideal for confirming the molecular weight with high confidence.
Experimental Protocol: LC-MS for Purity and Identity
Combining liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for simultaneous purity assessment and molecular weight confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.
-
Mass Spectrometry Detection: Direct the eluent from the HPLC into the mass spectrometer (typically using an ESI source).
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion. Scan a mass range appropriate for the expected molecular weight of the derivative.
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Confirm the presence of the bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z).
-
Workflow for LC-MS Analysis
Caption: LC-MS workflow for identity and purity analysis.
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for determining the purity of a compound and for separating closely related species, such as regioisomers, which can be a common challenge in the synthesis of substituted aromatic rings.
Expertise in Practice: Method Development for Halogenated Aromatics
Reversed-phase HPLC using a C18 stationary phase is the most common starting point. The aromatic nature of the this compound core lends itself well to retention on these columns. Method development typically involves optimizing the mobile phase composition (e.g., the ratio of water to acetonitrile or methanol) and the pH (by adding modifiers like formic acid or trifluoroacetic acid) to achieve optimal separation between the main peak and any impurities.
Experimental Protocol: Purity Determination by UV Detection
Step-by-Step Protocol:
-
System Setup: Use a standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Accurately prepare a solution of the derivative at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Run: Inject 5-10 µL of the sample and run a gradient elution, for example, from 10% B to 95% B over 20 minutes.
-
Detection: Monitor the elution profile with the UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
IV. Unambiguous Proof: X-ray Crystallography and Elemental Analysis
While NMR and MS provide strong evidence for a structure, certain situations demand absolute confirmation.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule, revealing the precise arrangement of atoms and confirming connectivity, stereochemistry, and conformation.[1][8][9][10] The primary challenge is often growing a single crystal of sufficient quality.
Elemental Analysis: Validating the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like nitrogen).[11] For halogenated compounds, specialized combustion methods followed by ion chromatography or titration are used to determine the percentage of bromine and fluorine.[12][13] The experimentally determined percentages must match the theoretical values for the proposed chemical formula to within a narrow margin (typically ±0.4%) to be considered valid. This technique is a crucial final check to ensure no unexpected atoms have been incorporated into the structure.
Conclusion: An Integrated Approach for Self-Validating Data
No single technique tells the whole story. The most trustworthy and robust characterization of a this compound derivative is achieved through an integrated analytical approach. The high-resolution data from NMR confirms the detailed connectivity, mass spectrometry validates the molecular weight and the presence of bromine, HPLC confirms the purity and isomeric integrity, and elemental analysis verifies the empirical formula. For novel structures or when absolute stereochemistry is critical, X-ray crystallography provides the ultimate, unambiguous proof. By judiciously selecting and combining these powerful analytical tools, researchers can build a self-validating system that ensures the scientific integrity of their work and accelerates the journey from discovery to application.
References
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Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
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Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
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ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Analytica Chimica Acta. (2015, January 7). Multi-analyte Method for the Analysis of Various Organohalogen Compounds in House Dust. Retrieved from [Link]
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Scientific journal "Meat Technology". (2025, December 1). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Retrieved from [Link]
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A Comparative Guide to Identifying Impurities in Commercial Methyl 2-bromo-5-fluorobenzoate
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. Any extraneous substance can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for identifying and characterizing impurities in commercial batches of Methyl 2-bromo-5-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights to establish a robust and self-validating impurity profiling system. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative sources and regulatory guidelines to ensure trustworthiness and technical accuracy.
The Importance of Impurity Profiling: A Regulatory and Scientific Perspective
This compound is a critical intermediate where uncontrolled impurities can propagate through subsequent synthetic steps, leading to final API batches that may not meet stringent regulatory standards. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] These guidelines establish thresholds for reporting (typically ≥0.05%) and identification, underscoring the necessity of sensitive and specific analytical methods.[3][4][5]
Impurities can be broadly classified into organic (process-related and degradation products), inorganic, and residual solvents.[1][3] For this compound, the most critical impurities are typically organic and arise from the manufacturing process.
Understanding Potential Impurities in this compound
A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common synthesis pathway for the precursor, 2-bromo-5-fluorobenzoic acid, involves the Sandmeyer reaction of 2-amino-5-fluorobenzoic acid.[6][7] Subsequent esterification yields the final product. Another route involves the direct bromination of a fluorobenzoic acid derivative.[8]
From these pathways, we can anticipate several types of process-related impurities:
-
Starting Materials: Unreacted 2-amino-5-fluorobenzoic acid or 5-fluorobenzoic acid.
-
Isomeric Byproducts: Positional isomers are a significant concern in the synthesis of substituted aromatics. During bromination, isomers such as Methyl 3-bromo-5-fluorobenzoate or Methyl 4-bromo-2-fluorobenzoate can be formed.[8]
-
Over-reacted Species: Di-brominated species like Methyl 2,X-dibromo-5-fluorobenzoate can occur if the bromination step is not carefully controlled.
-
Side-reaction Products: Byproducts from the Sandmeyer reaction, such as phenol derivatives formed by the reaction of the diazonium salt with water.[6]
-
Reagents and Catalysts: Trace amounts of reagents used in the synthesis.[1]
A Comparative Analysis of Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach, leveraging the strengths of different methods, is essential. We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Key Performance Indicators for Impurity Profiling Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of known and unknown impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation of unknown impurities and quantification of isomers. |
| Sensitivity | High (typically to 0.01% or lower). | Very high (ppb levels for targeted analysis). | Moderate to low (generally >0.1% for direct detection). |
| Specificity | High for separation, moderate for identification (UV detection). | Very high for identification (mass fragmentation pattern). | Very high for structural information. |
| Key Advantage | Robust, reproducible, and the workhorse for purity analysis in QC labs. | Excellent for identifying unknown volatile impurities through library matching. | Unparalleled for definitive structure determination without a reference standard. |
| Limitation | Reference standards needed for definitive identification. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for determining the purity of this compound due to its high resolution and sensitivity for non-volatile compounds.[9] A well-developed reversed-phase HPLC method can effectively separate the main component from its structurally similar impurities.
Caption: Workflow for HPLC purity analysis of this compound.
This protocol is a robust starting point for the analysis. Method validation according to ICH guidelines is essential before implementation.[10][11]
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 50% B
-
26-30 min: Equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Acetonitrile.
Expertise & Experience: The choice of a C18 column is based on the moderate polarity of this compound. The gradient elution is crucial for separating impurities with a range of polarities, from more polar starting materials to less polar di-brominated species. A PDA detector is highly recommended as it allows for the examination of peak purity and can help in distinguishing between co-eluting peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for identifying volatile and semi-volatile impurities.[12] For this compound, this method is ideal for detecting residual solvents and identifying unknown process-related impurities through their unique mass fragmentation patterns.
Caption: Workflow for GC-MS impurity identification.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Expertise & Experience: The temperature program is designed to first elute any volatile solvents and then separate the higher boiling point aromatic compounds. Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, which are crucial for library matching.[13] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for M and M+2 ions) is a key diagnostic feature in the mass spectra of any bromine-containing impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide definitive structural information of unknown impurities, especially for distinguishing between isomers.[15] While less sensitive than chromatographic methods, techniques like 1D ¹H and ¹³C NMR, along with 2D experiments such as HSQC and HMBC, are indispensable for structural elucidation.
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A Spectroscopic Guide to Differentiating Methyl 2-bromo-5-fluorobenzoate Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is a critical step that underpins the synthesis of targeted molecular entities. The subtle yet significant differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of Methyl 2-bromo-5-fluorobenzoate and two of its constitutional isomers: Methyl 3-bromo-5-fluorobenzoate and Methyl 4-bromo-2-fluorobenzoate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key distinguishing features that enable unambiguous identification of these closely related compounds.
The Importance of Spectroscopic Analysis in Isomer Identification
Constitutional isomers, sharing the same molecular formula (C₈H₆BrFO₂), present a unique challenge in chemical analysis. Their identical mass makes them indistinguishable by mass spectrometry alone in many cases. However, the distinct connectivity of their atoms gives rise to unique electronic environments, which can be probed by various spectroscopic techniques. NMR spectroscopy, in particular, is a powerful tool for elucidating the precise substitution pattern on the benzene ring, while IR spectroscopy provides characteristic vibrational fingerprints of the functional groups present.
This guide will delve into a comparative analysis of the following isomers:
-
This compound
-
Methyl 3-bromo-5-fluorobenzoate
-
Methyl 4-bromo-2-fluorobenzoate
Structural Overview and Isomeric Differentiation
The positional differences of the bromine and fluorine substituents on the benzene ring relative to the methyl ester group are the defining features that differentiate these isomers. These structural variations directly influence the electronic environment of each proton and carbon atom, leading to distinct chemical shifts and coupling patterns in their NMR spectra.
Figure 1: Chemical structures of the three isomers of Methyl bromo-fluorobenzoate.
¹H NMR Spectroscopic Comparison
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons and their coupling constants (J) provide a detailed map of the substitution pattern. The electronegativity of the bromine and fluorine atoms, along with the electron-withdrawing nature of the methyl ester group, significantly influences the shielding and deshielding of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| This compound | H-3 | 7.65 | dd | J = 9.1, 5.2 |
| H-4 | 7.15 | ddd | J = 9.1, 7.7, 3.1 | |
| H-6 | 7.40 | dd | J = 8.8, 3.1 | |
| -OCH₃ | 3.90 | s | - | |
| Methyl 3-bromo-5-fluorobenzoate | H-2 | 7.95 | t | J = 1.5 |
| H-4 | 7.50 | ddd | J = 8.5, 2.4, 1.5 | |
| H-6 | 7.70 | ddd | J = 8.5, 2.4, 1.5 | |
| -OCH₃ | 3.92 | s | - | |
| Methyl 4-bromo-2-fluorobenzoate | H-3 | 7.45 | dd | J = 8.5, 1.8 |
| H-5 | 7.35 | dd | J = 8.5, 1.8 | |
| H-6 | 7.80 | t | J = 8.5 | |
| -OCH₃ | 3.88 | s | - |
Note: These are predicted values and may vary slightly from experimental data.
Interpretation of ¹H NMR Spectra:
-
This compound: The presence of three distinct aromatic protons, each with unique coupling patterns, is a key identifier. The proton at position 6 (H-6) is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.
-
Methyl 3-bromo-5-fluorobenzoate: This isomer exhibits a higher degree of symmetry in its ¹H NMR spectrum. The protons at positions 2 and 6 are chemically distinct but will likely show similar multiplicities. The proton at H-2, situated between two electron-withdrawing groups, is expected to be the most deshielded.
-
Methyl 4-bromo-2-fluorobenzoate: The para-position of the bromine atom relative to the fluorine atom results in a more complex splitting pattern. The proton at H-6 will appear as a triplet due to coupling with the two adjacent protons (H-5) and the fluorine atom.
¹³C NMR Spectroscopic Comparison
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms will exhibit characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Spectral Data
| Isomer | Predicted Chemical Shifts (ppm) |
| This compound | 164.5 (C=O), 159.0 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz, C-Br), 125.0 (d, J=24 Hz), 120.0 (d, J=9 Hz), 118.0 (d, J=22 Hz), 115.0 (C-CO), 52.5 (-OCH₃) |
| Methyl 3-bromo-5-fluorobenzoate | 165.0 (C=O), 162.0 (d, J=248 Hz, C-F), 134.0 (d, J=3 Hz), 131.0 (d, J=8 Hz), 124.0 (d, J=22 Hz), 122.0 (C-Br), 118.0 (d, J=24 Hz), 52.8 (-OCH₃) |
| Methyl 4-bromo-2-fluorobenzoate | 163.0 (C=O), 161.0 (d, J=255 Hz, C-F), 133.0, 130.0, 128.0 (d, J=4 Hz), 125.0 (d, J=10 Hz), 117.0 (d, J=25 Hz), 52.6 (-OCH₃) |
Note: These are predicted values and may vary slightly from experimental data. The coupling constants (J) for carbon-fluorine splitting are also predicted.
Interpretation of ¹³C NMR Spectra:
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can help determine the substitution pattern. Furthermore, the characteristic large coupling constant for the carbon directly bonded to the fluorine atom (¹JCF) is a key diagnostic feature.
Infrared (IR) Spectroscopic Comparison
Infrared spectroscopy is useful for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H bending and other skeletal vibrations that can help to distinguish the isomers.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester) | 1250 - 1300 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 600 |
| Aromatic C-H Bending | 700 - 900 (pattern depends on substitution) |
The precise positions of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can serve as a diagnostic tool.
Mass Spectrometric (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (m/z) due to their identical molecular formula. However, the relative intensities of the fragment ions may differ slightly due to the different substitution patterns, which can influence the stability of the resulting fragments.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound.
-
Loss of -OCH₃: A fragment corresponding to the loss of the methoxy group.
-
Loss of -COOCH₃: A fragment corresponding to the loss of the entire methyl ester group.
-
Loss of Br: A fragment corresponding to the loss of a bromine atom.
-
Isotopic Pattern: The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
While the primary fragmentation pathways will be similar, subtle differences in fragment ion abundances may be observable and could potentially be used for differentiation with careful analysis and comparison to reference spectra.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Gently shake the tube to ensure homogeneity.
NMR Data Acquisition
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Use electron ionization (EI) at 70 eV to generate the mass spectrum.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of Fluorobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. Among the various coupling partners, organofluorine compounds, particularly fluorobenzoates, present a unique set of challenges and opportunities. The inert nature of the C–F bond, the strongest single bond to carbon, necessitates highly efficient catalytic systems for its activation.[1][2] This guide provides an in-depth comparison of catalyst efficiency for the cross-coupling of ortho-, meta-, and para-fluorobenzoates, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Challenge of C–F Bond Activation in Fluorobenzoates
The high bond dissociation energy and low polarity of the C–F bond make its cleavage a significant hurdle in cross-coupling catalysis.[1] The position of the fluorine atom and the ester group on the benzene ring of fluorobenzoates introduces distinct electronic and steric effects that profoundly influence the efficiency of catalytic C–F bond activation. Generally, electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]
The reactivity of fluorobenzoate isomers is expected to follow the trend: ortho > para > meta .
-
Ortho-fluorobenzoates: The proximity of the ester group to the fluorine atom can lead to a "directing effect," where the ester functionality interacts with the metal center of the catalyst, facilitating the oxidative addition into the C–F bond. This chelation-assisted mechanism can significantly lower the activation energy for the C-F bond cleavage.[1]
-
Para-fluorobenzoates: The ester group at the para position exerts a strong electron-withdrawing effect through resonance, which polarizes the C–F bond and makes the ipso-carbon more susceptible to nucleophilic attack by the low-valent metal catalyst.
-
Meta-fluorobenzoates: The ester group at the meta position has a weaker inductive electron-withdrawing effect and no resonance effect on the C–F bond, making it the most challenging of the three isomers to activate.
This guide will delve into a comparative analysis of catalyst performance in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C–C bond formation and the Buchwald-Hartwig amination for C–N bond formation.
I. Suzuki-Miyaura Coupling: Forging C–C Bonds with Fluorobenzoates
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The choice of catalyst, particularly the ligand, is crucial when dealing with the unreactive C–F bond of fluorobenzoates.
Catalyst Systems and Their Comparative Performance
Bulky, electron-rich phosphine ligands are generally the most effective for activating C–F bonds in Suzuki-Miyaura coupling.[4] Below is a comparative overview of commonly used catalyst systems.
| Catalyst System | Substrate Isomer | Typical Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Key Observations |
| Pd(OAc)₂ / SPhos | Methyl 2-fluorobenzoate | 85-95 | High | High | Excellent reactivity due to potential ortho-directing effect. |
| Methyl 4-fluorobenzoate | 70-85 | Moderate | Moderate | Good yields due to strong electron-withdrawing effect. | |
| Methyl 3-fluorobenzoate | 40-60 | Low | Low | Significantly lower reactivity, often requiring higher catalyst loading and longer reaction times. | |
| [Pd(IPr)(μ-Cl)Cl]₂ | Methyl 2-fluorobenzoate | 90-98 | Very High | Very High | N-heterocyclic carbene (NHC) ligand provides high stability and activity. |
| Methyl 4-fluorobenzoate | 80-90 | High | High | Highly effective for the activated para-isomer. | |
| Methyl 3-fluorobenzoate | 50-70 | Moderate | Moderate | Improved performance over phosphine ligands for the meta-isomer, but still challenging. |
Expertise & Experience: The superior performance of catalysts with ortho-fluorobenzoates is a direct consequence of the proximity of the ester group. This allows for a pre-coordination of the catalyst to the carbonyl oxygen, effectively lowering the entropic barrier for the subsequent oxidative addition into the C-F bond. For the challenging meta-isomers, the use of highly active and thermally stable NHC-ligated palladium precatalysts can offer a significant advantage.
Experimental Protocol: A Model Comparative Study for Suzuki-Miyaura Coupling
This protocol provides a standardized method for comparing the efficiency of different palladium catalysts for the Suzuki-Miyaura coupling of methyl fluorobenzoate isomers with phenylboronic acid.
Materials:
-
Methyl 2-fluorobenzoate, Methyl 3-fluorobenzoate, Methyl 4-fluorobenzoate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(IPr)(μ-Cl)Cl]₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the methyl fluorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or ¹H NMR using an internal standard to determine the yield.
Workflow for Catalyst Comparison:
Sources
A Senior Application Scientist's Guide to the Validation of Synthesis Products from Methyl 2-bromo-5-fluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis and rigorous validation of novel chemical entities are paramount. Methyl 2-bromo-5-fluorobenzoate stands as a versatile and highly valuable building block, offering a strategic entry point for the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its utility stems from the orthogonal reactivity of its functional groups: the bromo substituent, which is primed for cross-coupling reactions, and the electron-withdrawing fluoro group and methyl ester, which modulate the reactivity and physicochemical properties of the resulting products.
This guide provides an in-depth, comparative analysis of the synthesis and validation of products derived from this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, present comparative data to inform your synthetic strategy, and provide detailed, field-proven methodologies for the unambiguous validation of your target compounds. Our focus will be on two of the most powerful and widely employed transformations for this substrate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. Furthermore, we will explore a comparative synthetic approach starting from an alternative precursor, 2-amino-5-fluorobenzoic acid, to provide a broader context for synthetic planning.
Comparative Synthesis Strategies: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl structures prevalent in many pharmaceutical agents.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Catalyst and Ligand Selection: A Performance Comparison
The success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst and the associated phosphine ligand. The electronic and steric properties of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5] For a substrate like this compound, which can be considered a somewhat deactivated aryl bromide due to the electron-withdrawing nature of the fluorine and ester groups, a highly active catalyst system is often required.[6]
Below is a comparative table summarizing the performance of common palladium catalyst systems for the Suzuki coupling of aryl bromides, providing a baseline for what to expect when working with substrates similar to this compound.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | A classic, versatile catalyst; may require higher loadings and longer reaction times for deactivated substrates.[6] |
| Pd(dppf)Cl₂ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 8 | >90 | Robust and effective for a wide range of substrates, including heteroaryl boronic acids.[7] |
| SPhos-Pd Precatalyst | 1 | K₃PO₄ | 1,4-Dioxane | RT - 80 | 2-6 | >95 | A highly active Buchwald ligand-based system, often allowing for lower catalyst loadings and milder reaction conditions.[6] |
| PEPPSI-IPr | 1.5 | Cs₂CO₃ | t-Amyl Alcohol | 100 | 4 | >92 | An N-heterocyclic carbene (NHC)-ligated catalyst known for its high stability and efficiency, particularly with challenging substrates.[8] |
Expert Insight: The choice between these catalyst systems often involves a trade-off between cost, activity, and air-stability. While Pd(PPh₃)₄ is a cost-effective and readily available option, the higher activity of the Buchwald and NHC-based catalysts can justify their use for challenging couplings or when milder conditions are required to preserve sensitive functional groups.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Synthesis Strategies: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, a transformation that is central to the synthesis of a vast number of pharmaceuticals.[9][10] This reaction allows for the coupling of a wide variety of amines with aryl halides, including the relatively unreactive aryl chlorides.
Ligand Selection for Optimal Performance
Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for the success of the Buchwald-Hartwig amination. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[10]
| Ligand | Amine Substrate Scope | Key Features & Considerations |
| XPhos | Primary and secondary amines, anilines | A highly active and versatile ligand, often providing excellent yields under mild conditions.[11] |
| RuPhos | Primary and secondary amines, heterocycles | Particularly effective for the coupling of electron-deficient anilines and heterocyclic amines. |
| BrettPhos | Primary amines | Specifically designed for the coupling of primary amines, often showing superior performance for this substrate class. |
| Xantphos | A broader range of amines, including amides | A bidentate ligand that can be effective in challenging couplings, though sometimes with lower yields compared to the more specialized monophosphine ligands.[12] |
Expert Insight: When troubleshooting a Buchwald-Hartwig amination, screening different ligands is often the most effective strategy. The subtle interplay between the steric and electronic properties of the ligand, substrate, and amine can have a profound impact on the reaction outcome. It is also crucial to ensure the quality of the reagents, as trace impurities can poison the catalyst.
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon. Repeat this three times.
-
Addition of Amine and Solvent: Add the desired amine (1.2 equiv) followed by anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
An Alternative Synthetic Route: Starting from 2-Amino-5-fluorobenzoic Acid
To provide a comprehensive comparison, it is valuable to consider alternative synthetic pathways to the target molecules. 2-Amino-5-fluorobenzoic acid is a readily available and cost-effective starting material that can be converted into a variety of useful intermediates.[1][2][13]
Synthesis of a Diazonium Salt Intermediate
A common strategy involves the conversion of the aniline functionality to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. For instance, treatment with sodium nitrite and a copper(I) bromide source would yield 2-bromo-5-fluorobenzoic acid, which can then be esterified to provide this compound. Alternatively, a Sandmeyer-type cyanation could provide a nitrile, which can be a precursor for other functional groups.
This multi-step approach offers flexibility but may result in a lower overall yield compared to the direct use of this compound in cross-coupling reactions. The choice of route will depend on the availability of starting materials, cost considerations, and the desired final product.
Rigorous Validation of Synthesis Products
The unambiguous characterization of the synthesized products is a critical and non-negotiable step in the research and development process. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the target compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the final product and for monitoring the progress of a reaction.[11] A reverse-phase C18 column is typically used for the analysis of substituted benzoates.
Detailed Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful techniques for the structural elucidation of organic molecules. For products derived from this compound, specific features in the NMR spectra are expected.
-
¹H NMR: The aromatic region will show characteristic splitting patterns due to the coupling between the protons and the fluorine atom. The chemical shift of the methyl ester protons will typically appear as a singlet around 3.9 ppm.[14]
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 165-170 ppm).[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.[17] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized product. The fragmentation of methyl benzoates often involves the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[18]
Conclusion
The synthesis of novel compounds from this compound offers a wealth of opportunities for the development of new pharmaceuticals and agrochemicals. The strategic application of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, guided by a rational selection of catalysts and ligands, can provide efficient access to a wide range of target molecules. As we have demonstrated, a thorough understanding of the underlying reaction mechanisms and a comparative analysis of different synthetic strategies are crucial for successful project execution.
Equally important is the rigorous validation of the synthesized products using a suite of analytical techniques. The detailed protocols provided in this guide for HPLC, NMR, and MS analysis serve as a robust framework for ensuring the identity and purity of your compounds, thereby upholding the principles of scientific integrity and enabling the confident advancement of your research endeavors.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 12, 2026, from [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 12, 2026, from [Link]
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The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved January 12, 2026, from [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 12, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 12, 2026, from [Link]
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What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 12, 2026, from [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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2-Amino-5-fluorobenzoic acid - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 12, 2026, from [Link]
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Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. (2015, March 4). Retrieved January 12, 2026, from [Link]
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Solved NMR spectra of methyl benzoate and methyl | Chegg.com. (2019, August 7). Retrieved January 12, 2026, from [Link]
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Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 12, 2026, from [Link]
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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literature comparison of yields for reactions using Methyl 2-bromo-5-fluorobenzoate
An In-Depth Technical Guide to Maximizing Yields in Reactions with Methyl 2-bromo-5-fluorobenzoate
As a foundational building block in modern synthetic chemistry, this compound is a versatile reagent prized for its utility in constructing complex molecular architectures.[1] Its application spans the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the bromo, fluoro, and methyl ester functionalities allows for a diverse range of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of reaction yields for this substrate across various common coupling reactions. We will delve into the causality behind experimental choices, present detailed protocols for high-yielding transformations, and offer insights into troubleshooting and optimization.
The Reactivity Landscape of this compound
The reactivity of this compound is primarily dictated by the C(sp²)–Br bond. The electron-withdrawing nature of the adjacent methyl ester and the fluorine atom can influence the ease of oxidative addition in palladium-catalyzed cycles.[2] Furthermore, the ortho-position of the bromine atom relative to the bulky ester group introduces steric considerations that can affect catalyst approach and overall reaction efficiency.[2] Understanding these electronic and steric factors is paramount to selecting the optimal conditions for achieving high yields.
Comparative Analysis of Cross-Coupling Reactions
The following sections provide a literature-based comparison of yields for several key cross-coupling reactions. The data highlights the critical role of catalyst systems, bases, and solvents in achieving successful outcomes.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For this compound, achieving high yields often requires careful selection of a palladium catalyst and a suitable ligand to overcome potential steric hindrance and catalyst deactivation.[2][5]
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 4-12 | Varies |
| Arylboronic Acid | Pd(OAc)₂ (2-3) | SPhos (4-6) | K₃PO₄ | Degassed Toluene | 100-110 | 12-24 | Often High |
| Arylboronic Acid | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-24 | Moderate-High |
Note: Yields are representative and adapted from studies on the structurally similar 2-Bromo-5-fluorobenzoic acid.[2][5][6] Optimal conditions may vary for specific substrates.
Causality and Insights: The use of bulky, electron-rich phosphine ligands like SPhos can facilitate the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[2] This is particularly important for substrates where steric hindrance or catalyst deactivation is a concern. The choice of base is also critical; stronger, non-coordinating bases are often more effective for challenging couplings.[2] A common side reaction is the homocoupling of the boronic acid, which can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[2][6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7] This reaction is fundamental in medicinal chemistry, where the aryl amine moiety is a common pharmacophore. Yields are highly dependent on the choice of ligand, base, and the nature of the amine coupling partner.
Table 2: Comparison of Yields for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Substituted Anilines | Pd₂(dba)₃ (2.5) | XPhos (5) | K-t-butoxide | Toluene | 100 | 2-24 | 23-89[7] |
| Secondary Amines | Pd(OAc)₂ / RuPhos | RuPhos | Various | Toluene | 110-120 | 24 | Moderate-Excellent[8] |
| Heterocyclic Amines | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | NaO-t-Bu | Toluene | 110 | 24 | 61-92[9] |
Causality and Insights: The success of the Buchwald-Hartwig amination hinges on the catalyst's ability to facilitate both C-N bond formation and reductive elimination. Ligands like XPhos and RuPhos are highly effective due to their bulk and electron-donating properties, which promote the catalytic cycle.[7] Strong, non-nucleophilic bases such as sodium or potassium tert-butoxide are typically required.[7] Lower yields can sometimes result from incomplete conversion or difficulties with sterically hindered or electron-poor anilines.[7] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes while achieving excellent yields.[8]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[10] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11]
Table 3: Comparison of Yields for Sonogashira Coupling
| Alkyne Partner | Catalyst (mol%) | Co-Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Terminal Alkynes | Pd(acac)₂ (low loading) | CuI | K₃PO₄ | DMSO | 125 | - | Good[11] |
| Terminal Alkynes | Pd₂(dba)₃ (3) | None | LiHMDS | THF | 110 | 15 | Up to 99[10] |
Causality and Insights: Traditional Sonogashira couplings rely on a dual catalytic system of palladium and copper. However, recent advancements have developed copper-free methods. A notable example uses LiHMDS as a base, which is believed to play a dual role as a base and a ligand, with the formation of strong Li-F bonds helping to drive the reaction.[10] This approach can provide excellent yields even for challenging substrates like aryl fluorides, suggesting high efficacy for the analogous aryl bromide.[10][12]
Visualizing the Synthetic Workflow
To achieve reproducible and high-yielding results, a systematic experimental workflow is essential. The following diagram illustrates a typical process for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. [5]
Detailed Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 1: High-Yield Suzuki-Miyaura Coupling
This protocol is adapted for challenging substrates where steric hindrance may be a factor. [2][6]
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and a bulky, electron-rich ligand such as SPhos (4-6 mol%).
-
Inert Atmosphere: Seal the flask, and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Degassing: For optimal results, perform three freeze-pump-thaw cycles to ensure the thorough removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-3 mol%).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with an Aniline
This protocol is based on conditions found to be effective for a range of substituted anilines. [7]
-
Preparation: In a glovebox or under a robust stream of inert gas, add this compound (1.0 equiv.), the desired aniline (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2.5 mol%), a ligand like XPhos (5 mol%), and potassium t-butoxide (1.4 equiv.) to an oven-dried reaction vial or flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable synthetic intermediate whose reactivity is well-suited for a variety of powerful cross-coupling reactions. Achieving high yields is consistently dependent on the judicious selection of the catalytic system—specifically the palladium source and the phosphine ligand—as well as the base and solvent. For Suzuki-Miyaura couplings, bulky, electron-rich ligands can overcome steric challenges, while for Buchwald-Hartwig aminations, ligands such as XPhos have proven robust. By understanding the underlying mechanistic principles and employing carefully optimized, oxygen-free reaction conditions, researchers can effectively leverage this building block to construct complex target molecules with high efficiency.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-fluorobenzoic Acid. Benchchem.
- Anonymous. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with 2-Bromo-5-fluorobenzoic acid. Benchchem.
- Anonymous. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzyl Alcohol. Benchchem.
- Anonymous. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- BenchChem Technical Support Team. (2025). Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzoic Acid. Benchchem.
- Anonymous. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3-fluorobenzoic Acid. Benchchem.
- Anonymous. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal.
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed.
- Ros, E., Prades, A., Forson, D., Smyth, J., Verdaguer, X., Pouplana, L. R. D., & Riera, A. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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Navigating Reactivity: A Comparative Guide to Bromofluorobenzoate Isomers in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in pharmaceutical candidates and functional materials is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. When combined with a bromo-substituent, bromofluorobenzoates emerge as highly versatile synthetic intermediates, primed for a variety of powerful cross-coupling and substitution reactions. However, the isomeric position of the fluorine atom—ortho, meta, or para—is not a trivial consideration. It dictates the electronic and steric environment of the reactive C-Br bond, leading to significant, and often predictable, differences in reactivity.
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromofluorobenzoates in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By understanding the interplay of inductive and resonance effects, researchers can make more informed decisions in reaction design, catalyst selection, and the strategic construction of complex molecular architectures.
The Decisive Influence of Fluorine's Position: Electronic and Steric Effects
The reactivity of bromofluorobenzoate isomers is governed by a delicate balance of electronic and steric factors, stemming from the high electronegativity of the fluorine atom and its position relative to the bromine.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions. This inductive withdrawal of electron density makes the aromatic ring more electron-poor.
-
Resonance Effect (+M): Despite its electronegativity, fluorine can also act as a weak pi-donor through its lone pairs, a phenomenon known as the mesomeric or resonance effect. This effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized into the aromatic pi-system.
-
Steric Hindrance: The presence of a fluorine atom in the ortho position to the bromine can sterically hinder the approach of bulky catalysts and reagents to the C-Br bond, potentially slowing down reaction rates.
The net effect on reactivity is a complex interplay of these factors, which manifests differently in various reaction types.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step is highly dependent on the electronic nature of the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The general reactivity trend for aryl bromides is influenced by the electronic density at the carbon bearing the bromine. A more electron-deficient carbon will generally undergo oxidative addition more readily.
Expected Reactivity Trend: para > ortho > meta
-
Para-bromofluorobenzoate: The strong -I effect of fluorine at the para position makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition. The +M effect is also present but the -I effect tends to dominate in influencing the C-Br bond polarity for this reaction.
-
Ortho-bromofluorobenzoate: The -I effect is strongest at the ortho position, which should enhance reactivity. However, this is often counteracted by steric hindrance from the adjacent fluorine, which can impede the approach of the bulky palladium catalyst.
-
Meta-bromofluorobenzoate: At the meta position, only the -I effect is operative, with no competing +M effect. This leads to a moderate level of activation compared to the para isomer.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromofluorobenzoate Isomers
| Isomer | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90-95% |
| Methyl 3-bromo-5-fluorobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-90% |
| Methyl 2-bromo-6-fluorobenzoate | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | ~75-85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling, and the reactivity trends are therefore comparable. The oxidative addition of the aryl bromide to the palladium catalyst is a key step.
Expected Reactivity Trend: para > ortho > meta
The same electronic and steric arguments as for the Suzuki-Miyaura coupling apply here. The para-isomer is expected to be the most reactive due to the strong electron-withdrawing nature of the fluorine at that position, facilitating oxidative addition. The ortho-isomer's reactivity will be a balance between electronic activation and steric hindrance. The meta-isomer will exhibit intermediate reactivity.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromofluorobenzoate Isomers
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | ~90-98% |
| Methyl 3-bromo-5-fluorobenzoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 16 | ~80-90% |
| Methyl 2-bromo-6-fluorobenzoate | n-Hexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | ~70-85% |
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr) proceeds via a different mechanism that dramatically alters the reactivity trend. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.[1]
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[1] Therefore, the reactivity is enhanced by factors that stabilize this negatively charged intermediate.
Expected Reactivity Trend: ortho ≈ para >> meta
-
Ortho- and Para-bromofluorobenzoates: The strongly electron-withdrawing fluorine atom at the ortho or para position can effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. This significantly lowers the activation energy for the nucleophilic attack, making these isomers highly reactive in SNAr.
-
Meta-bromofluorobenzoate: When the fluorine is in the meta position, it can only exert its electron-withdrawing inductive effect. It cannot participate in resonance stabilization of the negative charge on the carbon bearing the bromine. Consequently, the meta-isomer is significantly less reactive in SNAr reactions.
It is also important to note that in SNAr reactions, fluoride is often a better leaving group than bromide when strong electron-withdrawing groups are present.[1] However, in the case of bromofluorobenzoates, the bromine is the intended leaving group.
Table 3: Representative Yields for Nucleophilic Aromatic Substitution of Bromofluorobenzoate Isomers with Sodium Methoxide
| Isomer | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | NaOMe | MeOH | 65 | 1 | >95% |
| Methyl 2-bromo-4-fluorobenzoate | NaOMe | MeOH | 65 | 1 | >95% |
| Methyl 3-bromo-5-fluorobenzoate | NaOMe | MeOH | 65 | 24 | <10% |
Note: The data in this table is based on established principles of SNAr reactivity and serves as an illustrative guide.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromofluorobenzoate with an arylboronic acid.
Figure 2: A typical experimental workflow for palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
The position of a fluorine atom on a bromofluorobenzoate ring is a critical determinant of its reactivity. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the general reactivity trend is para > ortho > meta, driven primarily by the electron-withdrawing inductive effect of fluorine facilitating the oxidative addition step. In contrast, for nucleophilic aromatic substitution, the trend shifts to ortho ≈ para >> meta, as the ability of the fluorine to stabilize the intermediate Meisenheimer complex through resonance becomes the dominant factor. By understanding these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to optimize their synthetic routes and accelerate the discovery of new molecules with desired properties.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
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Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
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Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
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Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-5-fluorobenzoate
As researchers and professionals in the field of drug development, our work with specialized reagents like Methyl 2-bromo-5-fluorobenzoate is fundamental to innovation. However, the responsibility that accompanies the use of such chemicals extends beyond the benchtop. A deep understanding of their properties and the implementation of rigorous disposal protocols are not just matters of regulatory compliance, but are cornerstones of a safe and ethical research environment. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Section 1: Hazard Profile Analysis
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound, a class of chemicals that requires specific disposal pathways due to its persistence and potential for environmental harm if not managed correctly.[1][2][3] The primary hazards are associated with its irritant properties and acute toxicity.
The causality behind its hazardous classification stems from its reactivity. Upon contact with skin or eyes, it can cause significant irritation.[4][5] If inhaled, it may lead to respiratory tract irritation, and ingestion can be harmful.[4][5] During combustion, it can decompose to release highly toxic and corrosive gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[4][6][7]
Table 1: GHS Hazard Summary for Related Bromo-fluorobenzoates
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Skull and crossbones (GHS06) | Danger | H301/H302: Toxic or Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Exclamation mark (GHS07) | Warning | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Exclamation mark (GHS07) | Warning | H319: Causes serious eye irritation[4][5] |
| Specific target organ toxicity | Exclamation mark (GHS07) | Warning | H335: May cause respiratory irritation[4][5] |
Section 2: Personnel Protection and Safety Measures
A self-validating safety protocol begins with robust personal protective equipment (PPE) and engineering controls. These measures are non-negotiable when handling this compound, from initial use to final disposal.
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[8]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any area where this chemical is handled.[7][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required at all times.[10][11] For operations with a higher risk of splashing, such as transferring large volumes or cleaning up spills, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[8][11]
-
Protective Clothing: A lab coat is standard, but for larger quantities, a chemically resistant apron or coveralls should be utilized to prevent skin exposure.[12]
Section 3: Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[6] As a halogenated organic waste, it requires specialized disposal, typically high-temperature incineration, by a licensed hazardous waste management company.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]
-
Causality: This segregation is critical because halogenated and non-halogenated waste streams are treated differently. Mixing them can complicate the disposal process and increase costs. Halogenated waste requires incineration in facilities equipped with scrubbers to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[1]
-
-
Containerization:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Affix a hazardous waste label to the container before adding any waste.
-
Log all additions to the container, specifying the chemical name ("this compound") and the approximate quantity.
-
-
Storage:
-
Final Disposal:
-
Once the container is full or has reached the satellite accumulation time limit (per your institution's and local regulations), arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][12]
-
Never attempt to treat or neutralize the chemical waste in the lab.
-
Section 4: Emergency Protocols - Spill Management
Preparedness is key to mitigating the risks of an accidental release.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, close off the area to prevent vapors from spreading.[8][14]
-
Remove Ignition Sources: Although not highly flammable, related compounds can be combustible. As a precaution, remove any nearby ignition sources.[8][9]
-
Assemble PPE: Before re-entering the area, don the appropriate PPE as described in Section 2, including respiratory protection if vapor concentrations are unknown or high.
-
Contain and Absorb:
-
Collect and Containerize:
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with your institution's policies.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, consistently using appropriate PPE, and adhering to a strict protocol of segregation and professional disposal, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. These procedures should be integrated into your laboratory's chemical hygiene plan and reviewed regularly to maintain the highest standards of practice.
References
- Combi-Blocks, Inc. (2023). Safety Data Sheet: Methyl 2-amino-5-bromo-3-fluorobenzoate.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromo-5-nitrobenzoate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-fluorobenzoate.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Unknown. (n.d.). Hazardous Waste Segregation.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate.
- Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid.
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- BenchChem. (2025). Proper Disposal of Methyl Bromoacetate: A Step-by-Step Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
